Product packaging for JNJ4796(Cat. No.:)

JNJ4796

Cat. No.: B608230
M. Wt: 537.6 g/mol
InChI Key: VMAAUIZLAZYALS-RUZDIDTESA-N
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Description

JNJ4796 is a potent and orally active small-molecule fusion inhibitor of influenza virus hemagglutinin (HA) with EC50 of 33 nM (H1N1 neutralization).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H27N9O3 B608230 JNJ4796

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[2-[4-[(R)-(2-methyltetrazol-5-yl)-phenylmethyl]piperazine-1-carbonyl]pyridin-4-yl]-1,3-benzoxazol-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N9O3/c1-18(38)30-21-8-9-24-22(17-21)31-27(40-24)20-10-11-29-23(16-20)28(39)37-14-12-36(13-15-37)25(19-6-4-3-5-7-19)26-32-34-35(2)33-26/h3-11,16-17,25H,12-15H2,1-2H3,(H,30,38)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAAUIZLAZYALS-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=NC=C3)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=NN(N=N6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=NC=C3)C(=O)N4CCN(CC4)[C@H](C5=CC=CC=C5)C6=NN(N=N6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Pimodivir (JNJ-63623872) Against Influenza A Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the mechanism of action of pimodivir (JNJ-63623872), a first-in-class antiviral agent developed for the treatment of influenza A virus infections. Pimodivir is a non-nucleoside inhibitor that targets the highly conserved polymerase basic protein 2 (PB2) subunit of the viral RNA-dependent RNA polymerase complex. By specifically inhibiting the "cap-snatching" process, pimodivir effectively halts viral gene transcription and replication. This document details the molecular interactions, antiviral activity, and resistance profile of pimodivir, supported by quantitative data from preclinical and clinical studies. Detailed experimental methodologies and visual representations of key pathways are provided to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to Pimodivir (JNJ-63623872)

Pimodivir (formerly VX-787, also known as JNJ-63623872) is an orally bioavailable small molecule that was developed as a potent and selective inhibitor of the influenza A virus.[1] Unlike neuraminidase inhibitors that prevent viral release, pimodivir targets a crucial early step in the viral replication cycle: the transcription of the viral genome.[2] Its novel mechanism of action offers a potential therapeutic option against influenza A strains, including those resistant to existing classes of antiviral drugs.[3] However, in late 2021, the clinical development of pimodivir was halted due to a lack of demonstrated benefit over the standard of care in clinical trials.[4] Despite this, the study of pimodivir provides valuable insights into the inhibition of influenza A virus replication.

Core Mechanism of Action: Inhibition of Cap-Snatching

The influenza virus RNA-dependent RNA polymerase, a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is responsible for both transcription and replication of the viral RNA genome within the host cell nucleus. A critical process for viral transcription is "cap-snatching," where the virus cleaves the 5' cap from host pre-mRNAs to use as a primer for its own mRNA synthesis.[2]

Pimodivir's mechanism of action is centered on the inhibition of this cap-snatching process.[2] It specifically targets the cap-binding domain of the polymerase basic protein 2 (PB2) subunit.[3] By occupying this conserved pocket, pimodivir prevents the binding of the 7-methyl guanosine (m7G) cap of host pre-mRNAs to the PB2 subunit.[2][3] This blockade effectively halts the initiation of viral transcription, thereby inhibiting viral replication.[2] Pimodivir has demonstrated activity against a wide range of influenza A viruses but is not active against influenza B viruses due to structural differences in the PB2 cap-binding pocket.[3]

Molecular Interactions

Structural studies have revealed the specific interactions between pimodivir and the PB2 cap-binding domain. Pimodivir, a cyclohexyl carboxylic acid analog, establishes several key contacts within the binding site:

  • Hydrogen Bonds: It forms hydrogen bonds with essential amino acid residues, including E361 and K376.[3]

  • Hydrophobic and Stacking Interactions: The azaindole ring of pimodivir is positioned between H357 and F404, while the pyrimidine ring interacts with F323 through π-π stacking.[3][5]

These interactions stabilize the binding of pimodivir in the cap-binding pocket, preventing the recognition of the host cell's capped mRNAs.

Signaling Pathway Diagram

Pimodivir_Mechanism_of_Action cluster_HostCell Host Cell Nucleus Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2_subunit Influenza A Polymerase (PB2 Subunit) Host_pre_mRNA->PB2_subunit Normal Process Cap_Binding Cap-Binding to PB2 PB2_subunit->Cap_Binding Cap_Snatching Cap-Snatching (Endonuclease Activity) Cap_Binding->Cap_Snatching Viral_mRNA_Synthesis Viral mRNA Synthesis Cap_Snatching->Viral_mRNA_Synthesis Viral_Protein_Production Viral Protein Production & Progeny Virus Viral_mRNA_Synthesis->Viral_Protein_Production Pimodivir Pimodivir (JNJ-63623872) Pimodivir->PB2_subunit Inhibition

Caption: Pimodivir inhibits influenza A replication by binding to the PB2 subunit and blocking cap-snatching.

Quantitative Data: Antiviral Activity

Pimodivir has demonstrated potent in vitro activity against a broad range of influenza A virus strains, including pandemic H1N1 and avian H5N1.[1] The following tables summarize the 50% effective concentration (EC50) values of pimodivir against various influenza A subtypes.

Table 1: In Vitro Antiviral Activity of Pimodivir against Influenza A Strains

Influenza A StrainEC50 (nM)Cell LineReference
A(H1N1)8Macrophages[1]
A(H3N2)12Macrophages[1]
A(H1N1)pdm090.17 (mean)Not Specified[6]
A(H3N2)0.24 (mean)Not Specified[6]
Various Strains0.13 - 3.2Not Specified[1]

Table 2: Pimodivir Cytotoxicity

Cell LineCC50 (µM)Selectivity Index (SI)Reference
Macrophages (A/H1N1)>1>125[1]
Macrophages (A/H3N2)>1>83[1]

Resistance Profile

Resistance to pimodivir has been associated with specific amino acid substitutions in the PB2 cap-binding domain. These mutations can decrease the binding affinity of the drug.

Table 3: Pimodivir Resistance-Associated Mutations in PB2

MutationFold-Change in EC50Reference
S324I/N/RNot specified[5]
F404Y280-fold increase in Kd[7]
M431I57-fold decrease in sensitivity[7]
H357N~100-fold increase[7]
F325Emerged post-baseline[6]
S337Emerged post-baseline[6]
K376Emerged post-baseline[6]
T378Emerged post-baseline[6]
N510Emerged post-baseline[6]

Notably, combining pimodivir with a neuraminidase inhibitor like oseltamivir has been shown to decrease the risk of developing resistance.[6]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the antiviral activity of pimodivir.

Antiviral Activity and Cytotoxicity Assays

Objective: To determine the in vitro efficacy (EC50) and cytotoxicity (CC50) of pimodivir.

Methodology: A common method is the inhibition-of-cytopathic-effect (CPE) assay in Madin-Darby canine kidney (MDCK) cells.

  • Cell Preparation: Seed MDCK cells (e.g., 2 x 104 cells/well) in 96-well plates and incubate overnight.

  • Cytotoxicity Assay (CC50):

    • Incubate cells with serial dilutions of pimodivir for a specified period (e.g., 72 hours).

    • Assess cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)-based assay. The CC50 is the concentration that reduces cell viability by 50%.

  • Antiviral Assay (EC50):

    • Infect MDCK cells with a specific strain of influenza A virus.

    • After a viral adsorption period, treat the cells with serial dilutions of pimodivir.

    • Incubate for a period sufficient to observe CPE (e.g., 48-72 hours).

    • The EC50 is the concentration that inhibits the viral CPE by 50%.

Note: The precise details of the assay, such as the multiplicity of infection (MOI) and specific incubation times, can vary between studies.

Viral Load Quantification by qRT-PCR

Objective: To quantify the amount of viral RNA in clinical or experimental samples.

Methodology: Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) is a standard method.

  • Sample Collection: Collect nasopharyngeal swabs or other relevant samples.

  • RNA Extraction: Isolate viral RNA from the samples using a commercial kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme.

  • qPCR: Amplify a specific target sequence of the influenza A genome (e.g., the matrix gene) using specific primers and a fluorescent probe.

  • Quantification: Determine the viral load by comparing the amplification cycle threshold (Ct) values to a standard curve of known concentrations.

Note: Specific primer and probe sequences, as well as thermal cycling conditions, are crucial for assay performance and should be obtained from detailed published protocols.

PB2 Cap-Binding Inhibition Assay

Objective: To directly measure the inhibition of host cap-binding to the PB2 subunit.

Methodology: A fluorescence polarization (FP) assay can be used for high-throughput screening.

  • Reagents:

    • Recombinant influenza A virus PB2 cap-binding domain (PB2cap).

    • A fluorescently labeled natural ligand of PB2cap, such as FITC-m7GTP, as a probe.

  • Assay Principle:

    • The small, free-rotating fluorescent probe has a low polarization value.

    • When bound to the larger PB2cap protein, its rotation is slower, resulting in a higher polarization value.

    • Inhibitors that compete with the probe for binding to PB2cap will cause a decrease in the polarization value.

  • Procedure:

    • Incubate PB2cap with the fluorescent probe in the presence of varying concentrations of pimodivir.

    • Measure the fluorescence polarization to determine the extent of inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_Clinical Clinical Trial Analysis (e.g., TOPAZ Study) Cell_Culture MDCK Cell Culture Antiviral_Assay Antiviral Activity Assay (EC50 Determination) Cell_Culture->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Cell_Culture->Cytotoxicity_Assay Cap_Binding_Assay PB2 Cap-Binding Assay (e.g., FP Assay) Patient_Samples Nasopharyngeal Swabs from Patients Viral_Load Viral Load Quantification (qRT-PCR) Patient_Samples->Viral_Load Genotyping Resistance Genotyping (Sanger Sequencing of PB2) Patient_Samples->Genotyping Phenotyping Phenotypic Susceptibility (e.g., ViroSpot Assay) Patient_Samples->Phenotyping

Caption: Workflow for in vitro and clinical evaluation of pimodivir's antiviral properties.

Clinical Studies Overview

Pimodivir has been evaluated in several clinical trials. The Phase 2b TOPAZ study (NCT02342249), for instance, was a double-blind, placebo-controlled trial in adults with acute uncomplicated influenza A.[8] This study assessed the antiviral activity, safety, and pharmacokinetics of pimodivir as a monotherapy and in combination with oseltamivir.[8] The results showed that pimodivir, with or without oseltamivir, led to significant reductions in viral load compared to placebo and was generally well-tolerated.[8][9]

Conclusion

Pimodivir represents a significant effort in the development of novel anti-influenza A therapeutics with a distinct mechanism of action. Its ability to inhibit the viral PB2 subunit and the cap-snatching process underscores the potential of targeting viral replication machinery. Although its clinical development has been discontinued, the wealth of data generated from the study of pimodivir provides a valuable foundation for future research into influenza A inhibitors and the design of next-generation antiviral agents. The detailed understanding of its mechanism, activity, and resistance profile can guide the development of new strategies to combat influenza A infections.

References

What is the binding site of JNJ4796 on hemagglutinin?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Hemagglutinin Binding Site of JNJ4796

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding site and mechanism of action of this compound, a potent, orally bioavailable small molecule inhibitor of influenza A virus.

Executive Summary

This compound is a novel antiviral compound that targets the hemagglutinin (HA) protein of influenza A viruses, preventing viral entry into host cells. It was identified through a high-throughput screening campaign designed to find small molecules that mimic the function of the broadly neutralizing antibody (bnAb) CR6261.[1][2][3] Crystallographic studies have revealed that this compound binds to a highly conserved hydrophobic groove within the stem region of HA, at the interface of the HA1 and HA2 subunits.[1] This binding stabilizes the pre-fusion conformation of HA, thereby inhibiting the pH-dependent conformational changes required for viral membrane fusion with the endosomal membrane.[1][4][5] this compound exhibits broad activity against Group 1 influenza A viruses.[1][2]

Binding Site Characterization

The binding site of this compound is located in a conserved, hydrophobic pocket in the stem of the hemagglutinin trimer.[1] This site is analogous to the epitope of the broadly neutralizing antibody CR6261.[1][6]

Structural Details:

X-ray crystallography of this compound in complex with H1N1 (A/Solomon Islands/3/2006) and H5N1 (A/Vietnam/1203/2004) hemagglutinins has provided high-resolution structural details of the interaction.[1]

  • Location: The binding pocket is situated at the interface between the HA1 and HA2 subunits of a single HA protomer within the trimer.[1]

  • Stoichiometry: Three molecules of this compound bind to each HA trimer, with one molecule per protomer.[1]

  • Key Interactions: The binding of this compound is primarily driven by hydrophobic interactions. The molecule orients itself within the groove, with its various rings making key contacts with conserved residues in the HA stem.[1] While specific residue interactions are detailed in the primary literature, the overall principle is the mimicry of the key interactions made by the bnAb CR6261.[1]

Quantitative Data: In Vitro Efficacy

The efficacy of this compound has been quantified against a panel of influenza A Group 1 viruses. The following table summarizes the reported 50% effective concentration (EC50) values from in vitro neutralization assays.

Influenza A StrainEC50
H1/Bris12 nM[7]
H1/Cal66 nM[7]
H1/NCa38 nM[7]
H1/PR822 nM[7]
H1/SI0613 nM[7]
H5/H97449 nM[7]
H5/Viet3.24 µM[7]

Experimental Protocols

The identification and characterization of the this compound binding site involved a multi-step experimental approach.

4.1. High-Throughput Screening (HTS) for Hit Identification:

  • Assay Principle: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) competition assay was employed.[1][8]

  • Reagents:

    • Recombinant hemagglutinin (HA) protein.

    • HB80.4, a small, de novo-designed protein that mimics the binding of the bnAb CR6261 to the HA stem.[1][8]

    • A library of approximately 500,000 small molecule compounds.[2][6]

  • Procedure:

    • Immobilized HA was incubated with biotinylated HB80.4.

    • Streptavidin-coated donor beads and acceptor beads were added, bringing them into proximity and generating a luminescent signal.

    • Small molecules from the library were introduced to the assay.

    • Compounds that bind to the CR6261 epitope on HA displace HB80.4, leading to a decrease in the AlphaLISA signal.

    • Hits were identified as compounds that caused a significant reduction in luminescence. The benzylpiperazine class of molecules, from which this compound was derived, emerged as a major hit class.[1][6]

4.2. X-ray Crystallography for Structural Determination:

  • Protein Expression and Purification: Recombinant HA trimers (e.g., from H1N1 A/Solomon Islands/3/2006 and H5N1 A/Vietnam/1203/2004) were expressed in a suitable expression system (e.g., insect cells) and purified.

  • Complex Formation: The purified HA trimers were incubated with an excess of this compound to ensure saturation of the binding sites.

  • Crystallization: The HA-JNJ4796 complex was subjected to crystallization screening to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination: X-ray diffraction data were collected from the crystals. The resulting electron density maps were used to solve the three-dimensional structure of the HA-JNJ4796 complex, revealing the precise binding site and molecular interactions.[1]

Visualizations

Experimental Workflow for this compound Discovery and Characterization

experimental_workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_characterization Characterization Phase hts High-Throughput Screening (~500,000 compounds) alphalisa AlphaLISA Competition Assay (HA vs. HB80.4) hts->alphalisa Utilizes hit_id Hit Identification (Benzylpiperazines) alphalisa->hit_id Identifies lead_opt Lead Optimization (Improved Potency & PK) hit_id->lead_opt This compound This compound Identified lead_opt->this compound xray X-ray Crystallography This compound->xray invitro In Vitro Neutralization Assays This compound->invitro binding_site Binding Site Determination (HA Stem Groove) xray->binding_site efficacy EC50 Determination invitro->efficacy

A flowchart illustrating the discovery and characterization of this compound.

Mechanism of Action Signaling Pathway

mechanism_of_action cluster_virus Influenza Virus cluster_host Host Cell ha_pre HA (Pre-fusion Conformation) endosome Endosome ha_pre->endosome Endocytosis low_ph Low pH Environment ha_pre->low_ph Conformational Change endosome->low_ph ha_post HA (Post-fusion Conformation) low_ph->ha_post fusion Membrane Fusion ha_post->fusion release Viral Genome Release fusion->release infection Infection release->infection This compound This compound This compound->ha_pre Binds to HA Stem This compound->low_ph Inhibits Conformational Change

The inhibitory mechanism of this compound on the influenza virus entry pathway.

References

The Advent of Fostemsavir: A Small-Molecule CD4 Mimic Revolutionizing HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the core science of Fostemsavir (BMS-663068), a first-in-class HIV-1 attachment inhibitor that functions as a small-molecule mimic of broadly neutralizing antibodies. This technical guide is intended for researchers, scientists, and drug development professionals.

Fostemsavir represents a significant breakthrough in the management of multidrug-resistant HIV-1 infection. This novel antiretroviral agent is a prodrug that, upon oral administration, is rapidly converted to its active form, temsavir (BMS-626529). Temsavir functions as a small-molecule mimic of the CD4 receptor, the primary cellular receptor for HIV-1. By binding to the viral envelope glycoprotein gp120, temsavir blocks the initial step of viral entry into host cells, a mechanism analogous to that of some broadly neutralizing antibodies (bNAbs).[1][2][3] This guide provides a comprehensive overview of the quantitative data, experimental protocols, and mechanisms of action of fostemsavir.

Quantitative Analysis of Fostemsavir's Efficacy and Pharmacokinetics

The clinical development of fostemsavir has yielded a wealth of quantitative data demonstrating its potent antiviral activity and favorable pharmacokinetic profile. These data are crucial for understanding its therapeutic potential and for guiding further research in the field of HIV-1 entry inhibitors.

Antiviral Activity

Temsavir exhibits potent in vitro activity against a broad range of HIV-1 subtypes and clinical isolates, including those resistant to other classes of antiretroviral drugs.[3] The following table summarizes the median 50% effective concentration (EC50) values of temsavir against various HIV-1 strains.

HIV-1 Strain/IsolateCoreceptor TropismMedian EC50 (nM)
Laboratory Strains (n=11)R5, X4, R5/X412 (range: 0.9–743)
Subtype B Clinical IsolatesR5, X4, R5/X40.04 µM (median)
HIV-1 Clade AE-Resistant

Data compiled from publicly available research.[3][4]

Clinical Efficacy

Clinical trials have demonstrated the significant virological response to fostemsavir in heavily treatment-experienced adults with multidrug-resistant HIV-1. The BRIGHTE study (NCT02362503), a pivotal Phase 3 clinical trial, provides key efficacy data.[3]

Study PhasePatient PopulationPrimary EndpointResult
Phase 2bTreatment-experiencedMean change in HIV-1 RNA from baseline at Day 8 (monotherapy phase)Dose-dependent decrease in viral load; >0.5 log10 decline with all tested doses
Phase 3 (BRIGHTE)Heavily treatment-experienced with multidrug resistanceMean change in HIV-1 RNA from Day 1 to Day 8 (functional monotherapy)Statistically significant decline in HIV-1 RNA
Phase 3 (BRIGHTE)Heavily treatment-experienced with multidrug resistanceVirologic response (<40 copies/mL) at Week 9660% of patients in the randomized cohort achieved virologic suppression

Data from the BRIGHTE study and other clinical trials.[3]

Pharmacokinetic Properties

Fostemsavir is designed for oral administration, after which it is hydrolyzed to the active moiety, temsavir. The pharmacokinetic properties of temsavir are critical for maintaining therapeutic drug concentrations.

ParameterValue
Oral BioavailabilityGood in animal species
Temsavir Half-life~1.5 hours (necessitating at least twice-daily dosing in early studies)
MetabolismPrimarily via the CYP3A4 pathway
Excretion-

Pharmacokinetic data for temsavir.[1][3][5]

Core Experimental Protocols

The characterization of fostemsavir involved a series of key experiments to elucidate its mechanism of action and antiviral activity. Below are detailed methodologies for these pivotal assays.

HIV-1 Entry Inhibition Assay (Single-Round Infection)

Objective: To determine the concentration at which temsavir inhibits 50% of viral entry (EC50).

Methodology:

  • Cell Culture: Cf2Th-CCR5 cells, which express the necessary coreceptor for HIV-1 entry, are seeded in 96-well plates and cultured overnight.

  • Virus Production: Pseudotyped HIV-1 reporter viruses are generated by co-transfecting 293T cells with an HIV-1 proviral plasmid (env-deficient and encoding a reporter gene like luciferase) and a plasmid expressing the desired HIV-1 envelope glycoprotein (e.g., from isolates like LAI, NL4-3, or JRFL).

  • Inhibition Assay:

    • Serial dilutions of temsavir are prepared in cell culture medium.

    • The pseudotyped virus is pre-incubated with the different concentrations of temsavir for a specified period (e.g., 1 hour) at 37°C.

    • The virus-drug mixture is then added to the target cells.

  • Infection Measurement: After 48-72 hours of incubation, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated for each drug concentration relative to the virus-only control. The EC50 value is determined by fitting the dose-response curve using a non-linear regression model.[4]

gp120-CD4 Binding Assay

Objective: To assess the ability of temsavir to block the interaction between the HIV-1 envelope glycoprotein gp120 and the CD4 receptor.

Methodology:

  • Plate Coating: 96-well ELISA plates are coated with soluble CD4 (sCD4) and incubated overnight. The plates are then washed and blocked to prevent non-specific binding.

  • Binding Inhibition:

    • Recombinant gp120 is pre-incubated with varying concentrations of temsavir.

    • This mixture is then added to the sCD4-coated wells and incubated.

  • Detection:

    • The wells are washed to remove unbound gp120.

    • An anti-gp120 antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added to the wells.

    • After another incubation and washing step, a substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured.

  • Data Analysis: The signal intensity is proportional to the amount of gp120 bound to CD4. The concentration of temsavir that inhibits 50% of this binding (IC50) is calculated.[6]

Visualizing the Mechanism of Action and Experimental Workflows

To further elucidate the processes involved in fostemsavir's function and evaluation, the following diagrams have been generated using the DOT language for Graphviz.

HIV_Entry_and_Fostemsavir_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 CCR5_CXCR4 CCR5/CXCR4 Coreceptor CD4->CCR5_CXCR4 2. Conformational Change & Coreceptor Binding Fusion Membrane Fusion & Viral Entry CCR5_CXCR4->Fusion 3. Fusion Fostemsavir Fostemsavir (BMS-663068) Temsavir Temsavir (BMS-626529) Fostemsavir->Temsavir Hydrolysis Temsavir->gp120 Binds to gp120 Temsavir->gp120 Inhibits Attachment

Caption: Mechanism of HIV-1 entry and inhibition by Fostemsavir.

Experimental_Workflow_EC50 start Start culture_cells Culture Cf2Th-CCR5 cells start->culture_cells prepare_virus Produce pseudotyped HIV-1 reporter virus start->prepare_virus infect_cells Infect cells with virus-drug mixture culture_cells->infect_cells pre_incubate Pre-incubate virus with Temsavir prepare_virus->pre_incubate serial_dilute Prepare serial dilutions of Temsavir serial_dilute->pre_incubate pre_incubate->infect_cells incubate_48_72h Incubate for 48-72 hours infect_cells->incubate_48_72h measure_reporter Measure reporter gene activity (e.g., Luciferase) incubate_48_72h->measure_reporter analyze_data Calculate % inhibition and determine EC50 measure_reporter->analyze_data end End analyze_data->end

Caption: Workflow for determining the EC50 of Temsavir.

Conclusion

Fostemsavir, through its active metabolite temsavir, offers a crucial therapeutic option for individuals with multidrug-resistant HIV-1. Its unique mechanism of action, mimicking the CD4 receptor to block viral entry, underscores the potential of small-molecule bNAb mimics in antiviral drug development. The data and protocols presented here provide a foundational understanding for researchers and clinicians working to combat the global HIV/AIDS epidemic. Further research into this class of inhibitors may lead to the development of even more potent and broadly effective antiretroviral agents.

References

The Rise and Fall of Pimodivir (JNJ-4796): A Technical Deep Dive into a Novel Influenza A Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Pimodivir (also known as JNJ-63623872 and VX-787) was a promising, first-in-class antiviral agent developed for the treatment of influenza A infection. Its novel mechanism of action, targeting the highly conserved cap-binding domain of the viral polymerase basic protein 2 (PB2) subunit, offered a potential new weapon against seasonal and pandemic influenza strains, including those resistant to existing therapies. Despite demonstrating significant antiviral activity in preclinical and early clinical studies, the development of pimodivir was ultimately discontinued during Phase 3 trials. This technical guide provides a comprehensive overview of the discovery, development, and eventual cessation of the pimodivir program, offering valuable insights for researchers, scientists, and drug development professionals in the field of antiviral therapeutics.

Discovery and Mechanism of Action

Pimodivir was identified through high-throughput screening as a potent inhibitor of influenza A virus replication. It is a non-nucleoside inhibitor that specifically targets the PB2 subunit of the viral RNA-dependent RNA polymerase complex.

Mechanism of Action: The influenza virus polymerase is a heterotrimeric complex (PA, PB1, and PB2) responsible for transcription and replication of the viral RNA genome. A critical step in viral transcription is "cap-snatching," where the PB2 subunit binds to the 5' cap of host cell pre-mRNAs. These captured capped fragments are then cleaved by the PA subunit's endonuclease and used as primers for the synthesis of viral mRNAs by the PB1 subunit. Pimodivir competitively inhibits the binding of the host cell's 7-methylguanosine (m7G) cap to a highly conserved aromatic pocket on the PB2 subunit, thereby preventing cap-snatching and halting viral gene transcription. Due to structural differences in the PB2 cap-binding pocket, pimodivir is active against influenza A viruses but not influenza B viruses.

Pimodivir Mechanism of Action cluster_host_cell Host Cell Nucleus cluster_influenza_virus Influenza A Virus Host pre-mRNA Host pre-mRNA PB2 PB2 Host pre-mRNA->PB2 Cap-Binding PA PA PB2->PA Presents cap PB1 PB1 PA->PB1 Cleaved primer Viral mRNA Viral mRNA PB1->Viral mRNA Transcription Viral RNA Viral RNA Viral RNA->PB1 Template Pimodivir Pimodivir Pimodivir->PB2 Inhibits cap-binding

Pimodivir inhibits influenza A replication by blocking the PB2 subunit's cap-binding function.

Preclinical Development

In Vitro Antiviral Activity

Pimodivir demonstrated potent and selective activity against a wide range of influenza A virus strains, including seasonal H1N1 and H3N2, pandemic H1N1, and avian H5N1 strains. It was also active against strains resistant to neuraminidase inhibitors (e.g., oseltamivir) and M2 ion channel blockers (e.g., amantadine).

Influenza A Strain Assay Type EC50 (nM) Reference
A/PR/8/34 (H1N1)Virus Yield Reduction0.13 - 3.2[1]
Seasonal H1N1Virus Yield Reduction8[1]
Seasonal H3N2Virus Yield Reduction12[1]
Pandemic H1N1 (2009)Virus Yield ReductionPotent activity reported[1]
Avian H5N1Virus Yield ReductionPotent activity reported[1]
In Vitro Resistance

Resistance to pimodivir could be selected for in vitro, with mutations identified in the PB2 subunit. These mutations were associated with reduced susceptibility to the drug.

PB2 Mutation Fold-Change in EC50 Reference
S324I/N/R63-257
F404Y-
N510T-
M431I57
Preclinical Pharmacokinetics

Preclinical studies in animal models, including mice, demonstrated that pimodivir possessed favorable pharmacokinetic properties, including oral bioavailability. In a mouse model of influenza A infection, pimodivir treatment resulted in 100% survival and was more effective than oseltamivir in improving body weight and reducing lung infection severity, even with delayed treatment.

Clinical Development

Pimodivir progressed through Phase 1 and Phase 2 clinical trials, showing promise in treating influenza A infections in humans. However, the Phase 3 program was ultimately terminated.

Phase 1 Studies

Phase 1 studies in healthy volunteers established the safety and pharmacokinetic profile of pimodivir. The drug was generally well-tolerated, with diarrhea being the most common adverse event. A study evaluating the interaction with oseltamivir found no clinically relevant drug-drug interactions.

Parameter Value Conditions Reference
Cmax (pimodivir + oseltamivir)Increased by 31%Co-administration
Cmin and AUC12hNo significant changeCo-administration
Cmax and AUC12h (multiple doses)1.2- and 1.8-fold increase between Day 1 and Day 10Pimodivir alone
Phase 2 Studies

TOPAZ Trial (NCT02342249): This Phase 2b study evaluated pimodivir as monotherapy and in combination with oseltamivir in adults with acute, uncomplicated seasonal influenza A.[2] The study met its primary endpoint, demonstrating a significant reduction in viral load compared to placebo.[2]

Treatment Group Change in Viral Load AUC (day*log10 copies/mL) vs. Placebo (95% CI) Reference
Pimodivir 300 mg-3.6 (-7.1 to -0.1)[2]
Pimodivir 600 mg-4.5 (-8.0 to -1.0)[2]
Pimodivir 600 mg + Oseltamivir 75 mg-8.6 (-12.0 to -5.1)[2]

OPAL Trial (NCT02532283): This Phase 2b study assessed the pharmacokinetics, safety, and efficacy of pimodivir in combination with oseltamivir in hospitalized elderly and non-elderly adults with influenza A.[3] The study found that pimodivir pharmacokinetic parameters were similar between elderly and non-elderly patients.[3]

Outcome Pimodivir + Oseltamivir Placebo + Oseltamivir Reference
Time to Symptom Resolution72.45 hours94.15 hours[3]
Incidence of Influenza-Related Complications7.9%15.6%[3]
Phase 3 Program and Discontinuation

Two Phase 3 trials were initiated to further evaluate the efficacy and safety of pimodivir in combination with the standard of care (SOC) in both hospitalized (NCT03376321) and non-hospitalized high-risk (NCT03381196) patients with influenza A.[4][5]

In September 2020, Janssen announced the discontinuation of the pimodivir development program.[5] This decision was based on a pre-planned interim analysis of the study in hospitalized patients, which concluded that pimodivir in combination with SOC was unlikely to demonstrate a significant added benefit compared to SOC alone.[4][5] While the outpatient study showed a statistically significant shorter time to symptom resolution, the lack of compelling efficacy in the hospitalized patient population, a key target for a novel antiviral, led to the termination of the entire program.[6]

Experimental Protocols

Influenza Virus Yield Reduction Assay

This assay is a fundamental method for determining the in vitro antiviral activity of a compound.

Objective: To quantify the reduction in the production of infectious virus particles in the presence of a test compound.

Methodology:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluency.

  • Compound Preparation: A serial dilution of the test compound (e.g., pimodivir) is prepared in a virus growth medium.

  • Virus Infection: The cell monolayers are washed and then infected with a known titer of influenza A virus in the presence of the various concentrations of the test compound or a vehicle control.

  • Incubation: The plates are incubated for a full viral replication cycle (typically 24-48 hours) at 37°C.

  • Harvesting: The supernatant, containing the progeny virus, is harvested from each well.

  • Titration: The amount of infectious virus in each supernatant sample is quantified using a standard titration method, such as a Plaque Assay or a TCID50 Assay.

  • Data Analysis: The EC50 value (the concentration of the compound that reduces the virus yield by 50%) is calculated by plotting the virus titer against the compound concentration.

Virus Yield Reduction Assay Workflow cluster_workflow Experimental Workflow A Seed MDCK cells in 96-well plates C Infect cells with Influenza A virus + Pimodivir A->C B Prepare serial dilutions of Pimodivir B->C D Incubate for 24-48 hours C->D E Harvest supernatant containing progeny virus D->E F Quantify virus titer (Plaque or TCID50 Assay) E->F G Calculate EC50 value F->G

Workflow for determining the in vitro antiviral activity of pimodivir.
Influenza Polymerase Cap-Binding Assay

This biochemical assay directly measures the ability of a compound to inhibit the interaction between the PB2 subunit and the m7G cap.

Objective: To determine the inhibitory activity of a compound on the cap-binding function of the influenza virus polymerase.

Methodology:

  • Protein Expression and Purification: The influenza A virus PB2 cap-binding domain is expressed in a suitable system (e.g., E. coli) and purified.

  • Ligand Preparation: A labeled m7G-containing ligand (e.g., radiolabeled or fluorescently tagged m7GTP) is prepared.

  • Binding Reaction: The purified PB2 protein, the labeled ligand, and varying concentrations of the test compound (pimodivir) are incubated together in a suitable buffer to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The protein-ligand complexes are separated from the unbound ligand using methods such as filter binding assays or fluorescence polarization.

  • Quantification: The amount of bound labeled ligand is quantified.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the ligand binding) is determined by plotting the percentage of bound ligand against the compound concentration.

Discovery and Development Timeline

Pimodivir Discovery and Development Timeline cluster_timeline Pimodivir (JNJ-4796) Development Discovery Discovery & Preclinical Phase1 Phase 1 Clinical Trials Discovery->Phase1 Phase2 Phase 2 Clinical Trials (TOPAZ & OPAL) Phase1->Phase2 Phase3 Phase 3 Clinical Trials Initiated Phase2->Phase3 Discontinuation Development Discontinued (September 2020) Phase3->Discontinuation

Key milestones in the development of pimodivir.

Conclusion

The development of pimodivir represents a significant effort to bring a novel, first-in-class antiviral for influenza A to the clinic. Its unique mechanism of action and potent preclinical and early clinical activity underscored its potential to address unmet medical needs, particularly in the context of antiviral resistance and severe disease. However, the failure to demonstrate a significant clinical benefit in hospitalized patients during Phase 3 trials ultimately led to the termination of the program.

The story of pimodivir serves as a crucial case study in antiviral drug development. It highlights the challenges of translating potent in vitro activity and virological efficacy into clinically meaningful patient outcomes, especially in a complex disease like influenza where the standard of care and host factors play a significant role. The comprehensive data gathered throughout its development, from medicinal chemistry and preclinical evaluation to extensive clinical trials, remain a valuable resource for the scientific community, offering important lessons for the design and evaluation of future antiviral therapies.

References

Structural Basis for JNJ-4796 Inhibition of HA-Mediated Fusion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis by which the small molecule inhibitor JNJ-4796 prevents influenza A virus entry into host cells. By targeting the viral hemagglutinin (HA) protein, JNJ-4796 effectively neutralizes a broad range of group 1 influenza A viruses, offering a promising avenue for antiviral therapy.[1][2][3] This document summarizes key quantitative data, details the experimental protocols used to elucidate the inhibitor's mechanism, and provides visual representations of the underlying biological processes.

Core Mechanism of Action

JNJ-4796 is an orally active fusion inhibitor that mimics the function of broadly neutralizing antibodies (bnAbs) by targeting the highly conserved stem region of the influenza hemagglutinin (HA) protein.[2][3] The inhibitor's primary mechanism involves preventing the low pH-induced conformational changes in HA that are essential for the fusion of the viral and endosomal membranes.[1][2] This fusogenic process is a critical step for the release of the viral genome into the host cell cytoplasm, and its inhibition effectively halts the viral replication cycle.[1]

Crystallographic studies have revealed that JNJ-4796 binds to a highly conserved hydrophobic groove at the interface of the HA1 and HA2 subunits in the HA stem.[1] By occupying this pocket, the molecule stabilizes the pre-fusion conformation of the HA trimer, preventing the structural rearrangements that lead to the post-fusion state.[1] This mechanism of action is specific to group 1 influenza A viruses, as key amino acid differences and glycosylation patterns in the binding site of group 2 HAs create steric hindrances that prevent effective binding of JNJ-4796.[1][4]

Quantitative Data Summary

The efficacy of JNJ-4796 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings, providing a comparative overview of its activity against different influenza A strains and its protective effects in animal models.

Table 1: In Vitro Efficacy of JNJ-4796 against Group 1 Influenza A Viruses

Virus StrainEC50
H1N1 A/Brisbane/59/2007 (H1/Bris)12 nM[2]
H1N1 A/California/07/2009 (H1/Cal)66 nM[2]
H1N1 A/New Caledonia/20/1999 (H1/NCa)38 nM[2]
H1N1 A/Puerto Rico/8/1934 (H1/PR8)22 nM[2]
H1N1 A/Solomon Islands/3/2006 (H1/SI06)13 nM[2]
H5N1 A/Hong Kong/156/1997 (H5/H97)449 nM[2]
H5N1 A/Vietnam/1203/2004 (H5/Viet)3.24 µM[2]

Table 2: In Vivo Efficacy of JNJ-4796 in a Mouse Model of Influenza A Infection

Challenge VirusDosageAdministrationOutcome
H1N1 A/Puerto Rico/8/1934 (LD50)50 and 10 mg/kgOral, twice daily for 7 days100% survival at day 21[2]
Sublethal H1N1 Challenge (LD90)15 and 5 mg/kgOral, twice daily100% survival[2]

Table 3: Structural Details of JNJ-4796 Binding to Hemagglutinin

HA StrainPDB IDResolutionBuried Surface AreaKey Interacting Residues
H1N1 A/Solomon Islands/3/2006 (H1/SI06)6CF7[5]2.72 Å[5]~453 Ų[1]HA1: His18, Thr318, His38-Leu. HA2: Trp21, Ile45, Val52.[1][6]
H5N1 A/Vietnam/1203/2004 (H5/Viet)Not explicitly stated2.32 Å[1]~472 Ų[1]Similar to H1/SI06 with some conformational differences.[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in HA-mediated fusion and its inhibition by JNJ-4796, as well as the workflows of key experiments, the following diagrams have been generated using the DOT language.

HA_Mediated_Fusion_and_Inhibition cluster_virus_entry Influenza Virus Entry cluster_fusion_process HA-Mediated Membrane Fusion cluster_inhibition Inhibition by JNJ-4796 Virus Influenza Virus (with HA trimers) Receptor Host Cell Receptor (Sialic Acid) Virus->Receptor 1. Attachment Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis 2. Internalization Endosome Endosome Formation Endocytosis->Endosome Acidification Endosome Acidification (Low pH) Endosome->Acidification Conformational_Change HA Conformational Change (Pre-fusion to Post-fusion) Acidification->Conformational_Change 3. Trigger Fusion_Peptide Exposure of Fusion Peptide Conformational_Change->Fusion_Peptide Stabilization Stabilization of Pre-fusion Conformation Membrane_Fusion Fusion of Viral and Endosomal Membranes Fusion_Peptide->Membrane_Fusion Genome_Release Viral Genome Release into Cytoplasm Membrane_Fusion->Genome_Release 4. Infection JNJ4796 JNJ-4796 HA_Stem HA Stem (Hydrophobic Groove) This compound->HA_Stem Binds to HA_Stem->Stabilization Stabilization->Conformational_Change Blocks

Caption: Mechanism of HA-mediated fusion and its inhibition by JNJ-4796.

XRay_Crystallography_Workflow cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection and Structure Determination HA_Expression HA Expression (Baculovirus System) Purification1 Nickel Affinity Chromatography HA_Expression->Purification1 Biotinylation Biotinylation (for binding studies) or Deglycosylation (for crystallization) Purification1->Biotinylation Purification2 Gel Filtration Chromatography Biotinylation->Purification2 Complex_Formation Incubation of HA with JNJ-4796 Purification2->Complex_Formation Crystallization_Screen Vapor Diffusion (Hanging/Sitting Drop) Complex_Formation->Crystallization_Screen Crystal_Optimization Optimization of Crystallization Conditions Crystallization_Screen->Crystal_Optimization XRay_Diffraction X-ray Diffraction of Crystals Crystal_Optimization->XRay_Diffraction Data_Processing Data Processing and Scaling XRay_Diffraction->Data_Processing Structure_Solution Molecular Replacement Data_Processing->Structure_Solution Refinement Model Building and Refinement Structure_Solution->Refinement Final_Structure Final HA-JNJ-4796 Complex Structure Refinement->Final_Structure

Caption: Workflow for X-ray crystallography of the HA-JNJ-4796 complex.

Fusion_Inhibition_Assay_Workflow cluster_cell_prep Cell and Virus Preparation cluster_inhibition_assay Inhibition Assay cluster_analysis Analysis Cell_Culture Culture CV-1 or MDCK cells Virus_Infection Infect cells with Influenza A virus Cell_Culture->Virus_Infection HA_Expression Incubate to allow HA expression on cell surface Virus_Infection->HA_Expression Trypsin_Treatment Treat cells with trypsin to cleave HA HA_Expression->Trypsin_Treatment Add_Inhibitor Incubate cells with varying concentrations of JNJ-4796 Trypsin_Treatment->Add_Inhibitor Low_pH_Incubation Expose cells to low pH fusion medium Add_Inhibitor->Low_pH_Incubation Neutralization Neutralize pH and incubate Low_pH_Incubation->Neutralization Fix_and_Stain Fix and stain cells (e.g., Giemsa stain) Neutralization->Fix_and_Stain Microscopy Microscopic observation for syncytia (multinucleated giant cells) Fix_and_Stain->Microscopy Quantification Quantify inhibition of cell-cell fusion Microscopy->Quantification

Caption: Workflow for an in vitro influenza virus-cell fusion inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols employed in the study of JNJ-4796.

Expression and Purification of Hemagglutinin (HA)

Recombinant HA proteins are essential for in vitro binding and structural studies.

  • Expression System: Soluble HA ectodomains were expressed using a baculovirus expression system in insect cells (e.g., Trichoplusia ni).[1]

  • Construct Design: The HA gene is typically fused with a C-terminal trimerization domain (e.g., from GCN4), a thrombin cleavage site, and a His-tag for purification. A BirA biotinylation site can also be included for binding studies.[1]

  • Purification:

    • The supernatant from infected insect cell cultures is harvested.

    • The secreted HA is first purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography via its His-tag.[1]

    • For crystallization, the protein is often treated with a glycosidase (e.g., Endo H) to trim the glycans, which can interfere with crystal lattice formation.

    • A final purification step using size-exclusion chromatography (gel filtration) is performed to isolate properly folded, trimeric HA.[1]

X-ray Crystallography of the HA-JNJ-4796 Complex

This technique provides high-resolution structural information about the inhibitor's binding mode.

  • Complex Formation: Purified HA protein is incubated with a molar excess of JNJ-4796 to ensure saturation of the binding sites.

  • Crystallization: The HA-JNJ-4796 complex is subjected to high-throughput crystallization screening using the vapor diffusion method (either hanging or sitting drop). This involves mixing the complex with a variety of precipitant solutions to find conditions that promote crystal growth.

  • Data Collection: Crystals are cryo-cooled in liquid nitrogen and subjected to a high-intensity X-ray beam at a synchrotron source. The diffraction patterns are recorded on a detector.[5]

  • Structure Determination:

    • The diffraction data are processed and scaled.

    • The structure is solved using molecular replacement, with a previously determined HA structure as a search model.

    • The electron density map for the bound JNJ-4796 molecule is then interpreted, and the inhibitor is built into the model.

    • The complete structure is refined to optimize the fit to the experimental data.[5]

Conformational Change Inhibition Assay

This assay directly measures the ability of JNJ-4796 to prevent the low-pH-induced conformational change of HA.

  • Principle: The pre-fusion conformation of HA is resistant to trypsin digestion, while the post-fusion conformation is susceptible. Inhibition of the conformational change maintains trypsin resistance even at low pH.

  • Procedure:

    • Purified, cleaved HA is incubated with varying concentrations of JNJ-4796.[1]

    • The pH of the solution is lowered to approximately 5.0-5.5 to induce the conformational change.[1]

    • The solution is then neutralized, and trypsin is added.

    • The samples are incubated to allow for digestion of any HA that has transitioned to the post-fusion state.

    • The results are analyzed by SDS-PAGE and Western blotting with an anti-HA antibody. A lack of digestion indicates that JNJ-4796 has successfully inhibited the conformational change.[1]

Virus-Cell Fusion Inhibition Assay

This assay assesses the ability of JNJ-4796 to prevent the fusion of virus-infected cells, a proxy for virus-cell fusion.[7][8]

  • Cell Culture and Infection: A monolayer of susceptible cells (e.g., CV-1) is infected with an influenza A virus. The cells are incubated to allow for the expression of HA on their surface.[7]

  • Inhibitor Treatment: The infected cells are treated with trypsin to cleave the HA0 precursor into its active HA1 and HA2 subunits. Subsequently, the cells are incubated with serial dilutions of JNJ-4796.[7]

  • Fusion Induction: The cell culture medium is replaced with a low-pH buffer (e.g., pH 5.0) for a short period to trigger HA-mediated fusion between adjacent cells.[7]

  • Analysis: After neutralization and further incubation, the cells are fixed and stained (e.g., with Giemsa stain). The formation of multinucleated giant cells (syncytia) is observed under a microscope. The concentration of JNJ-4796 that inhibits syncytia formation is determined.[7]

Microneutralization Assay

This assay measures the ability of JNJ-4796 to neutralize the infectivity of live influenza virus.

  • Procedure:

    • Serial dilutions of JNJ-4796 are pre-incubated with a standardized amount of influenza virus.

    • The virus-inhibitor mixture is then added to a monolayer of host cells (e.g., MDCK).

    • The cells are incubated for several days to allow for viral replication.

  • Endpoint Measurement: The extent of viral replication is determined by measuring the cytopathic effect (CPE), or by quantifying viral proteins (e.g., via ELISA) or viral RNA (e.g., via RT-qPCR). The EC50 is calculated as the concentration of JNJ-4796 that reduces viral replication by 50%.

Conclusion

JNJ-4796 represents a significant advancement in the development of small-molecule inhibitors for influenza A. Its mechanism of action, which involves stabilizing the pre-fusion conformation of hemagglutinin, has been thoroughly characterized through a combination of structural biology, biochemistry, and virology. The data presented in this guide underscore its potential as a broad-spectrum antiviral against group 1 influenza A viruses. The detailed experimental protocols provide a foundation for further research into this and other HA stem-targeted inhibitors, paving the way for the development of novel and effective influenza therapeutics.

References

An In-depth Guide to the Pharmacodynamics of JNJ-64619178 (Onametostat)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial topic specified "JNJ4796." Based on comprehensive searches, this appears to be a typographical error. The available scientific literature points overwhelmingly to JNJ-64619178 (also known as Onametostat), a potent and selective PRMT5 inhibitor. This guide will focus on the pharmacodynamics of JNJ-64619178.

Introduction: PRMT5 as a Therapeutic Target

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a vital role in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1][2][3]

PRMT5 forms a complex with the Methylosome Protein 50 (MEP50) to become catalytically active.[1][2] This complex is the primary machinery for sDMA in the cell. A key function of the PRMT5/MEP50 complex is the methylation of Sm proteins (SmD1/3), which are core components of the spliceosome.[1][4] Proper spliceosome assembly and function are essential for pre-mRNA splicing.

In oncology, PRMT5 is a compelling therapeutic target. It is frequently overexpressed in a wide range of human cancers, including solid tumors and hematological malignancies, and its elevated levels often correlate with poor patient survival.[1][2][3][5] By promoting aberrant RNA splicing and other oncogenic processes, PRMT5 contributes to tumor initiation, progression, and therapeutic resistance.[6]

Overview of JNJ-64619178

JNJ-64619178 is a potent, selective, and orally bioavailable small-molecule inhibitor of PRMT5.[2][7] It has been investigated in clinical trials for patients with advanced solid tumors, non-Hodgkin's lymphoma (NHL), and lower-risk myelodysplastic syndromes.[6][8] Its unique mechanism of action and favorable pharmacological properties have led to robust anti-tumor activity in preclinical models.[1][6]

Mechanism of Action

JNJ-64619178 exhibits a distinct and potent mode of inhibition. It simultaneously occupies both the S-adenosylmethionine (SAM) cofactor-binding pocket and the protein substrate-binding pocket of PRMT5.[1][2][6][7] This dual-binding mechanism traps the PRMT5/MEP50 complex in a catalytically inactive state.[7][9]

A key pharmacodynamic feature of JNJ-64619178 is its slow off-rate binding kinetics, which results in a prolonged, pseudo-irreversible inhibition of PRMT5.[1][7] This long residence time enables potent and sustained target engagement, even with intermittent dosing, leading to dose-dependent cancer cell death.[1][6][7] The downstream consequences of PRMT5 inhibition include:

  • Inhibition of Splicing: By preventing the methylation of Sm proteins, JNJ-64619178 disrupts spliceosome assembly, leading to an increase in alternative splicing events and intron retention.[1][6] This is considered a primary driver of its anti-tumor effects.

  • Modulation of Gene Expression: Inhibition of histone methylation (e.g., on H2A, H3, H4) alters the epigenetic landscape, modulating the expression of genes involved in cellular proliferation.[2]

  • Cell Cycle Arrest and Apoptosis: The disruption of essential cellular processes ultimately leads to cell cycle arrest and apoptosis in sensitive cancer cells.[3][10]

JNJ-64619178_Mechanism_of_Action cluster_0 PRMT5/MEP50 Complex cluster_1 Cellular Effects PRMT5 PRMT5 SAM SAM Cofactor PRMT5->SAM Binds Substrate Protein Substrate (e.g., SmD1/3, Histones) PRMT5->Substrate Binds Splicing Spliceosome Disruption & Alternative Splicing PRMT5->Splicing Methylation Blocked GeneExp Altered Gene Expression PRMT5->GeneExp Methylation Blocked Inhibitor JNJ-64619178 Inhibitor->PRMT5 Pseudo-irreversible Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Splicing->Apoptosis GeneExp->Apoptosis

Caption: Mechanism of action for JNJ-64619178 targeting the PRMT5/MEP50 complex.

Preclinical Pharmacodynamics

JNJ-64619178 has demonstrated potent and broad anti-tumor activity across a diverse range of preclinical cancer models.

In Vitro Activity

The compound potently inhibits the PRMT5/MEP50 complex and displays strong antiproliferative activity in various cancer cell lines.

ParameterValue / ObservationSource
Biochemical IC₅₀ 0.14 nM vs. PRMT5/MEP50 complex[11]
Selectivity >80% inhibition of PRMT5 at 10 µM; <15% inhibition of other methyltransferases.[6][9]
Cellular Potency GI₅₀ values of 0.4 to 1.9 nM in sensitive lung cancer cell lines (NCI-H520, HCC-78, NCI-H1048, A427).[6]
PD Marker Modulation >50% reduction in dimethylated SmD1/3 at 1 nM after 48 hours in NCI-H1048 cells.[6]
Sensitivity Correlation Higher sensitivity in AML samples with splicing factor mutations.[6]
In Vivo Activity

Oral administration of JNJ-64619178 leads to significant tumor growth inhibition and regression in multiple xenograft models. Its favorable pharmacokinetic properties, including moderate oral bioavailability (36% in mice), contribute to its in vivo efficacy.[6]

Model TypeDose & ScheduleEfficacy ResultSource
Lung Cancer PDX 10 mg/kg, QDIncreased splicing events; efficacy not correlated with splicing factor mutations in solid tumors.[6]
SCLC/NSCLC Xenografts 1-10 mg/kg, QDDose-dependent tumor growth inhibition (up to 99%) and regression.[1][3][4]
AML Xenograft 1-10 mg/kg, QDUp to 99% tumor growth inhibition in a disseminated model.[3][4]
Sustained Activity 1-10 mg/kg, QDContinued inhibition of tumor regrowth for weeks after dosing cessation.[1][3][4]

Pharmacodynamic Biomarkers

The primary pharmacodynamic (PD) biomarker for JNJ-64619178 is the level of symmetric dimethylarginine (sDMA), particularly on SmD1/3 proteins.

  • Tumor Tissue: Inhibition of SmD1/3 dimethylation in tumor xenografts serves as a direct marker of target engagement in the tissue of interest.[1][4][6]

  • Surrogate Tissues: Robust target engagement has been demonstrated in clinical trials by measuring the reduction of total sDMA in plasma, which serves as a minimally invasive surrogate for assessing biological activity.[4][7][12]

Importantly, while the reduction in sDMA is a reliable marker of target engagement, the degree of reduction does not directly correlate with cancer cell sensitivity or clinical response.[6][7]

PD_Biomarker_Workflow cluster_0 In Vivo / Clinical Setting cluster_1 Bioanalysis cluster_2 Endpoint Patient Patient / Animal Model Dosing JNJ-64619178 Dosing Patient->Dosing Sample Sample Collection (Tumor Biopsy, Plasma) Dosing->Sample Assay Mass Spectrometry or Western Blot Sample->Assay sDMA Quantify sDMA levels (e.g., on SmD1/3) Assay->sDMA PD_Readout Pharmacodynamic Readout: Target Engagement Confirmed sDMA->PD_Readout Xenograft_Study_Workflow start Start: Tumor Cell Implantation growth Tumor Growth to Palpable Size start->growth random Randomization into Vehicle & Treatment Groups growth->random treat Oral Dosing: JNJ-64619178 (e.g., 10 mg/kg QD) random->treat measure Tumor Volume Measurement (e.g., 2x/week) treat->measure measure->treat Repeat Dosing Cycle end End of Study: Tumor Excision & Biomarker Analysis measure->end

References

JNJ4796: A Potent Inhibitor of Influenza A Virus Entry

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on the Mechanism of Action of a Novel HA-Mediated Fusion Inhibitor

This document provides a detailed technical overview of JNJ4796, a novel and orally active small molecule inhibitor of influenza A virus entry. It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of antiviral compounds. This compound demonstrates a unique mode of action by targeting the viral hemagglutinin (HA) protein, effectively preventing the fusion of the viral and endosomal membranes, a critical step in the viral lifecycle.

Core Mechanism: Inhibition of Hemagglutinin-Mediated Fusion

This compound acts as a fusion inhibitor, specifically targeting the hemagglutinin (HA) protein of influenza A viruses belonging to group 1.[1][2][3] Its mechanism of action is analogous to that of broadly neutralizing antibodies (bnAbs) like CR6261.[1][3][4] The molecule binds to the conserved stem region of the HA trimer, a site composed of elements from both the HA1 and HA2 subunits.[4] This binding stabilizes the pre-fusion conformation of the HA protein.[4]

The entry of the influenza virus into a host cell is a pH-dependent process. Following endocytosis, the acidic environment of the endosome triggers a conformational change in the HA protein. This rearrangement is essential for the fusion of the viral envelope with the endosomal membrane, which allows the release of the viral genome into the cytoplasm.[1][3][4] this compound effectively blocks this critical step by preventing the low pH-induced conformational change of HA.[1][3][4]

Quantitative Data Summary

The antiviral activity and efficacy of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Antiviral Activity of this compound

Virus StrainEC50
H1/Bris12 nM
H1/Cal66 nM
H1/NCa38 nM
H1/PR822 nM
H1/SI0613 nM
H5/H97449 nM
H5/Viet3.24 µM
EC50 (50% effective concentration) values indicate the concentration of this compound required to inhibit viral replication by 50%. Data sourced from MedchemExpress.[1]

Table 2: In Vivo Efficacy of this compound in a Murine Lethal Challenge Model

Treatment GroupDosageAdministrationSurvival Rate (Day 21)
This compound50 mg/kgOral, twice daily for 7 days100%
This compound10 mg/kgOral, twice daily for 7 days100%
JNJ8897 (less potent compound)50 mg/kgOral, twice daily for 7 days< 50%
JNJ8897 (less potent compound)10 mg/kgOral, twice daily for 7 days< 50%
This study used a lethal challenge of 25 times the median lethal dose (LD50) of H1N1 A/Puerto Rico/8/1934 virus.[1][3]

Table 3: In Vivo Efficacy of this compound in a Murine Sublethal Challenge Model

Treatment GroupDosageAdministrationSurvival Rate
This compound15 mg/kgOral, twice daily100%
This compound5 mg/kgOral, twice daily100%
This study used a sublethal viral challenge (LD90).[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the antiviral activity of this compound.

Trypsin Susceptibility Assay for Inhibition of HA Conformational Change

This assay is used to demonstrate the ability of this compound to prevent the low pH-induced conformational change of the HA protein.

Protocol:

  • Incubation: The H1/PR8 HA protein is incubated with either this compound or a control compound (e.g., a fusion-inhibiting Fab fragment like CR6261).

  • pH Exposure: The mixture is then exposed to a low pH environment to mimic the conditions of the endosome.

  • Trypsin Digestion: Trypsin is added to the solution. In its pre-fusion state, the HA protein is resistant to trypsin digestion. However, the low pH-induced conformational change to the post-fusion state renders it susceptible to trypsin cleavage.

  • Analysis: The reaction products are analyzed by SDS-PAGE and Western blotting to visualize the HA protein fragments. The absence of digestion in the presence of this compound, even at low pH, indicates the inhibition of the conformational change.[4]

High-Throughput Fluorescence Polarization Screen

This screening method was employed to identify small molecules that bind to the HA stem region.

Protocol:

  • Assay Components: The assay utilizes a recombinant H1/Puerto Rico/8/1934 (H1/PR8) HA trimer and a fluorescently labeled probe known to bind to the HA stem.

  • Screening: A library of small molecules is screened for their ability to displace the fluorescent probe from the HA trimer.

  • Detection: The displacement is measured by a change in fluorescence polarization. When the small fluorescent probe is bound to the large HA protein, it has a high polarization value. If a test compound displaces the probe, the probe tumbles more freely in solution, resulting in a lower polarization value.

  • Hit Identification: Compounds that cause a significant decrease in fluorescence polarization are identified as potential binders to the HA stem.[5]

In Vivo Murine Challenge Studies

These studies assess the protective efficacy of this compound against influenza virus infection in a living organism.

Protocol:

  • Animal Model: BALB/c mice are typically used for these studies.

  • Prophylactic Treatment: Mice are orally administered with this compound or a vehicle control for a specified period before viral challenge. A common regimen is twice-daily dosing starting one day before infection and continuing for seven days.[1][3][4]

  • Viral Challenge: Mice are intranasally inoculated with a lethal or sublethal dose of a specific influenza A virus strain (e.g., H1N1 A/Puerto Rico/8/1934).[1][3][4]

  • Monitoring: The animals are monitored daily for signs of illness, weight loss, and survival over a period of typically 21 days.

  • Endpoint Analysis: The primary endpoint is the survival rate. Other parameters such as viral titers in the lungs can also be measured to assess the reduction in viral replication.[4]

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows associated with this compound.

Caption: Mechanism of this compound-mediated inhibition of viral entry.

G cluster_protocol Trypsin Susceptibility Assay Workflow start Start incubate Incubate HA with this compound start->incubate low_ph Expose to low pH incubate->low_ph trypsin Add Trypsin low_ph->trypsin analysis SDS-PAGE & Western Blot trypsin->analysis result_inhibited Result: HA protected (No digestion) analysis->result_inhibited This compound present result_control Result: HA digested analysis->result_control No inhibitor

Caption: Workflow for the Trypsin Susceptibility Assay.

G cluster_invivo In Vivo Efficacy Study Workflow start Start treatment Oral administration of this compound (prophylactic) start->treatment challenge Intranasal viral challenge treatment->challenge monitoring Monitor survival and symptoms (21 days) challenge->monitoring endpoint Endpoint: Survival Rate monitoring->endpoint

Caption: Workflow for in vivo efficacy studies in a murine model.

References

Methodological & Application

Application Notes and Protocols for JNJ4796 in a Mouse Model of Influenza Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of JNJ4796, an orally active small-molecule fusion inhibitor, in a mouse model of influenza A virus infection. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo efficacy experiments.

Introduction

This compound is an investigational antiviral compound that targets the influenza A virus hemagglutinin (HA) protein.[1][2] It functions by mimicking the binding and activity of the broadly neutralizing antibody CR6261. The molecule specifically binds to the conserved stem region of group 1 HA, preventing the low pH-induced conformational change that is essential for the fusion of the viral envelope with the endosomal membrane of the host cell.[3][4][5] This mechanism effectively blocks the release of the viral genome into the cytoplasm, thereby inhibiting viral replication.[3][4][5] Preclinical studies have demonstrated the efficacy of orally administered this compound in protecting mice from both lethal and sublethal challenges with influenza A virus.[3]

Mechanism of Action: Inhibition of Viral Fusion

This compound's antiviral activity is centered on the inhibition of a critical step in the influenza virus lifecycle: membrane fusion.

  • Viral Entry: The influenza virus enters the host cell via endocytosis after the HA protein binds to sialic acid receptors on the cell surface.

  • Endosomal Acidification: The endosome becomes acidified, a change in pH that typically triggers a conformational change in the HA protein.

  • Inhibition by this compound: this compound binds to the stem region of the HA protein, stabilizing it and preventing this pH-dependent rearrangement.[3]

  • Blocked Fusion: By inhibiting the conformational change, this compound prevents the fusion of the viral and endosomal membranes.

  • Replication Halted: The viral ribonucleoproteins (vRNPs) cannot be released into the cytoplasm, thus halting the replication cycle.

JNJ4796_Mechanism_of_Action Mechanism of Action of this compound cluster_virus_entry Viral Entry & Trafficking cluster_fusion_process HA-mediated Fusion cluster_inhibition Inhibition by this compound Virus_Binding 1. Virus binds to host cell receptor Endocytosis 2. Endocytosis Virus_Binding->Endocytosis Endosome 3. Virus in Endosome Endocytosis->Endosome Acidification 4. Endosome Acidification (Low pH) Endosome->Acidification HA_Conformation_Change 5a. HA undergoes conformational change Acidification->HA_Conformation_Change Triggers JNJ4796_Binding This compound Acidification->JNJ4796_Binding Fusion 6a. Viral & Endosomal membranes fuse HA_Conformation_Change->Fusion vRNP_Release 7a. Viral genome (vRNP) released into cytoplasm Fusion->vRNP_Release Replication 8a. Viral Replication vRNP_Release->Replication JNJ4796_Binding->HA_Conformation_Change Inhibits Inhibition 6b. Inhibition of conformational change JNJ4796_Binding->Inhibition Fusion_Blocked 7b. Fusion Blocked Inhibition->Fusion_Blocked No_Replication 8b. No Replication Fusion_Blocked->No_Replication

Caption: this compound inhibits influenza A entry by blocking HA-mediated membrane fusion.

Experimental Protocols

The following protocols are based on published in vivo studies and provide a framework for evaluating the efficacy of this compound in a mouse model of influenza infection.

Materials and Reagents
  • Compound: this compound

  • Vehicle: Appropriate vehicle for oral gavage (e.g., as specified by the supplier or determined by formulation studies)

  • Virus: Mouse-adapted influenza A virus, e.g., H1N1 A/Puerto Rico/8/1934 (A/PR/8/34)

  • Animals: Female BALB/c mice (age and weight specifications as per institutional guidelines, e.g., 6-8 weeks old)

  • Anesthetic: For intranasal infection (e.g., isoflurane)

  • Consumables: Oral gavage needles, sterile phosphate-buffered saline (PBS), microcentrifuge tubes, etc.

Protocol 1: Lethal Challenge Model

This protocol is designed to assess the ability of this compound to protect mice from a lethal dose of influenza virus.

  • Acclimatization: Acclimate mice to the facility for a minimum of 72 hours before the start of the experiment.

  • Group Allocation: Randomly assign mice to treatment and control groups (n ≥ 8 per group is recommended).

    • Vehicle Control

    • This compound (e.g., 10 mg/kg)

    • This compound (e.g., 50 mg/kg)

    • Positive Control (optional, e.g., Oseltamivir)

  • Prophylactic Dosing: Begin oral administration of this compound or vehicle one day prior to infection (Day -1). Dosing is typically performed twice daily (e.g., every 12 hours).

  • Influenza Virus Challenge (Day 0):

    • Lightly anesthetize mice.

    • Infect mice intranasally with a lethal dose of influenza virus (e.g., 25 times the median lethal dose, 25x MLD50) diluted in sterile PBS. The typical inoculation volume is 50 µL (25 µL per nostril).

  • Continued Dosing: Continue twice-daily oral administration of this compound or vehicle for seven consecutive days (up to Day 7).

  • Monitoring:

    • Monitor mice daily for 21 days for survival.

    • Record body weight daily as a measure of morbidity.

    • Observe clinical signs of illness (e.g., ruffled fur, hunched posture, inactivity).

  • Endpoint: The primary endpoint is survival at Day 21. Secondary endpoints include changes in body weight.

Protocol 2: Sublethal Challenge Model

This protocol assesses the efficacy of this compound in reducing morbidity in a non-lethal infection model.

  • Acclimatization and Group Allocation: Follow steps 1 and 2 from the lethal challenge protocol. Doses may be adjusted for a sublethal model (e.g., 5 mg/kg and 15 mg/kg).

  • Prophylactic Dosing: As described in Protocol 1, begin dosing on Day -1.

  • Influenza Virus Challenge (Day 0):

    • Infect mice intranasally with a sublethal dose of influenza virus (e.g., a 90% median lethal dose, MLD90).

  • Continued Dosing: Continue twice-daily oral administration for seven days.

  • Monitoring:

    • Monitor and record body weight daily for at least 14-21 days.

    • The primary endpoint is the change in body weight over time. Survival can also be monitored.

Experimental_Workflow cluster_pre_infection Pre-Infection Phase cluster_infection Infection & Treatment cluster_post_infection Post-Infection Monitoring Acclimatization Animal Acclimatization (>= 3 days) Grouping Random Group Allocation Acclimatization->Grouping Dosing_Start Day -1: Start Prophylactic Dosing (Oral, Twice Daily) Grouping->Dosing_Start Infection Day 0: Intranasal Influenza Challenge (Lethal/Sublethal) Dosing_Start->Infection Dosing_Continue Day 1-7: Continue Dosing (Oral, Twice Daily) Infection->Dosing_Continue Monitoring Daily Monitoring: - Survival - Body Weight - Clinical Signs Dosing_Continue->Monitoring Endpoint Day 21: Final Endpoint Analysis Monitoring->Endpoint

Caption: Workflow for evaluating this compound efficacy in a mouse influenza model.

Data Presentation

Quantitative data from these experiments should be summarized for clear interpretation and comparison.

Table 1: Efficacy of this compound in a Lethal Influenza Challenge Model
Treatment GroupDose (mg/kg)Dosing RegimenChallenge VirusChallenge DoseSurvival Rate (%) at Day 21
Vehicle ControlN/AOral, Twice DailyH1N1 A/PR/8/193425x MLD50<50%
This compound10Oral, Twice DailyH1N1 A/PR/8/193425x MLD50100%[3][4][5]
This compound50Oral, Twice DailyH1N1 A/PR/8/193425x MLD50100%[3][4][5]
JNJ8897 (comparator)10Oral, Twice DailyH1N1 A/PR/8/193425x MLD5025%[3]
JNJ8897 (comparator)50Oral, Twice DailyH1N1 A/PR/8/193425x MLD5040%[3]

Data synthesized from published studies.[3][4][5]

Table 2: Efficacy of this compound in a Sublethal Influenza Challenge Model
Treatment GroupDose (mg/kg)Dosing RegimenChallenge VirusChallenge DoseSurvival Rate (%)Morbidity (Weight Loss)
Vehicle ControlN/AOral, Twice DailyH1N1 A/PR/8/1934MLD90<100%Significant weight loss
This compound5Oral, Twice DailyH1N1 A/PR/8/1934MLD90100%[3][4]Moderate, transient weight loss[3]
This compound15Oral, Twice DailyH1N1 A/PR/8/1934MLD90100%[3][4]Moderate, transient weight loss[3]

Data synthesized from published studies.[3][4]

Conclusion

This compound has demonstrated significant protective efficacy in mouse models of influenza A infection when administered orally in a prophylactic regimen. The provided protocols offer a standardized method for reproducing and expanding upon these findings. Researchers should adapt these guidelines according to their specific experimental goals, institutional animal care and use committee (IACUC) regulations, and biosafety protocols. The dose-dependent protection against both mortality and morbidity highlights the potential of this compound as an antiviral therapeutic.

References

JNJ-40346527 (JNJ4796): Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

JNJ-40346527, also known as JNJ4796, is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase encoded by the c-Fms proto-oncogene. CSF-1R and its ligands, CSF-1 and IL-34, are crucial for the survival, proliferation, and differentiation of macrophages and their precursors. In various disease models, including neuroinflammation, inflammatory bowel disease, and certain cancers, dysregulation of the CSF-1R signaling pathway is a key pathological driver. By inhibiting CSF-1R, JNJ-40346527 offers a targeted approach to modulate the activity of macrophages and microglia, making it a valuable tool for preclinical research in these areas.

These application notes provide a comprehensive overview of the dosage and administration of JNJ-40346527 for in vivo studies, primarily focusing on murine models. The information is compiled from peer-reviewed literature to assist researchers in designing and executing their experiments.

Mechanism of Action: CSF-1R Signaling Pathway

Upon binding of its ligands (CSF-1 or IL-34), CSF-1R dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT, Mitogen-activated protein kinase (MAPK/ERK), and Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways. These pathways collectively regulate the transcription of genes involved in cell survival, proliferation, and differentiation. JNJ-40346527 acts as a competitive inhibitor at the ATP-binding site of the CSF-1R kinase domain, preventing its phosphorylation and subsequent downstream signaling.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF-1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS JAK JAK CSF1R->JAK This compound JNJ-40346527 This compound->CSF1R Inhibits (ATP-binding site) AKT AKT PI3K->AKT Transcription Gene Transcription (Survival, Proliferation, Differentiation) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Transcription STAT STAT JAK->STAT STAT->Transcription CSF1 CSF-1 / IL-34 CSF1->CSF1R Binds

Caption: CSF-1R Signaling Pathway and Inhibition by JNJ-40346527.

Dosage and Administration in Murine Models

The dosage of JNJ-40346527 can vary depending on the specific animal model, the desired level of target engagement, and the duration of the study. Below is a summary of doses and administration routes reported in the literature.

Table 1: Summary of JNJ-40346527 Dosage and Administration in Mice
Animal ModelDosing RegimenAdministration RouteVehicleStudy DurationKey FindingsReference
Naïve Mice3, 10, 30, 100 mg/kg, dailyOral Gavage (p.o.)0.9% Methocel™5 daysDose-dependent depletion of blood monocytes.[1][1]
ME7-prion Mice3, 10, 30, 100 mg/kg, dailyOral Gavage (p.o.)0.9% Methocel™5 daysSignificant inhibition of microglial proliferation starting at 3 mg/kg, with maximal effect at 30 mg/kg.[1][1]
P301S Tauopathy Mice30 mg/kg, dailyIncorporated in chowStandard chow4-8 weeksAttenuated microglial proliferation and neurodegeneration.[1]
T-cell Transfer Colitis5, 10, 20 mg/kg, dailyOral Gavage (p.o.)0.5% Methocel™28 daysSignificantly prevented body weight loss and reduced histological disease scores.[2][3][2][3]
T-cell Transfer Colitis15 mg/kg, dailyOral Gavage (p.o.)0.5% Methocel™Prophylactic (day 14-41) or Therapeutic (day 21-41)Both prophylactic and therapeutic dosing were effective in reducing disease parameters.[3][3]

Experimental Protocols

Protocol 1: Preparation of JNJ-40346527 for Oral Gavage

This protocol describes the preparation of a 0.5% (w/v) methylcellulose solution for the suspension of JNJ-40346527.

Materials:

  • JNJ-40346527 powder

  • Methylcellulose (e.g., METHOCEL™ F4M Premium or equivalent)

  • Deionized water

  • Heated magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Ice bath

Procedure:

  • Heat Water: Heat approximately one-third of the final required volume of deionized water to 60-80°C.

  • Disperse Methylcellulose: While stirring the heated water, slowly add the methylcellulose powder to create a 0.5% (w/v) solution (e.g., 0.5 g for a final volume of 100 mL). Stir until the powder is fully wetted and dispersed.

  • Cool and Hydrate: Remove the beaker from the heat and add the remaining two-thirds of the volume as cold deionized water, preferably while the beaker is in an ice bath.

  • Dissolve: Continue stirring the solution in the cold until the methylcellulose is fully dissolved and the solution is clear and viscous. This may take 30-60 minutes. Store the vehicle at 4°C.

  • Prepare JNJ-40346527 Suspension: On the day of administration, weigh the required amount of JNJ-40346527 powder.

  • Suspend Compound: Add a small amount of the prepared 0.5% methylcellulose vehicle to the powder and triturate to form a uniform paste. Gradually add the remaining vehicle to achieve the final desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse receiving 0.2 mL).

  • Homogenize: Vortex the suspension thoroughly before each gavage to ensure a uniform dose.

Protocol 2: Administration of JNJ-40346527 by Oral Gavage in Mice

This protocol provides a general procedure for oral gavage. All animal procedures must be approved by the institution's Animal Care and Use Committee.

Materials:

  • JNJ-40346527 suspension

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches with a ball tip for adult mice)

  • 1 mL syringe

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Weigh the mouse to calculate the precise volume of the drug suspension to be administered (typically 10 mL/kg).

    • Gently but firmly restrain the mouse by scruffing the loose skin over the neck and shoulders to immobilize the head. The body should be held in a vertical position.

  • Gavage Needle Insertion:

    • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • With the mouse's head tilted slightly upwards to straighten the esophagus, insert the gavage needle into the mouth, just to the side of the incisors.

    • Gently advance the needle over the tongue towards the pharynx. The mouse should swallow the needle as it is advanced.

    • If any resistance is met, do not force the needle . Withdraw and attempt to reinsert.

  • Administration:

    • Once the needle is at the predetermined depth, slowly and steadily depress the syringe plunger to deliver the suspension.

    • Administer the solution over 2-3 seconds to prevent regurgitation.

  • Post-Administration:

    • Gently withdraw the gavage needle in a single, smooth motion.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for a few minutes after the procedure.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study using JNJ-40346527.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Acclimatize Animals B Randomize into Treatment Groups A->B D Induce Disease Model (if applicable) B->D C Prepare JNJ-40346527 Suspension E Administer JNJ-40346527 or Vehicle (Daily) C->E D->E Prophylactic or Therapeutic Dosing F Monitor Animal Health (Weight, Clinical Scores) E->F G Euthanasia and Tissue Collection E->G End of Study F->E H Histology / IHC G->H I Flow Cytometry G->I J Gene Expression Analysis (qPCR, RNA-seq) G->J

Caption: General experimental workflow for an in vivo study with JNJ-40346527.

References

Application Notes and Protocols for Evaluating JNJ-4796 Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-64619178 (JNJ-4796, also known as Onametostat) is a potent, selective, and orally bioavailable small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][4] This post-translational modification plays a crucial role in regulating various cellular processes, including gene expression, RNA splicing, signal transduction, and DNA damage repair.[1][4][5] Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][2][4]

JNJ-4796 exhibits a unique mechanism of action, binding to both the S-adenosylmethionine (SAM) cofactor and substrate-binding pockets of the PRMT5/MEP50 complex.[1][2] This results in a prolonged and pseudo-irreversible inhibition of its methyltransferase activity.[3] The following application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of JNJ-4796, from target engagement to downstream cellular phenotypes.

PRMT5 Signaling Pathway

The diagram below illustrates the central role of PRMT5 in cellular processes and the point of intervention for JNJ-4796.

PRMT5_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PRMT5_MEP50 PRMT5/MEP50 Complex sDMA Symmetric Dimethylarginine (sDMA) PRMT5_MEP50->sDMA Methylation SAH SAH PRMT5_MEP50->SAH SAM SAM SAM->PRMT5_MEP50 Substrate Histone & Non-Histone Proteins (e.g., SmD1/3) Substrate->PRMT5_MEP50 Splicing RNA Splicing (e.g., MDM4, TIP60) sDMA->Splicing Gene_Expression Gene Expression (e.g., FGFR3, eIF4E) sDMA->Gene_Expression JNJ4796 JNJ-4796 This compound->PRMT5_MEP50 Inhibition Cell_Proliferation Cell Proliferation This compound->Cell_Proliferation Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction DNA_Repair DNA Repair Splicing->DNA_Repair Gene_Expression->Cell_Proliferation DNA_Repair->Apoptosis

Caption: PRMT5 signaling pathway and JNJ-4796 mechanism of action.

I. Target Engagement Assays

Target engagement assays are crucial to confirm that JNJ-4796 interacts with its intended target, PRMT5, in a cellular context.

In-Cell Western for Symmetric Dimethylarginine (sDMA) Levels

Principle: A quantitative immunofluorescence-based assay to measure the levels of symmetric dimethylarginine (sDMA) on PRMT5 substrates, such as SmD3, in cells treated with JNJ-4796. A decrease in sDMA levels indicates target engagement and inhibition of PRMT5 enzymatic activity.[1]

Experimental Workflow:

In_Cell_Western_Workflow A Seed Cells in 96-well plate B Treat with JNJ-4796 (Dose-Response) A->B C Fix and Permeabilize Cells B->C D Block Non-specific Binding C->D E Incubate with Primary Antibodies (Anti-sDMA & Normalization) D->E F Incubate with Fluorophore-conjugated Secondary Antibodies E->F G Image and Quantify Fluorescence F->G

Caption: In-Cell Western experimental workflow.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., NCI-H1048, A549) in a 96-well clear-bottom black plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of JNJ-4796 (e.g., 0.1 nM to 10 µM) for 24-72 hours. Include a DMSO-treated control.

  • Fixation and Permeabilization:

    • Aspirate the media and wash cells once with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking: Wash three times with PBS and block with Odyssey Blocking Buffer (LI-COR) for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate cells overnight at 4°C with primary antibodies diluted in blocking buffer.

    • Anti-symmetric dimethylarginine (sDMA) antibody (e.g., for SmD1/3).

    • A normalization antibody (e.g., anti-GAPDH or a DNA stain like DRAQ5).

  • Secondary Antibody Incubation:

    • Wash cells five times with PBS containing 0.1% Tween-20.

    • Incubate with fluorophore-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash cells five times with PBS containing 0.1% Tween-20.

    • Image the plate using an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for both the sDMA signal and the normalization signal.

    • Normalize the sDMA signal to the normalization signal and plot the dose-response curve to determine the IC50 value.

NanoBRET™ Target Engagement Assay

Principle: This live-cell assay quantifies the binding of JNJ-4796 to PRMT5. It utilizes a PRMT5 protein fused to NanoLuc® (NL) luciferase and a fluorescent energy transfer probe (ETP) that binds to the PRMT5 active site.[6][7][8] When the ETP is bound, bioluminescence resonance energy transfer (BRET) occurs. JNJ-4796 competes with the ETP for binding, leading to a decrease in the BRET signal.

Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding NL-PRMT5 fusion protein.

  • Cell Seeding: Seed the transfected cells into a 96-well white-bottom plate.

  • Compound and Probe Addition:

    • Add JNJ-4796 at various concentrations to the cells.

    • Add the ETP at a concentration near its Kd.

  • Signal Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of detecting BRET.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the concentration of JNJ-4796 to determine the IC50 of target engagement.

II. Cellular Proliferation and Viability Assays

These assays assess the functional consequences of PRMT5 inhibition by JNJ-4796 on cancer cell growth and survival.

MTT Proliferation Assay

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1][9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of JNJ-4796 concentrations for 6 days.[1]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the total volume) and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the media and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This assay quantifies ATP, an indicator of metabolically active cells. The mono-oxygenase luciferase catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is proportional to the number of viable cells.[10]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay, treating cells for 7-10 days.[10][11]

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well (equal to the volume of cell culture medium). Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Determine the GI50 values by plotting the luminescence signal against the log of JNJ-4796 concentration.

Table 1: Representative GI50 Values of JNJ-4796 in Lung Cancer Cell Lines

Cell LineGI50 (nmol/L)
NCI-H5200.4
HCC-78~1.0
NCI-H1048~1.5
A4271.9
COLO-699>1000
DMS-53>1000

Data adapted from published studies.[1]

III. Apoptosis and Cell Cycle Analysis

PRMT5 inhibition has been shown to induce apoptosis and affect the cell cycle.[12]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify dead cells.

Experimental Workflow:

Apoptosis_Workflow A Treat Cells with JNJ-4796 B Harvest and Wash Cells A->B C Resuspend in Annexin V Binding Buffer B->C D Stain with FITC-Annexin V and PI C->D E Analyze by Flow Cytometry D->E

References

Application Notes and Protocols for JNJ-38877605 (JNJ4796), a c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation for experimental use, and mechanism of action of JNJ-38877605, a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.

Introduction

JNJ-38877605 is a small molecule inhibitor targeting the c-Met (hepatocyte growth factor receptor, HGFR) tyrosine kinase with high selectivity.[1][2][3] It has been investigated for its potential in cancer therapy due to the role of the c-Met signaling pathway in tumor cell proliferation, survival, and invasion.[4][5] This document outlines the critical information for the effective use of JNJ-38877605 in preclinical research settings. Of significant note, researchers should be aware of species-specific metabolic pathways that can lead to renal toxicity, a factor that has limited its clinical development.[6][7][8][9]

Physicochemical Properties and Solubility

Proper dissolution of JNJ-38877605 is critical for accurate and reproducible experimental results. The solubility of JNJ-38877605 in various common laboratory solvents is summarized below. It is highly recommended to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of the compound.[1]

SolventSolubilityConcentration (mM)Notes
DMSO≥ 30 - 50 mg/mL≥ 79.50 - 132.5 mMUse of fresh, anhydrous DMSO is recommended.[1][10][11] Sonication can aid dissolution.[12]
EthanolInsoluble-Not a suitable solvent.[1][12]
WaterInsoluble-Not a suitable solvent for direct dissolution.[1][4][12]
PBSInsoluble-While one source mentions dissolution in PBS for in vivo use, this contradicts general solubility data and may refer to a specific formulation.[12]

Preparation of Stock and Working Solutions

Stock Solution Preparation (DMSO)
  • Materials: JNJ-38877605 powder, anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Allow the vial of JNJ-38877605 powder to equilibrate to room temperature before opening.

    • Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM, 30 mM).

    • Vortex and/or sonicate the solution to ensure complete dissolution.

  • Storage:

    • Store the DMSO stock solution in tightly sealed aliquots at -20°C for up to one year or at -80°C for up to two years.[2]

    • Avoid repeated freeze-thaw cycles.[2]

Preparation of Working Solutions for In Vitro Experiments
  • Procedure:

    • Thaw an aliquot of the JNJ-38877605 DMSO stock solution.

    • Dilute the stock solution to the final desired concentration in the appropriate cell culture medium.

    • Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically <0.1%) to avoid solvent-induced cellular effects.

Protocols for In Vivo Administration

JNJ-38877605 has demonstrated excellent oral bioavailability, approaching 100% in preclinical species.[3] The choice of vehicle for oral administration is critical for achieving appropriate exposure.

Vehicle Formulation 1 (Propylene Glycol-based)

This formulation is suitable for achieving a clear solution for oral gavage.

  • Materials: JNJ-38877605, Propylene Glycol, Tween 80, 5% Dextrose in Water (D5W).

  • Procedure:

    • Prepare a stock solution of JNJ-38877605 in propylene glycol (e.g., 100 mg/mL).

    • For a 1 mL final working solution, mix 300 µL of the propylene glycol stock solution with 50 µL of Tween 80.

    • Mix thoroughly until the solution is clear.

    • Add 650 µL of D5W to bring the final volume to 1 mL.

    • This mixed solution should be used immediately for optimal results.[1]

Vehicle Formulation 2 (PEG300-based)

This formulation provides an alternative for oral administration.

  • Materials: JNJ-38877605 DMSO stock solution (e.g., 20.8 mg/mL), PEG300, Tween-80, Saline.

  • Procedure:

    • For a 1 mL working solution, add 100 µL of the JNJ-38877605 DMSO stock solution to 400 µL of PEG300 and mix well.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Add 450 µL of saline to adjust the final volume to 1 mL.

    • This protocol yields a clear solution of at least 2.08 mg/mL.[2]

Vehicle Formulation 3 (Suspension)

For higher dose administration, a suspension may be necessary.

  • Materials: JNJ-38877605, Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in water).

  • Procedure:

    • Weigh the required amount of JNJ-38877605 powder.

    • Add the appropriate volume of CMC-Na solution to achieve the desired concentration (e.g., 5 mg/mL).

    • Mix thoroughly to obtain a homogenous suspension.

    • This suspension should be prepared fresh before each use.[3]

Mechanism of Action: c-Met Signaling Pathway Inhibition

JNJ-38877605 acts as an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[2][3] Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell growth, proliferation, survival, and motility. JNJ-38877605 blocks this initial phosphorylation step, thereby inhibiting the activation of these downstream pathways.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Phosphorylated c-Met cMet->p_cMet JNJ38877605 JNJ-38877605 JNJ38877605->cMet Inhibition ATP ATP ATP->p_cMet Phosphorylation ADP ADP p_cMet->ADP Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) p_cMet->Downstream Response Cellular Responses (Proliferation, Survival, Motility) Downstream->Response

Caption: JNJ-38877605 inhibits c-Met signaling.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of JNJ-38877605 on c-Met kinase activity in a cell-free assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of JNJ-38877605 in DMSO Incubate Incubate c-Met with JNJ-38877605 Compound_Prep->Incubate Enzyme_Prep Prepare reaction buffer with recombinant c-Met kinase Enzyme_Prep->Incubate Substrate_Prep Prepare substrate and ATP solution Initiate Initiate reaction by adding substrate and ATP Substrate_Prep->Initiate Incubate->Initiate Quench Stop reaction after defined time Initiate->Quench Detect_Signal Detect phosphorylated substrate (e.g., luminescence, fluorescence) Quench->Detect_Signal Analyze_Data Analyze data and calculate IC50 Detect_Signal->Analyze_Data

Caption: Workflow for in vitro c-Met kinase assay.

Important Considerations

  • Species-Specific Toxicity: A critical finding from preclinical and clinical studies is the species-specific renal toxicity of JNJ-38877605.[6][8][9] This toxicity is attributed to the formation of insoluble metabolites by aldehyde oxidase, an enzyme with varying activity across species.[6][7][8] Humans and rabbits show higher levels of these metabolites compared to rats and dogs.[6][7] Researchers conducting in vivo studies, particularly in rabbits, should be aware of this potential for nephrotoxicity.

  • Selectivity: JNJ-38877605 is a highly selective inhibitor of c-Met, with over 600-fold selectivity against a large panel of other kinases.[1][2][3] This high selectivity makes it a valuable tool for specifically interrogating the role of c-Met signaling.

  • Cellular Assays: In cellular assays, JNJ-38877605 has been shown to inhibit both HGF-stimulated and constitutively activated c-Met phosphorylation at nanomolar concentrations.[1][3] This leads to a reduction in downstream signaling through pathways such as PI3K/Akt, resulting in decreased cell proliferation and increased apoptosis.[1]

By following these guidelines, researchers can effectively utilize JNJ-38877605 as a selective inhibitor to investigate the biological functions of the c-Met signaling pathway.

References

Application Notes and Protocols for Crystallizing JNJ4796 with Influenza Hemagglutinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the co-crystallization of the small molecule influenza fusion inhibitor, JNJ4796, with influenza virus hemagglutinin (HA). The described methods are based on established techniques for viral glycoprotein crystallization and specific details reported for the this compound-HA complex.[1][2]

Introduction

This compound is an orally bioavailable small molecule that acts as a fusion inhibitor of influenza A group 1 viruses.[3][4] It functions by targeting the conserved stem region of hemagglutinin (HA), mimicking the mechanism of broadly neutralizing antibodies (bnAbs) like CR6261.[1][3] this compound binds to components of both HA1 and HA2 subunits in the trimeric HA stem, stabilizing the pre-fusion conformation and preventing the low pH-induced conformational changes necessary for viral and endosomal membrane fusion.[1] Elucidating the high-resolution crystal structure of the this compound-HA complex is crucial for understanding its mechanism of action and for guiding further structure-based drug design. These protocols outline the key steps to achieve this, from protein expression to crystal harvesting.

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of this compound with various influenza A hemagglutinins.

Table 1: In Vitro Neutralizing Activity of this compound

Virus StrainEC50
H1/Brisbane12 nM
H1/California66 nM
H1/North Carolina38 nM
H1/Puerto Rico/8/193422 nM
H1/Solomon Islands/200613 nM
H5/Hubei/1/2010 (H5N1)449 nM
H5/Vietnam/1203/2004 (H5N1)3.24 µM
Data sourced from MedChemExpress product information based on primary literature.[3][5]

Table 2: In Vivo Efficacy of this compound in Mice

Challenge VirusDosageAdministrationOutcome
H1N1 A/PR/8/1934 (25x MLD)50 mg/kgOral, twice daily for 7 days100% survival at day 21
H1N1 A/PR/8/1934 (25x MLD)10 mg/kgOral, twice daily for 7 days100% survival at day 21
Sublethal H1N1 Challenge (LD90)15 mg/kgOral, twice daily100% survival
Sublethal H1N1 Challenge (LD90)5 mg/kgOral, twice daily100% survival
Data compiled from studies demonstrating the oral efficacy of this compound.[1][3]

Experimental Protocols

Expression and Purification of Hemagglutinin

Recombinant HA proteins are typically expressed using a baculovirus expression system to ensure proper folding and post-translational modifications.[1]

Protocol:

  • Gene Synthesis and Cloning: Synthesize the gene encoding the ectodomain of the desired influenza HA (e.g., from H1N1 A/Solomon Islands/3/2006 or H5N1 A/Vietnam/1203/2004). Clone the gene into a baculovirus transfer vector (e.g., pFastBac) with a C-terminal thrombin cleavage site, a T4 fibritin trimerization domain (foldon), and a His6 tag.

  • Baculovirus Generation: Generate recombinant baculovirus using the Bac-to-Bac system (Invitrogen) according to the manufacturer's instructions.

  • Protein Expression: Infect suspension cultures of insect cells (e.g., Spodoptera frugiperda Sf9 or Trichoplusia ni Hi5) with the high-titer recombinant baculovirus. Culture for 72 hours at 27°C.

  • Harvesting and Clarification: Harvest the cell culture supernatant containing the secreted HA by centrifugation at 4,000 x g for 20 minutes.

  • Affinity Chromatography: Equilibrate a Ni-NTA agarose column with a buffer containing 20 mM Tris-HCl pH 8.0 and 150 mM NaCl. Load the clarified supernatant onto the column. Wash the column extensively with the equilibration buffer supplemented with 20 mM imidazole.

  • Elution: Elute the bound HA protein using a gradient of imidazole (e.g., 20-300 mM) in the equilibration buffer.

  • Size-Exclusion Chromatography (SEC): Pool the fractions containing HA. Concentrate the protein and load it onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with 20 mM Tris-HCl pH 8.0 and 150 mM NaCl. This step serves to separate trimeric HA from aggregates and monomers.

  • Purity and Concentration: Assess the purity of the final protein by SDS-PAGE. Determine the protein concentration using a spectrophotometer (A280) or a BCA assay.

Formation of the this compound-HA Complex

Protocol:

  • Protein Concentration: Concentrate the purified, trimeric HA to approximately 10 mg/mL using an appropriate centrifugal concentrator (e.g., Amicon Ultra, 100 kDa MWCO).[1] The final buffer should be 20 mM Tris-HCl, pH 8.0, and 150 mM NaCl.[2]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • Incubation: Add this compound to the concentrated HA solution to achieve a final molar excess of approximately 5-fold.[1][2]

  • Complex Formation: Incubate the mixture at room temperature for approximately 30-60 minutes to allow for complex formation.[1][2]

  • Clarification: Immediately before setting up crystallization trials, centrifuge the complex solution at high speed (e.g., 14,000 x g) for 2-5 minutes to remove any precipitate or aggregates.[1][2]

Crystallization of the this compound-HA Complex

The sitting drop vapor diffusion method is recommended for initial screening of crystallization conditions.[2]

Protocol:

  • Screening Setup: Use a robotic crystallization system or manually set up sitting drop vapor diffusion plates (e.g., 96-well format).

  • Drop Composition: In each well, mix equal volumes of the this compound-HA complex solution (e.g., 100-200 nL) and the reservoir solution from a commercial crystallization screen (e.g., PEG/Ion, Crystal Screen HT).

  • Incubation: Incubate the plates at a constant temperature (e.g., 20°C).

  • Crystal Monitoring: Regularly monitor the plates for crystal growth over several days to weeks using a microscope.

  • Optimization: Once initial crystal hits are identified, perform optimization screens. This involves systematically varying the pH, the concentration of the precipitant (e.g., PEG 3350), and the salt concentration around the initial hit condition to improve crystal size and quality.

  • Crystal Harvesting: Once suitable crystals are grown, harvest them using a cryo-loop and flash-cool them in liquid nitrogen for X-ray diffraction analysis. A cryoprotectant (e.g., the reservoir solution supplemented with 20-25% glycerol) may be required to prevent ice formation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_protein_production Hemagglutinin (HA) Production cluster_purification HA Purification cluster_complex_formation Complex Formation cluster_crystallization Crystallization cluster_analysis Structural Analysis p1 Gene Cloning into Baculovirus Vector p2 Baculovirus Generation p1->p2 p3 Insect Cell Infection & Expression p2->p3 p4 Supernatant Harvest p3->p4 pu1 Ni-NTA Affinity Chromatography p4->pu1 pu2 Size-Exclusion Chromatography (SEC) pu1->pu2 c1 Concentrate HA to 10 mg/mL pu2->c1 c2 Add 5-fold molar excess of this compound c1->c2 c3 Incubate at Room Temperature c2->c3 c4 Centrifuge to Clarify c3->c4 cr1 Set up Sitting Drop Vapor Diffusion Screen c4->cr1 cr2 Monitor for Crystal Growth cr1->cr2 cr3 Optimize Hit Conditions cr2->cr3 cr4 Harvest & Flash-Cool Crystals cr3->cr4 a1 X-ray Diffraction Data Collection cr4->a1

Caption: Experimental workflow for the co-crystallization of this compound with hemagglutinin.

logical_relationships cluster_components Crystallization Trial Components cluster_process Process Protein Purified HA-JNJ4796 Complex (10 mg/mL) Equilibration Equilibration Protein->Equilibration mixed with Reservoir Reservoir Solution (Precipitant, Buffer, Salt) Reservoir->Equilibration Vapor_Diffusion Vapor Diffusion Supersaturation Supersaturation Equilibration->Supersaturation Nucleation Nucleation Supersaturation->Nucleation Crystal_Growth Crystal Growth Nucleation->Crystal_Growth

References

Application Notes and Protocols: JNJ-4796 in High-Throughput Screening for Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JNJ-4796, a potent and orally active small-molecule inhibitor of influenza A virus, in high-throughput screening (HTS) campaigns for the discovery of novel antiviral agents. JNJ-4796 serves as a valuable tool and benchmark compound due to its specific mechanism of action, targeting the hemagglutinin (HA) stem and preventing viral fusion.

Introduction

JNJ-4796 is a synthetic, small-molecule compound that mimics the function of broadly neutralizing antibodies (bnAbs) such as CR6261.[1][2] It specifically targets the highly conserved stem region of hemagglutinin (HA) of influenza A group 1 viruses.[3][4] By binding to a hydrophobic groove at the HA1/HA2 interface, JNJ-4796 stabilizes the pre-fusion conformation of the HA trimer.[5] This action prevents the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes, thereby inhibiting the release of the viral genome into the host cell cytoplasm.[1][5]

Identified through a high-throughput screening of approximately 500,000 compounds, JNJ-4796 has demonstrated broad neutralization activity against various influenza A group 1 strains and has shown efficacy in mouse models.[3][6][7][8] Its well-defined mechanism and oral bioavailability make it an excellent reference compound for HTS assays aimed at discovering new influenza fusion inhibitors.

Data Presentation

The following table summarizes the in vitro and in vivo antiviral activity of JNJ-4796 against various influenza A group 1 viruses.

Virus Strain Assay Type Metric Value Reference
H1N1 A/Brisbane/59/2007Cell-based neutralizationEC5012 nM[1][9]
H1N1 A/California/07/2009Cell-based neutralizationEC5066 nM[1][9]
H1N1 A/New Caledonia/20/99Cell-based neutralizationEC5038 nM[1][9]
H1N1 A/Puerto Rico/8/1934Cell-based neutralizationEC5022 nM[1][9]
H1N1 A/Solomon Islands/3/2006Cell-based neutralizationEC5013 nM[1][9]
H5N1 A/Hong Kong/156/97Cell-based neutralizationEC50449 nM[1][9]
H5N1 A/Vietnam/1203/2004Cell-based neutralizationEC503.24 µM[1][9]
H1N1 A/Puerto Rico/8/1934In vivo (mouse model)Survival100%[1][2][8]

EC50 (Half-maximal effective concentration) values indicate the concentration of JNJ-4796 required to inhibit viral activity by 50%. In vivo survival data is based on oral administration of 10 and 50 mg/kg of JNJ-4796 twice daily for 7 days in mice challenged with a lethal dose of H1N1 virus.[1][2]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the influenza A virus entry and fusion pathway, highlighting the inhibitory action of JNJ-4796.

cluster_virus_entry Influenza Virus Entry cluster_endosomal_pathway Endosomal Pathway cluster_fusion_release Viral Fusion and Genome Release cluster_inhibition Inhibition by JNJ-4796 Virus Influenza A Virus (with HA trimer) ReceptorBinding HA binds to Sialic Acid Receptors Virus->ReceptorBinding 1. Attachment HostCell Host Cell Endocytosis Endocytosis HostCell->Endocytosis 2. Entry ReceptorBinding->HostCell Endosome Endosome Formation Endocytosis->Endosome Acidification Endosome Acidification (pH drop) Endosome->Acidification 3. Maturation ConformationalChange HA Conformational Change (Pre-fusion to Post-fusion) Acidification->ConformationalChange 4. Trigger Fusion Membrane Fusion (Viral and Endosomal) ConformationalChange->Fusion 5. Fusion Release Viral Genome Release into Cytoplasm Fusion->Release 6. Release Replication Viral Replication Release->Replication JNJ4796 JNJ-4796 Inhibition Blocks HA Conformational Change This compound->Inhibition Inhibition->ConformationalChange

Caption: Influenza A virus entry pathway and inhibition by JNJ-4796.

Experimental Protocols

High-Throughput Screening (HTS) Protocol: Competitive Binding Assay

This protocol is adapted from the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) screen used to identify JNJ-4796.[6] It aims to identify small molecules that displace a known binder from the HA stem.

Materials:

  • Recombinant influenza A HA trimer (e.g., from H1N1 or H5N1)

  • Biotinylated CR6261-mimicking peptide or protein (e.g., HB80.4)

  • Streptavidin-coated donor beads

  • Acceptor beads conjugated to an anti-HA antibody (specific to a region outside the stem)

  • Compound library (in DMSO)

  • JNJ-4796 (as a positive control)

  • DMSO (as a negative control)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well white opaque assay plates

  • Plate reader capable of AlphaLISA detection

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well plate. Also, plate serial dilutions of JNJ-4796 for the positive control curve and DMSO for the negative control.

  • Reagent Preparation:

    • Prepare a solution of recombinant HA trimer and biotinylated CR6261-mimic in assay buffer.

    • Prepare a suspension of acceptor beads conjugated with the anti-HA antibody.

    • Prepare a suspension of streptavidin-coated donor beads.

  • Assay Reaction:

    • Add 5 µL of the HA/biotinylated-mimic mixture to each well of the assay plate.

    • Incubate for 30 minutes at room temperature to allow compound binding to HA.

    • Add 5 µL of the acceptor bead suspension to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 10 µL of the donor bead suspension to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plates on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of biotinylated-mimic bound to the HA protein.

Data Analysis:

  • Calculate the percentage of inhibition for each compound relative to the DMSO and JNJ-4796 controls.

  • Compounds that show significant inhibition (typically >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.

Secondary Assay Protocol: HA Conformational Change Inhibition Assay

This assay confirms whether hit compounds inhibit the low-pH-induced conformational change of HA, the mechanism of action of JNJ-4796.[5]

Materials:

  • Recombinant influenza A HA trimer

  • Hit compounds and JNJ-4796

  • Trypsin

  • pH 7.5 buffer (e.g., PBS)

  • pH 5.0 buffer (e.g., citrate-phosphate buffer)

  • SDS-PAGE gels and reagents

  • Western blot apparatus and reagents

  • Anti-HA1 antibody

Procedure:

  • Incubation with Compound: Incubate the recombinant HA trimer with the hit compound or JNJ-4796 at various concentrations for 30 minutes at room temperature in pH 7.5 buffer.

  • pH Shift: Lower the pH of the mixture to 5.0 by adding the pH 5.0 buffer and incubate for 15 minutes at 37°C to induce the conformational change. A control sample should be kept at pH 7.5.

  • Trypsin Digestion: Add trypsin to each sample and incubate for 20 minutes at 37°C. The post-fusion conformation of HA is susceptible to trypsin digestion, while the pre-fusion form is resistant.

  • Analysis:

    • Stop the reaction by adding a sample buffer and boiling.

    • Run the samples on an SDS-PAGE gel.

    • Perform a Western blot using an anti-HA1 antibody to visualize the HA fragments.

Expected Results:

  • In the absence of an inhibitor, the HA1 subunit will be digested by trypsin at pH 5.0 but not at pH 7.5.

  • In the presence of an effective inhibitor like JNJ-4796, the HA1 subunit will be protected from trypsin digestion at pH 5.0, indicating that the conformational change was blocked.

Experimental Workflow

The following diagram outlines the logical workflow for a high-throughput screening campaign to identify novel influenza fusion inhibitors using JNJ-4796 as a reference.

cluster_screening Primary Screening cluster_validation Hit Validation and Characterization cluster_secondary Secondary and In Vivo Assays CompoundLibrary Compound Library (~500,000 compounds) HTS High-Throughput Screening (Competitive Binding Assay) CompoundLibrary->HTS PrimaryHits Primary Hits HTS->PrimaryHits DoseResponse Dose-Response Confirmation (IC50 Determination) PrimaryHits->DoseResponse ConformationalAssay HA Conformational Change Inhibition Assay DoseResponse->ConformationalAssay Cytotoxicity Cytotoxicity Assay ConformationalAssay->Cytotoxicity ConfirmedHits Confirmed Hits Cytotoxicity->ConfirmedHits NeutralizationAssay Viral Neutralization Assay (Cell-based) ConfirmedHits->NeutralizationAssay LeadOptimization Lead Optimization (SAR Studies) NeutralizationAssay->LeadOptimization InVivo In Vivo Efficacy Studies (Mouse Model) LeadOptimization->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: HTS workflow for influenza fusion inhibitor discovery.

References

Application Notes and Protocols for JNJ4796: A Potent Inhibitor for Studying Influenza Virus Fusion Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing JNJ4796, a potent and orally active small molecule inhibitor of influenza A group 1 virus fusion. This compound serves as a valuable tool for investigating the mechanistic details of influenza virus entry and for the evaluation of novel antiviral strategies.

Introduction

Influenza A virus entry into host cells is a multi-step process initiated by the binding of the viral hemagglutinin (HA) protein to sialic acid receptors on the cell surface. Following endocytosis, the acidic environment of the endosome triggers a conformational change in HA, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. This compound is a small molecule that mimics the action of the broadly neutralizing antibody CR6261.[1] It binds to a highly conserved epitope in the stem region of group 1 HA, stabilizing the pre-fusion conformation and preventing the low pH-induced conformational changes necessary for membrane fusion.[1][2] This inhibitory action makes this compound an excellent tool for studying the kinetics and mechanics of influenza virus fusion.

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.

PropertyValueReference
Molecular Formula C₂₈H₂₇N₉O₃[3]
Molecular Weight 537.57 g/mol [3]
Solubility DMSO: ≥ 100 mg/mL (186.02 mM) (requires sonication)[4]
In Vivo Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline[5]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[5]

Handling Precautions:

  • Use appropriate personal protective equipment (PPE) when handling this compound.

  • Prepare stock solutions in a chemical fume hood.

  • For in vitro assays, dissolve this compound in DMSO to create a high-concentration stock solution. Further dilutions should be made in the appropriate cell culture or assay buffer, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • For in vivo studies, the provided formulation can be used for oral administration.[5]

Mechanism of Action: Inhibition of HA-Mediated Fusion

This compound targets the stem region of group 1 influenza A hemagglutinin, a site of vulnerability for the virus. By binding to this conserved site, this compound effectively locks HA in its pre-fusion state, preventing the fusogenic conformational changes triggered by endosomal acidification.

G cluster_virus_entry Influenza Virus Entry Pathway cluster_inhibition Mechanism of this compound Inhibition Virus Influenza A Virus (Group 1) ReceptorBinding Binding to Sialic Acid Receptors on Host Cell Virus->ReceptorBinding Endocytosis Endocytosis ReceptorBinding->Endocytosis Endosome Viral Particle in Endosome Endocytosis->Endosome Acidification Endosomal Acidification (Low pH) Endosome->Acidification HA_Prefusion HA in Pre-fusion Conformation Acidification->HA_Prefusion HA_Postfusion HA in Post-fusion Conformation HA_Prefusion->HA_Postfusion Conformational Change BindingSite Binds to HA Stem (Conserved Epitope) MembraneFusion Viral and Endosomal Membrane Fusion HA_Postfusion->MembraneFusion GenomeRelease Viral Genome Release into Cytoplasm MembraneFusion->GenomeRelease This compound This compound This compound->BindingSite Stabilization Stabilizes Pre-fusion Conformation BindingSite->Stabilization Block Blocks Conformational Change Stabilization->Block Block->HA_Postfusion

Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound against various group 1 influenza A virus strains.

Table 1: In Vitro Neutralization Activity of this compound

Virus StrainEC₅₀Reference
H1N1 A/Brisbane/59/2007 (H1/Bris)12 nM[5]
H1N1 A/California/07/2009 (H1/Cal)66 nM[5]
H1N1 A/North Carolina/20/1999 (H1/NCa)38 nM[5]
H1N1 A/Puerto Rico/8/1934 (H1/PR8)22 nM[5]
H1N1 A/Solomon Islands/3/2006 (H1/SI06)13 nM[5]
H5N1 A/Hong Kong/156/1997 (H5/H97)449 nM[5]
H5N1 A/Vietnam/1203/2004 (H5/Viet)3.24 µM[5]

Table 2: In Vivo Efficacy of this compound in a Lethal Influenza Challenge Mouse Model

CompoundDosage (mg/kg, twice daily)Challenge VirusSurvival Rate (%)Reference
This compound50H1N1 A/PR/8/1934 (25x MLD₅₀)100[1]
This compound10H1N1 A/PR/8/1934 (25x MLD₅₀)100[1]
JNJ889750H1N1 A/PR/8/1934 (25x MLD₅₀)40[1]
JNJ889710H1N1 A/PR/8/1934 (25x MLD₅₀)25[1]
Vehicle-H1N1 A/PR/8/1934 (25x MLD₅₀)0[1]

Experimental Protocols

Protocol 1: Influenza Microneutralization Assay

This assay measures the ability of this compound to inhibit influenza virus infection in a cell-based system.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock (e.g., H1N1 A/PR/8/1934)

  • This compound stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Infection medium (e.g., DMEM with 0.2% BSA and TPCK-trypsin)

  • 96-well cell culture plates

  • Reagents for ELISA (e.g., anti-influenza A nucleoprotein antibody)

Procedure:

  • Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of this compound in infection medium.

  • Virus Preparation: Dilute the influenza virus stock in infection medium to a concentration of 100 TCID₅₀ per 50 µL.

  • Neutralization Reaction: Mix equal volumes of the diluted this compound and the virus suspension. Incubate for 1 hour at 37°C.

  • Infection: Add the this compound/virus mixture to the MDCK cell monolayers and incubate for 18-20 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Fix the cells and quantify the extent of viral infection using an ELISA-based method targeting the influenza nucleoprotein.

  • Data Analysis: Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration.

G start Start seed_cells Seed MDCK cells in 96-well plates start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound mix Mix this compound and virus prepare_compound->mix prepare_virus Dilute influenza virus prepare_virus->mix incubate_mix Incubate mixture (1 hr, 37°C) mix->incubate_mix infect_cells Add mixture to MDCK cells incubate_mix->infect_cells incubate_infection Incubate (18-20 hrs, 37°C) infect_cells->incubate_infection fix_and_detect Fix cells and perform ELISA incubate_infection->fix_and_detect analyze Analyze data and determine EC50 fix_and_detect->analyze end End analyze->end

Microneutralization Assay Workflow.
Protocol 2: HA Conformational Change Inhibition Assay (Trypsin Susceptibility)

This assay assesses the ability of this compound to prevent the low pH-induced conformational change of HA, which renders it susceptible to trypsin digestion.[2]

Materials:

  • Purified, cleaved influenza HA trimer

  • This compound stock solution (in DMSO)

  • pH 7.4 buffer (e.g., PBS)

  • Low pH buffer (e.g., pH 5.0 citrate buffer)

  • Trypsin solution

  • SDS-PAGE gels and reagents

  • Coomassie blue stain or Western blot reagents

Procedure:

  • Incubation with Inhibitor: Incubate the purified HA with varying concentrations of this compound for 15 minutes at room temperature.

  • Acid Treatment: Expose the HA-JNJ4796 mixture to the low pH buffer for a short period (e.g., 10 minutes) to induce the conformational change in control samples. A neutral pH control should be included.

  • Neutralization: Neutralize the reaction by adding a neutral pH buffer.

  • Trypsin Digestion: Add trypsin to the samples and incubate for 30 minutes at 37°C.

  • Analysis: Stop the reaction by adding a sample loading buffer and analyze the samples by SDS-PAGE. The pre-fusion HA is resistant to trypsin, while the post-fusion conformation is susceptible to digestion.

  • Visualization: Visualize the results by Coomassie blue staining or Western blotting for the HA2 subunit.

G start Start incubate_ha Incubate purified HA with this compound start->incubate_ha acid_treatment Expose to low pH buffer incubate_ha->acid_treatment neutralize Neutralize the reaction acid_treatment->neutralize trypsin_digest Add trypsin and incubate neutralize->trypsin_digest analyze Analyze by SDS-PAGE trypsin_digest->analyze visualize Visualize results analyze->visualize end End visualize->end

HA Conformational Change Inhibition Assay.
Protocol 3: Single-Particle Fusion Kinetics Assay

This advanced microscopy technique allows for the real-time observation of individual virus fusion events and the study of their kinetics.

Materials:

  • Fluorescently labeled influenza virus (e.g., with a lipid dye like R18 and a content dye like calcein)

  • Supported lipid bilayers (SLBs) containing sialic acid receptors

  • This compound stock solution (in DMSO)

  • Microfluidic flow cell

  • Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

  • Prepare SLBs: Form SLBs on a glass coverslip within a microfluidic flow cell.

  • Virus Binding: Introduce the fluorescently labeled virus into the flow cell to allow binding to the SLBs.

  • Inhibitor Addition: Introduce this compound at the desired concentration and incubate.

  • Initiate Fusion: Induce fusion by flowing a low pH buffer through the cell.

  • Imaging: Record the fluorescence signals over time using a TIRF microscope. Hemifusion is detected by the dequenching of the lipid dye, and pore formation by the release of the content dye.

  • Data Analysis: Analyze the time between the pH drop and the fusion events for a population of individual viruses to determine the fusion kinetics (e.g., wait time distributions). Compare the kinetics in the presence and absence of this compound.

G start Start prepare_slb Prepare supported lipid bilayers (SLBs) start->prepare_slb bind_virus Bind fluorescently labeled virus to SLBs prepare_slb->bind_virus add_inhibitor Introduce this compound bind_virus->add_inhibitor initiate_fusion Induce fusion with low pH buffer add_inhibitor->initiate_fusion image Record fluorescence with TIRF microscope initiate_fusion->image analyze Analyze single-particle fusion kinetics image->analyze end End analyze->end

References

Application Notes and Protocols for JNJ4796 in Influenza H1N1 & H5N1 Subtype Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JNJ4796, a potent and orally bioavailable small molecule inhibitor, in the study of Group 1 influenza A viruses, including H1N1 and H5N1 subtypes. This compound functions as a fusion inhibitor by targeting the highly conserved stem region of the viral hemagglutinin (HA) protein.[1][2] By binding to a hydrophobic groove at the HA1/HA2 interface, this compound mimics the action of broadly neutralizing antibodies (bnAbs) like CR6261.[1] This binding prevents the low pH-induced conformational changes in HA necessary for the fusion of viral and endosomal membranes, thereby halting the release of the viral genome into the host cell and effectively neutralizing the virus.[1][2]

Data Presentation

The antiviral activity of this compound has been quantified against a panel of Group 1 influenza A viruses, including multiple H1N1 and H5N1 strains. The following tables summarize the in vitro neutralization potency and the in vivo efficacy of this compound.

In Vitro Antiviral Activity of this compound
Virus Subtype/StrainDescriptionEC50
H1N1
A/Brisbane/59/2007 (H1/Bris)Seasonal H1N112 nM[2]
A/California/07/2009 (H1/Cal)2009 Pandemic H1N166 nM[2]
A/New Caledonia/20/1999 (H1/NCa)Seasonal H1N138 nM[2]
A/Puerto Rico/8/1934 (H1/PR8)Mouse-adapted H1N122 nM[2]
A/Solomon Islands/3/2006 IVR-145 (H1/SI06)Seasonal H1N113 nM[2]
H5N1
A/Hong Kong/156/1997 (H5/H97)Avian Influenza449 nM[2]
A/Vietnam/1194/2004 (H5/Viet)Avian Influenza3.24 µM[2]
In Vivo Efficacy of this compound in a Lethal H1N1 Challenge Mouse Model
Animal ModelVirus ChallengeTreatmentDosing RegimenOutcome
Female BALB/c miceH1N1 A/Puerto Rico/8/1934 (25 x LD50)This compound (50 mg/kg)Oral, twice daily for 7 days (initiated 1 day pre-challenge)100% survival at day 21[1][2]
Female BALB/c miceH1N1 A/Puerto Rico/8/1934 (25 x LD50)This compound (10 mg/kg)Oral, twice daily for 7 days (initiated 1 day pre-challenge)100% survival at day 21[1][2]
Female BALB/c miceH1N1 A/Puerto Rico/8/1934 (sublethal, LD90)This compound (15 mg/kg)Oral, twice daily100% survival[2]
Female BALB/c miceH1N1 A/Puerto Rico/8/1934 (sublethal, LD90)This compound (5 mg/kg)Oral, twice daily100% survival[2]

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

cluster_virus_entry Influenza Virus Entry & Fusion cluster_inhibition Inhibition by this compound Virus Virus HostCell Host Cell Membrane (Sialic Acid Receptors) Virus->HostCell 1. Attachment (HA binding) Endocytosis Endocytosis HostCell->Endocytosis Endosome Endosome Endocytosis->Endosome Acidification Endosome Acidification (Low pH) Endosome->Acidification HA_Conformational_Change HA Conformational Change Acidification->HA_Conformational_Change Fusion Membrane Fusion HA_Conformational_Change->Fusion Release Viral Genome Release Fusion->Release This compound This compound This compound->Block Inhibits

Caption: Mechanism of this compound action on influenza virus entry.

Experimental Workflow: Microneutralization Assay

Start Start Serial_Dilution 1. Serially Dilute This compound Start->Serial_Dilution Virus_Incubation 2. Incubate this compound with Influenza Virus (e.g., 100 TCID50) Serial_Dilution->Virus_Incubation Add_Cells 3. Add MDCK Cells to Virus-Compound Mixture Virus_Incubation->Add_Cells Incubate_Plate 4. Incubate Plate (e.g., 18-20h, 37°C) Add_Cells->Incubate_Plate Quantify 5. Quantify Viral Replication (ELISA) Incubate_Plate->Quantify Calculate_EC50 6. Calculate EC50 Quantify->Calculate_EC50

Caption: Workflow for a typical microneutralization (MN) assay.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound against H1N1 and H5N1 influenza viruses.

Microneutralization (MN) Assay for EC50 Determination

This protocol is used to quantify the concentration of this compound required to inhibit 50% of viral replication in cell culture.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Diluent: Serum-free DMEM with 1% BSA, penicillin/streptomycin, and 20 mM HEPES.

  • Influenza virus stock (H1N1 or H5N1 subtypes)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom cell culture plates

  • Anti-influenza A nucleoprotein (NP) monoclonal antibody

  • HRP-conjugated secondary antibody

  • TMB substrate and Stop Solution

  • Plate reader

Procedure:

  • Cell Preparation:

    • Culture MDCK cells in T-75 flasks until they reach 80-90% confluency.

    • On the day of the assay, trypsinize the cells, resuspend in cell culture medium, and adjust the concentration to 1.5 x 10^5 cells/mL.

  • Compound Dilution:

    • Prepare a dilution series of this compound in virus diluent. Start with a high concentration (e.g., 10 µM) and perform 2-fold serial dilutions in a separate 96-well plate. Include a "no compound" (virus control) and "no virus" (cell control) wells.

  • Virus Preparation and Incubation:

    • Dilute the influenza virus stock in virus diluent to a concentration that will yield 100 TCID50 (50% tissue culture infectious dose) in 50 µL.

    • In a new 96-well plate, add 50 µL of each this compound dilution.

    • Add 50 µL of the diluted virus to each well containing the compound.

    • Incubate the plate for 1 hour at 37°C to allow the compound to bind to the virus.

  • Infection:

    • After the 1-hour incubation, add 100 µL of the prepared MDCK cell suspension (1.5 x 10^4 cells) to each well of the virus-compound plate.

    • Incubate the plate for 18-20 hours at 37°C in a 5% CO2 incubator.

  • Quantification by ELISA:

    • After incubation, gently wash the cell monolayers with PBS.

    • Fix the cells with cold 80% acetone in PBS for 10 minutes.

    • Wash the plates and add the anti-influenza NP primary antibody (diluted in PBS with 1% BSA) and incubate for 1 hour at room temperature.

    • Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash and add TMB substrate. Allow color to develop and then add stop solution.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the virus control.

    • Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression model to determine the EC50 value.

Hemagglutinin (HA) Conformational Change Inhibition Assay

This assay determines the ability of this compound to prevent the low pH-triggered conformational change of HA.

Materials:

  • Purified, cleaved recombinant HA protein (H1 or H5)

  • This compound

  • Broadly neutralizing antibody CR6261 (as a positive control)

  • pH 5.0 and pH 7.4 buffers (e.g., citrate and phosphate buffers, respectively)

  • ELISA plates

  • Antibody specific to the post-fusion conformation of HA2 or an antibody whose binding is lost after the conformational change.

  • HRP-conjugated secondary antibody and TMB substrate.

Procedure:

  • Plate Coating:

    • Coat a 96-well ELISA plate with purified recombinant HA overnight at 4°C.

    • Wash the plate with PBS containing 0.05% Tween 20 (PBST) and block with 5% non-fat milk in PBST for 1 hour.

  • Compound Incubation:

    • Prepare serial dilutions of this compound and the CR6261 control in a neutral pH buffer.

    • Add the diluted compounds to the HA-coated wells and incubate for 1 hour at room temperature.

  • Low pH Trigger:

    • Aspirate the compound solutions and add the low pH buffer (pH 5.0) to all wells to induce the conformational change. Incubate for 30 minutes at 37°C.

    • Neutralize the wells by washing with a neutral pH buffer (pH 7.4).

  • Detection of Conformational Change:

    • Add the primary antibody that specifically recognizes the altered HA conformation (or fails to recognize it). Incubate for 1 hour.

    • Wash and add the HRP-conjugated secondary antibody.

    • Develop with TMB substrate and measure absorbance at 450 nm.

  • Data Analysis:

    • The signal will be inversely (or directly, depending on the antibody used) proportional to the inhibition of the conformational change.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

AlphaLISA Competition Assay for HA Binding

This high-throughput assay is used to screen for and characterize small molecules that bind to the HA stem epitope.[1]

Materials:

  • Recombinant HA protein (H1 or H5)

  • Biotinylated HB80.4 protein (a small protein that mimics CR6261 binding)

  • Streptavidin-coated Donor beads

  • Anti-HA antibody-conjugated Acceptor beads

  • This compound and other test compounds

  • AlphaLISA assay buffer

  • 384-well microplates

  • AlphaScreen-capable plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a mixture of the HA protein and the anti-HA Acceptor beads in assay buffer.

    • Prepare a mixture of the biotinylated HB80.4 protein and Streptavidin-Donor beads.

  • Assay Protocol:

    • Add a small volume of the test compound (this compound) dilutions to the wells of a 384-well plate.

    • Add the HA/Acceptor bead mixture to the wells and incubate briefly.

    • Add the biotinylated HB80.4/Donor bead mixture to the wells.

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Detection:

    • Read the plate on an AlphaScreen reader. The proximity of the Donor and Acceptor beads (when HB80.4 binds to HA) generates a luminescent signal.

  • Data Analysis:

    • Compounds that bind to the HA stem will displace the biotinylated HB80.4, leading to a decrease in the AlphaLISA signal.

    • Calculate the percentage of displacement for each compound concentration and determine the IC50 value for binding.

References

Application Notes and Protocols: JNJ4796 as a Tool to Probe HA Stem Vulnerabilities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A virus remains a significant global health threat due to its ability to evade host immunity through antigenic drift and shift. The hemagglutinin (HA) glycoprotein, essential for viral entry, is a primary target for neutralizing antibodies. While the globular head of HA is highly variable, the stem region is highly conserved across many influenza subtypes, making it a critical target for the development of broadly neutralizing therapies. JNJ4796 is an orally active small-molecule fusion inhibitor that functionally mimics the broadly neutralizing antibody (bnAb) CR6261.[1] It specifically targets a conserved hydrophobic groove in the stem of group 1 influenza A HAs, preventing the low pH-induced conformational changes necessary for viral and endosomal membrane fusion.[1] This mechanism effectively neutralizes a wide range of group 1 influenza A viruses.[1][2]

These application notes provide detailed protocols for utilizing this compound as a research tool to investigate the vulnerabilities of the influenza HA stem. The included methodologies for in vitro and in vivo studies will enable researchers to explore the compound's mechanism of action, evaluate its efficacy against various influenza strains, and use it as a probe in drug discovery and virology research.

Data Presentation

Table 1: In Vitro Neutralization Potency of this compound against Group 1 Influenza A Viruses
Virus StrainSubtypeEC50
A/Brisbane/59/2007H1N112 nM[2]
A/California/07/2009H1N166 nM[2]
A/New Caledonia/20/1999H1N138 nM[2]
A/Puerto Rico/8/1934H1N122 nM[2]
A/Solomon Islands/3/2006H1N113 nM[2]
A/Hong Kong/156/97H5N1449 nM[2]
A/Vietnam/1203/2004H5N13.24 µM[2]

EC50 (Half maximal effective concentration) values were determined in cell-based virus neutralization assays.

Table 2: In Vivo Efficacy of this compound in a Lethal Influenza Challenge Mouse Model
Challenge VirusMouse StrainTreatment RegimenDosageSurvival Rate
H1N1 A/Puerto Rico/8/1934 (25x LD50)BALB/cOral, twice daily for 7 days (initiated 1 day pre-challenge)50 mg/kg100%[1][2]
H1N1 A/Puerto Rico/8/1934 (25x LD50)BALB/cOral, twice daily for 7 days (initiated 1 day pre-challenge)10 mg/kg100%[1][2]
Sublethal H1N1 Challenge (LD90)BALB/cOral, twice daily15 mg/kg100%[2]
Sublethal H1N1 Challenge (LD90)BALB/cOral, twice daily5 mg/kg100%[2]

LD50 (Median Lethal Dose) is the dose of virus required to kill 50% of the test subjects.

Table 3: Pharmacokinetic Parameters of this compound in Mice
ParameterValueUnit
t½ (half-life) 2.4hours[1]
Cmax (max. concentration) 1856ng/mL
Tmax (time to max. concentration) 0.5hours
Bioavailability (oral) 35%

Pharmacokinetic parameters were determined in male BALB/c mice following oral administration.[1]

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) via AlphaLISA Competition Assay

This protocol describes the competitive binding assay used to identify small molecules that displace a bnAb-mimicking protein from the HA stem, a method analogous to the one that led to the discovery of this compound.[1]

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based technology.[3] In this competition assay, Streptavidin-coated Donor beads bind to a biotinylated HA protein. A CR6261-mimicking protein, such as HB80.4, is conjugated to Acceptor beads.[1] When the HB80.4-Acceptor beads bind to the HA stem, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which triggers a chemiluminescent signal from the Acceptor beads at 615 nm.[3] A small molecule that binds to the same epitope on the HA stem will compete with HB80.4, preventing the beads from coming together and thus causing a decrease in the luminescent signal.

Materials:

  • Recombinant, biotinylated influenza HA (Group 1)

  • CR6261-mimicking protein (e.g., HB80.4)

  • AlphaLISA Acceptor beads

  • Streptavidin-coated AlphaLISA Donor beads

  • This compound or other test compounds

  • Assay buffer (e.g., 30mM Tris pH 8.0, 1mM DTT, 0.01% BSA, 0.01% Tween-20)

  • 384-well white opaque microplates

  • Plate reader capable of AlphaLISA detection

Procedure:

  • Reagent Preparation:

    • Prepare a solution of biotinylated HA in assay buffer.

    • Prepare a solution of HB80.4-conjugated Acceptor beads in assay buffer.

    • Prepare a solution of Streptavidin-coated Donor beads in assay buffer (protect from light).

    • Prepare serial dilutions of this compound (positive control) and test compounds in DMSO, then dilute in assay buffer.

  • Assay Protocol (Two-Step): a. To a 384-well plate, add 5 µL of the test compound dilution. b. Add 10 µL of a pre-mixed solution containing the biotinylated HA and the HB80.4-Acceptor beads. c. Incubate for 60 minutes at room temperature. d. Add 5 µL of the Streptavidin-coated Donor beads (in the dark). e. Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an EnVision or similar plate reader with an AlphaLISA module (excitation at 680 nm, emission at 615 nm).

  • Data Analysis:

    • Normalize the data relative to positive controls (no inhibitor) and negative controls (no HA).

    • Plot the normalized response against the log concentration of the compound.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the binding between HA and HB80.4.

Protocol 2: Influenza Microneutralization Assay (ELISA-based)

This protocol measures the ability of this compound to neutralize influenza virus infectivity in a cell-based assay.

Principle: The assay is based on the principle that neutralizing antibodies (or inhibitory compounds like this compound) will prevent the virus from infecting susceptible cells, such as Madin-Darby Canine Kidney (MDCK) cells. The extent of viral infection is quantified using an ELISA that detects the influenza A nucleoprotein (NP), a highly conserved internal viral protein. A reduction in the NP signal indicates neutralization.[3][4]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock (e.g., H1N1 A/Puerto Rico/8/1934)

  • This compound

  • Virus Diluent (e.g., MEM with 1 µg/mL TPCK-trypsin)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Fixation Solution (e.g., 80% cold acetone in PBS)

  • Anti-influenza A NP monoclonal antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 1N H₂SO₄)

  • 96-well cell culture plates

Procedure:

  • Cell Preparation (Day 1):

    • Seed MDCK cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well.[3]

    • Incubate overnight at 37°C, 5% CO₂ to form a confluent monolayer.

  • Compound and Virus Preparation (Day 2):

    • Prepare 2-fold serial dilutions of this compound in virus diluent in a separate 96-well plate.

    • Dilute the influenza virus stock in virus diluent to a working concentration of 100 TCID₅₀/50 µL.[4]

    • Add 50 µL of the diluted virus to each well containing the this compound dilutions.

    • Include virus control wells (virus only, no compound) and cell control wells (diluent only, no virus).

    • Incubate the virus-compound mixture for 1 hour at 37°C.[4]

  • Infection:

    • Remove the culture medium from the MDCK cell plate.

    • Transfer 100 µL of the virus-compound mixture to the corresponding wells of the MDCK cell plate.

    • Incubate for 18-20 hours at 37°C, 5% CO₂.[4]

  • ELISA (Day 3):

    • Remove the supernatant and wash the cells with PBS.

    • Fix the cells by adding 100 µL of cold 80% acetone and incubating for 10 minutes.

    • Wash the plate and block with a suitable blocking buffer.

    • Add the anti-influenza A NP primary antibody and incubate for 1 hour.

    • Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash, then add TMB substrate and incubate until color develops.

    • Add stop solution and read the absorbance at 450 nm or 490 nm.[4]

  • Data Analysis:

    • The neutralizing titer is the reciprocal of the highest dilution of the compound that results in at least a 50% reduction in the OD value compared to the virus control wells.

Protocol 3: In Vivo Efficacy Study in Mice

This protocol details a lethal challenge model in mice to evaluate the in vivo protective efficacy of this compound.

Principle: Mice are pre-treated with this compound and then challenged with a lethal dose of influenza virus. The efficacy of the compound is determined by monitoring survival rates and body weight loss over a period of 14-21 days.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Mouse-adapted influenza A virus (e.g., H1N1 A/Puerto Rico/8/1934)

  • This compound

  • Vehicle for oral gavage (e.g., 20% w/v hydroxypropyl-beta-cyclodextrin)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Acclimatization:

    • Acclimatize mice to the facility for at least 3-5 days before the experiment.

  • Treatment (Prophylactic):

    • On day -1, begin oral administration of this compound or vehicle control. A typical regimen is twice daily by oral gavage.[5]

    • Continue treatment for a total of 7 days (until day 5 post-infection).

  • Virus Challenge (Day 0):

    • Lightly anesthetize the mice.

    • Inoculate the mice intranasally with a lethal dose (e.g., 25x MLD50) of the influenza virus in a small volume (e.g., 20-50 µL).[5]

  • Monitoring:

    • Monitor the mice daily for 14 to 21 days for survival.

    • Record the body weight of each mouse daily. A >25% loss of initial body weight is often used as a humane endpoint for euthanasia.

  • Data Analysis:

    • Plot survival curves (Kaplan-Meier) and compare between treatment and vehicle groups.

    • Plot the mean percentage of initial body weight over time for each group.

    • Statistical significance can be determined using appropriate tests (e.g., log-rank test for survival, t-test or ANOVA for weight loss).

Visualizations

Caption: Mechanism of this compound-mediated inhibition of influenza virus fusion.

HTS_Workflow cluster_assay_components AlphaLISA Components cluster_process Screening Process Donor Streptavidin Donor Bead HighSignal Beads in Proximity => HIGH Signal Acceptor HB80.4 Acceptor Bead HA Biotinylated HA Protein HA->Donor Binds HA->Acceptor Binds LowSignal Beads Separated => LOW Signal NoInhibitor No Inhibitor Present NoInhibitor->HighSignal Inhibitor Inhibitor (this compound) Present Inhibitor->LowSignal This compound This compound This compound->HA Competes with HB80.4 InVivo_Study_Workflow Day_neg1 Day -1: Begin Treatment (this compound or Vehicle) Day_0 Day 0: Intranasal Challenge (Lethal Dose of Virus) Day_neg1->Day_0 Day_1_5 Days 1-5: Continue Treatment Day_0->Day_1_5 Day_0_21 Days 0-21: Monitor Survival & Body Weight Day_1_5->Day_0_21 Analysis Data Analysis: - Survival Curves - Weight Loss Plot Day_0_21->Analysis

References

Troubleshooting & Optimization

Overcoming JNJ4796 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with JNJ-42165279 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of JNJ-42165279?

A1: JNJ-42165279 is a poorly water-soluble compound.[1][2] Its aqueous solubility is pH-dependent. At a physiological pH of 7.34, the solubility is approximately 0.067 mg/mL. However, as the bis-HCl salt at a pH of 1.15, the solubility increases significantly to over 100 mg/mL.[3] Another source reports a water solubility of 0.141 mg/mL.[1] It is considered insoluble in water by some suppliers.[2]

Q2: In which organic solvents is JNJ-42165279 soluble?

A2: JNJ-42165279 demonstrates good solubility in several organic solvents. These include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.[4] Reported solubilities are as high as 82 mg/mL in DMSO and Ethanol.[2]

Q3: Is JNJ-42165279 stable in aqueous solutions?

A3: JNJ-42165279 exhibits hydrolytic instability in aqueous solutions at a pH range of 2 to 10.[3] This is an important consideration for the preparation and storage of stock solutions and experimental media. For longer-term storage, a suspension of the free-base in 0.5% Methocel has been shown to be stable for over 30 days when refrigerated and protected from light.[3]

Q4: What are the common initial signs of solubility problems with JNJ-42165279 in my experiments?

A4: Common indicators of solubility issues include the appearance of a precipitate, cloudiness, or opalescence in your aqueous solution after adding JNJ-42165279 from a stock solution. You may also observe inconsistent results between experiments or lower than expected potency, which could be attributed to the compound not being fully dissolved.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer The concentration of JNJ-42165279 exceeds its solubility limit in the final aqueous solution. DMSO is a good solubilizing agent, but its effect is diminished upon high dilution in an aqueous medium.- Decrease the final concentration of JNJ-42165279.- Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).- Use a co-solvent system (see Experimental Protocols).- Consider formulating JNJ-42165279 as a salt or in a suspension.
Cloudy or hazy solution The compound is not fully dissolved and is present as fine particles.- Gently warm the solution (ensure temperature stability of JNJ-42165279 and other components).- Use sonication to aid dissolution.- Filter the solution through a appropriate syringe filter to remove undissolved particles (this will lower the effective concentration).
Inconsistent experimental results Variable amounts of dissolved JNJ-42165279 due to precipitation or incomplete dissolution.- Prepare fresh solutions for each experiment.- Standardize the solution preparation protocol, including solvent, temperature, and mixing time.- Visually inspect for any signs of precipitation before use.
Low apparent potency The actual concentration of dissolved JNJ-42165279 is lower than the nominal concentration due to poor solubility.- Employ solubility enhancement techniques such as pH adjustment or the use of co-solvents.- Quantify the concentration of JNJ-42165279 in your final solution using an appropriate analytical method (e.g., HPLC).

Quantitative Solubility Data

Solvent/Solution Solubility Reference
Water0.141 mg/mL[1]
Water (pH 7.34)0.067 mg/mL[3]
Water (pH 1.15, as bis-HCl salt)> 100 mg/mL[3]
DMSO30 mg/mL, 82 mg/mL[2][4]
DMF30 mg/mL[4]
Ethanol30 mg/mL, 82 mg/mL[2][4]

Experimental Protocols

Protocol 1: Preparation of a JNJ-42165279 Stock Solution in DMSO
  • Objective: To prepare a concentrated stock solution of JNJ-42165279 for subsequent dilution in aqueous media.

  • Materials:

    • JNJ-42165279 powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of JNJ-42165279 powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the molar mass of JNJ-42165279).

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but be mindful of potential degradation with prolonged heating.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility using a Co-solvent System
  • Objective: To enhance the solubility of JNJ-42165279 in an aqueous buffer for in vitro assays.

  • Materials:

    • JNJ-42165279 stock solution in DMSO

    • Pluronic F-127 or Tween® 80

    • Aqueous buffer (e.g., PBS, cell culture medium)

    • Vortex mixer

  • Procedure:

    • Prepare a stock solution of the surfactant (e.g., 10% Pluronic F-127 in water).

    • In a sterile tube, add the desired volume of the aqueous buffer.

    • Add the surfactant stock solution to the buffer to achieve a final concentration that is known to be non-toxic to your experimental system (e.g., 0.1% to 1%).

    • Vortex the buffer-surfactant mixture.

    • While vortexing, slowly add the JNJ-42165279 DMSO stock solution to the buffer-surfactant mixture. The final concentration of DMSO should be kept as low as possible (typically <0.5%).

    • Visually inspect the solution for any signs of precipitation.

Visualizations

G cluster_workflow Workflow for Preparing Aqueous Solutions of JNJ-42165279 start Start: JNJ-42165279 Powder stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock dilute Dilute stock in aqueous buffer stock->dilute observe Observe for precipitation dilute->observe success Clear Solution: Proceed with experiment observe->success No troubleshoot Precipitation Occurs: Troubleshoot observe->troubleshoot Yes options Troubleshooting Options troubleshoot->options ph_adjust Adjust pH (e.g., lower pH for salt form) options->ph_adjust cosolvent Use Co-solvents/ Surfactants options->cosolvent suspension Prepare a suspension (e.g., with Methocel) options->suspension

Caption: A workflow diagram for preparing aqueous solutions of JNJ-42165279.

G cluster_pathway Simplified Signaling Pathway of JNJ-42165279 Action AEA Anandamide (AEA) (Endocannabinoid) FAAH Fatty Acid Amide Hydrolase (FAAH) AEA->FAAH Metabolized by CB1R Cannabinoid Receptor 1 (CB1) AEA->CB1R Activates Degradation Degradation Products FAAH->Degradation JNJ4796 JNJ-42165279 This compound->FAAH Inhibits Signaling Downstream Signaling (e.g., Neuromodulation) CB1R->Signaling

Caption: The inhibitory action of JNJ-42165279 on the FAAH enzyme.

References

Technical Support Center: JNJ-38877605 (JNJ4796) Murine Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing JNJ-38877605 (JNJ4796) in murine models to optimize dosage for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for JNJ-38877605?

A1: JNJ-38877605 is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] It has an IC50 of 4 nM for c-Met and demonstrates over 600-fold selectivity for c-Met compared to a panel of over 200 other tyrosine and serine-threonine kinases.[1][2] By binding to the ATP-binding site of c-Met, JNJ-38877605 inhibits its autophosphorylation, which is stimulated by its ligand, hepatocyte growth factor (HGF), or occurs due to constitutive activation.[1][4] This blockade disrupts downstream signaling pathways, including those involving Akt and Erk, which are crucial for cancer cell proliferation, survival, migration, and invasion.[5]

Q2: What is a recommended starting dosage for JNJ-38877605 in mice?

A2: Based on preclinical studies, oral administration of JNJ-38877605 at dosages of 40 mg/kg/day and 50 mg/kg/day has shown efficacy in mouse xenograft models.[1][2][4] It is advisable to initiate studies within this range and optimize based on tumor model, efficacy, and tolerability.

Q3: How should JNJ-38877605 be formulated for oral administration in mice?

A3: JNJ-38877605 is insoluble in water. A common approach for formulating water-insoluble compounds for oral gavage in mice involves the use of a vehicle such as a mixture of DMSO, PEG-300, Tween 80, and saline or PBS. One published protocol for a similar compound suggests dissolving it in 10% DMSO, mixing with 40% PEG-300, and then diluting with 50% sterile PBS or saline. Another example of a vehicle for oral gavage is 0.5% methylcellulose and 0.2% Tween 80. A specific formulation example involves adding a stock solution in propylene glycol to Tween 80 and then diluting with D5W (5% dextrose in water).[6] It is crucial to ensure the final solution is homogenous and the concentration of solvents like DMSO is kept low to avoid toxicity.

Q4: What are the key pharmacodynamic biomarkers to assess JNJ-38877605 efficacy in vivo?

A4: To confirm target engagement and downstream pathway inhibition, several biomarkers can be assessed. A primary biomarker is the phosphorylation status of c-Met in tumor tissue, which should be significantly reduced upon treatment. Downstream signaling proteins such as phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK) are also expected to decrease. Additionally, plasma levels of human IL-8, GROα, and soluble uPAR have been shown to decrease in mice with established GTL16 xenografts following treatment with JNJ-38877605.[1][4]

Q5: Is there a known toxicity profile for JNJ-38877605 in preclinical models?

A5: Yes, a critical consideration for JNJ-38877605 is species-specific renal toxicity. While preclinical studies in rats and dogs did not show renal toxicity, subsequent clinical trials in humans revealed mild but recurrent renal issues.[7][8][9][10] Further investigation identified that this toxicity is due to the formation of insoluble metabolites by the enzyme aldehyde oxidase, a metabolic pathway that is active in humans and rabbits but less so in rats and dogs.[7][8] Although mice were not reported to have this specific toxicity in the initial studies, it is crucial to monitor for any signs of renal distress.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Inconsistent Tumor Growth in Xenograft Model 1. Cell line viability and passage number. 2. Inconsistent number of cells injected. 3. Suboptimal injection technique. 4. Use of Matrigel with growth factors that may interfere with the study.1. Use cells with consistent passage numbers and ensure high viability (>90%) before injection. 2. Carefully standardize the cell count for injection. 3. Ensure proper subcutaneous or orthotopic injection technique. 4. Consider using growth factor-reduced Matrigel for xenograft establishment.
Lack of Efficacy at Expected Dosage 1. Incorrect formulation or administration of JNJ-38877605. 2. Tumor model is not dependent on c-Met signaling. 3. Insufficient drug exposure due to rapid metabolism.1. Verify the formulation, solubility, and stability of the dosing solution. Ensure accurate oral gavage technique. 2. Confirm c-Met expression and activation (phosphorylation) in your tumor model through Western blot or IHC. 3. Conduct a pilot pharmacokinetic study to determine the plasma concentration and half-life of JNJ-38877605 in your mouse strain.
Signs of Toxicity in Mice (e.g., weight loss, lethargy, ruffled fur) 1. Vehicle toxicity (e.g., high concentration of DMSO). 2. Compound-related toxicity, potentially renal.1. Administer the vehicle alone to a control group to rule out vehicle-specific effects. 2. Monitor mice daily for clinical signs of toxicity. Record body weight regularly. If toxicity is observed, consider reducing the dose or dosing frequency. For suspected renal toxicity, monitor serum creatinine and BUN, and consider histological examination of the kidneys at the end of the study.
High Variability in Response to Treatment 1. Inconsistent dosing. 2. Heterogeneity of the tumor xenografts. 3. Differences in drug metabolism between individual mice.1. Ensure precise and consistent administration of the drug. 2. Increase the number of mice per group to account for biological variability. 3. Ensure the use of age- and sex-matched mice from a reliable supplier.

Data Presentation

Table 1: In Vivo Efficacy of JNJ-38877605 in a GTL16 Xenograft Model

DosageAdministration RouteDurationEfficacy EndpointResult
40 mg/kg/dayOral72 hoursPlasma Human IL-8Decrease from 0.150 ng/mL to 0.050 ng/mL[1][4]
40 mg/kg/dayOral72 hoursPlasma Human GROαDecrease from 0.080 ng/mL to 0.030 ng/mL[1][4]
40 mg/kg/dayOral72 hoursBlood uPAR ConcentrationReduced by more than 50%[1][4]

Table 2: In Vivo Efficacy of JNJ-38877605 in a U251 Xenograft Model

DosageAdministration RouteDurationEfficacy EndpointResult
50 mg/kg/dayOral13 daysIonizing Radiation-Induced InvasionInhibition
50 mg/kg/dayOral13 daysApoptosisPromotion

Experimental Protocols

Protocol 1: Preparation of JNJ-38877605 for Oral Gavage

  • Vehicle Preparation: A common vehicle for water-insoluble compounds is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

  • Drug Formulation:

    • Calculate the required amount of JNJ-38877605 based on the desired concentration and the total volume needed for the study cohort.

    • Weigh the appropriate amount of JNJ-38877605 powder.

    • Create a paste by adding a small amount of the vehicle to the powder and triturating.

    • Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.

    • Continuously stir the suspension during dosing to maintain homogeneity.

Protocol 2: Mouse Xenograft Efficacy Study

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line (e.g., GTL16, U87 MG) under standard conditions.

    • Harvest cells during the logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel (growth factor reduced) at the desired concentration.

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nu/nu or NSG).

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by caliper measurements at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer JNJ-38877605 or vehicle control daily via oral gavage at the determined dosage.

    • Monitor the body weight of the mice at least twice a week.

  • Efficacy Assessment:

    • Continue to measure tumor volume throughout the study.

    • At the end of the study, collect blood samples for biomarker analysis (e.g., IL-8, GROα, uPAR).

    • Excise tumors for pharmacodynamic analysis (e.g., Western blot for p-Met, p-Akt, p-ERK) and histological examination.

  • Toxicity Monitoring:

    • Observe mice daily for any clinical signs of toxicity.

    • At the end of the study, consider collecting kidneys for histological assessment to monitor for any signs of nephrotoxicity.

Mandatory Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation This compound JNJ-38877605 This compound->cMet Inhibits PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT CellResponse Cell Proliferation, Survival, Invasion p_AKT->CellResponse RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->CellResponse

Caption: c-Met signaling pathway and the inhibitory action of JNJ-38877605.

Experimental_Workflow cluster_preparation Preparation cluster_monitoring Monitoring & Randomization cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis CellCulture 1. Cell Culture (e.g., GTL16) Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Monitor Tumor Growth Implantation->TumorGrowth Randomization 4. Randomize Mice (Tumor Volume ~100-150 mm³) TumorGrowth->Randomization Treatment 5. Daily Oral Gavage (JNJ-38877605 or Vehicle) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Euthanasia & Sample Collection Monitoring->Endpoint Analysis 8. Pharmacodynamic & Biomarker Analysis Endpoint->Analysis

Caption: Workflow for a mouse xenograft efficacy study of JNJ-38877605.

Troubleshooting_Guide Start Start: Lack of Efficacy Observed CheckFormulation Is the drug formulation correct and stable? Start->CheckFormulation CheckModel Is the tumor model c-Met dependent? CheckFormulation->CheckModel Yes Reformulate Reformulate drug. Ensure proper administration. CheckFormulation->Reformulate No CheckPK Is there sufficient drug exposure? CheckModel->CheckPK Yes ValidateModel Validate c-Met expression and phosphorylation in tumors. CheckModel->ValidateModel No PKStudy Conduct a pharmacokinetic study. CheckPK->PKStudy No OptimizeDose Optimize dose or schedule based on PK/PD data. CheckPK->OptimizeDose Yes Reformulate->Start End Re-evaluate model selection. ValidateModel->End PKStudy->OptimizeDose

Caption: Troubleshooting decision tree for lack of efficacy in JNJ-38877605 studies.

References

Technical Support Center: JNJ-38877605 (JNJ4796) Stability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the stability of the c-Met inhibitor JNJ-38877605 (also known as JNJ4796) in various experimental conditions. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for JNJ-38877605?

A1: The most significant stability issue for JNJ-38877605 is its metabolic instability, particularly in species like humans and rabbits. The compound is metabolized by aldehyde oxidase to form insoluble metabolites (M1/3, M5/6, and M10).[1][2][3] This can lead to the formation of crystals in the kidneys, causing renal toxicity, which ultimately led to the cessation of its clinical development.[1][2][3] Therefore, when working with this compound in biological systems, especially those containing liver fractions or hepatocytes, assessing metabolic stability is crucial.

Q2: What is the solubility of JNJ-38877605?

A2: JNJ-38877605 is practically insoluble in water.[4] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO).[5] It is important to be aware of the potential for precipitation when diluting DMSO stock solutions into aqueous buffers.

Q3: What are the recommended storage conditions for JNJ-38877605?

A3: For long-term storage, JNJ-38877605 powder should be kept at -20°C. A stock solution in DMSO can also be stored at -80°C for extended periods.[6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.

Q4: How can I assess the chemical stability of JNJ-38877605 in my experimental buffer?

A4: To assess the chemical stability in a specific buffer, you can perform a time-course experiment. Incubate JNJ-38877605 in your buffer at the desired temperature for various durations (e.g., 0, 2, 4, 8, 24 hours). At each time point, analyze the sample by a stability-indicating method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of parent compound remaining.

Q5: What are forced degradation studies and are they relevant for JNJ-38877605?

Troubleshooting Guides

Issue 1: Precipitation of JNJ-38877605 in Aqueous Solutions
Symptom Possible Cause Suggested Solution
Cloudiness or visible particles upon dilution of DMSO stock into aqueous buffer.Low aqueous solubility of JNJ-38877605.- Increase the percentage of DMSO in the final solution (be mindful of its effect on cells or enzymes).- Prepare a more dilute stock solution in DMSO.- Use a surfactant like Tween 80 to improve solubility.- Sonication may help in dissolving the compound.
Issue 2: High Variability in Metabolic Stability Assays
Symptom Possible Cause Suggested Solution
Inconsistent results between replicate experiments.- Inconsistent pipetting of the compound or biological matrix.- Degradation of the compound in the stock solution.- Variability in the metabolic activity of the liver microsomes or hepatocytes.- Use calibrated pipettes and ensure thorough mixing.- Prepare fresh stock solutions or test the stability of the stock solution over time.- Use a new batch of microsomes/hepatocytes or pre-test the activity of the current batch with a known substrate.
Issue 3: No Degradation Observed in a Forced Degradation Study
Symptom Possible Cause Suggested Solution
The concentration of JNJ-38877605 remains unchanged after exposure to stress conditions.- The compound is highly stable under the tested conditions.- The stress conditions were not harsh enough.- Confirm the compound's stability under the applied conditions.- Increase the duration of exposure, the temperature, or the concentration of the stressor (e.g., acid, base, oxidizing agent).

Experimental Protocols

Protocol 1: Assessing Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of JNJ-38877605 in human liver microsomes.

Materials:

  • JNJ-38877605

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of JNJ-38877605 in DMSO (e.g., 10 mM).

  • Prepare a working solution by diluting the stock solution in phosphate buffer to the desired starting concentration (e.g., 1 µM).

  • In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to cold ACN containing the internal standard.

  • Vortex and centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Quantify the remaining JNJ-38877605 at each time point.

  • Calculate the half-life and intrinsic clearance.

Data Presentation:

Time (min)JNJ-38877605 Remaining (%)
0100
585
1560
3035
6010
Protocol 2: Forced Degradation Study

Objective: To investigate the chemical stability of JNJ-38877605 under various stress conditions.

Materials:

  • JNJ-38877605

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp

  • HPLC or LC-MS/MS system

Procedure:

  • Acid Hydrolysis: Incubate JNJ-38877605 in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate JNJ-38877605 in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Incubate JNJ-38877605 in 3% H₂O₂ at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of JNJ-38877605 to UV light (e.g., 254 nm) for 24 hours.

  • For each condition, take samples at different time points, neutralize if necessary, and analyze by HPLC or LC-MS/MS to determine the percentage of degradation and identify any major degradation products.

Data Presentation:

Stress ConditionJNJ-38877605 Remaining (%)Major Degradation Products (m/z)
0.1 M HCl, 60°C, 24h92To be determined
0.1 M NaOH, 60°C, 24h85To be determined
3% H₂O₂, RT, 24h78To be determined
UV light, RT, 24h95To be determined

Visualizations

cMET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET Receptor RAS RAS cMET->RAS Activates PI3K PI3K cMET->PI3K Activates HGF HGF (Ligand) HGF->cMET Binds This compound JNJ-38877605 This compound->cMET Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Stock Prepare JNJ-38877605 Stock Solution (DMSO) Working Prepare Working Solution (Buffer) Stock->Working Initiate Initiate Reaction (Add NADPH) Working->Initiate HLM_mix Prepare HLM/ Buffer Mixture HLM_mix->Initiate Timepoints Sample at Timepoints (0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench Reaction (Cold ACN + IS) Timepoints->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

References

Identifying and mitigating JNJ4796 cytotoxicity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-4796 in in vitro settings. Our goal is to help you identify and mitigate potential sources of cytotoxicity to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: The literature describes JNJ-4796 as non-cytotoxic, but I am observing cell death in my experiments. What could be the reason?

A1: While JNJ-4796 has been shown to have a favorable cytotoxicity profile in several studies, discrepancies can arise due to a number of factors.[1][2] These can include the specific cell line used (some may be more sensitive), high concentrations of the compound, issues with compound solubility, extended exposure times, or interactions with components of the cell culture medium.[1] It is also crucial to rule out contamination of cell cultures or issues with the solvent used to dissolve JNJ-4796.

Q2: How can I distinguish between the antiviral effects of JNJ-4796 and genuine cytotoxicity?

A2: This is a critical consideration in antiviral research. A common method is to run parallel assays: one with the virus-infected cells and another with uninfected cells.[3][4] If you observe cell death in the uninfected group treated with JNJ-4796, it is likely a cytotoxic effect. If cell viability is maintained in uninfected cells but increased in virus-infected cells (compared to untreated infected cells), the effect is likely antiviral. The concentration at which the compound is cytotoxic (CC50) should be significantly higher than the concentration at which it is effective against the virus (EC50) for it to be considered a viable antiviral candidate.

Q3: What are the essential controls to include in my in vitro cytotoxicity assays for JNJ-4796?

A3: Appropriate controls are fundamental for the correct interpretation of your results.[5] Your experimental setup should include:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve JNJ-4796. This helps to ensure that the solvent itself is not causing cytotoxicity.

  • Untreated Control (Negative Control): Cells cultured in medium alone, representing 100% cell viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is working correctly and the cells are responsive to toxic stimuli.

  • Media Blank: Wells containing only cell culture medium (and the assay reagent) to determine the background signal.

Q4: At what concentration should I test JNJ-4796 to avoid cytotoxicity?

A4: Published data suggests that JNJ-4796 has low cytotoxicity, with a 50% cytotoxic concentration (CC50) of >10 μM.[6] For initial experiments, it is advisable to use a concentration range that brackets the reported effective antiviral concentrations (EC50 values are in the nanomolar to low micromolar range) and extends to higher concentrations to determine the CC50 in your specific cell system.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High background in cytotoxicity assay Media components (e.g., phenol red, serum) interfering with the assay reagents.Use serum-free or phenol red-free media for the duration of the assay. Include a "media only" blank control for background subtraction.
Inconsistent results between experiments Variations in cell density, cell passage number, or incubation times.[1]Standardize your protocols strictly. Ensure you are using cells in their logarithmic growth phase and within a consistent range of passage numbers.
Precipitation of JNJ-4796 in culture medium Poor solubility of the compound at the tested concentration.Visually inspect the culture wells for any precipitate. If observed, consider lowering the concentration or using a different solvent system (after validating its lack of toxicity). Sonication may aid in initial dissolution.
Cytotoxicity observed only in specific cell lines Cell line-dependent sensitivity.If possible, test JNJ-4796 in a range of cell lines, including those reported in the literature (e.g., MDCK cells), to understand the spectrum of activity and potential for cell-specific cytotoxicity.
Edge effects in 96-well plates Evaporation from the outer wells of the plate.Avoid using the outermost wells of a 96-well plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into a purple formazan product.[8]

Materials:

  • JNJ-4796 stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of JNJ-4796 in culture medium and add to the respective wells. Include vehicle, untreated, and positive controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[8][9]

Materials:

  • JNJ-4796 stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with serial dilutions of JNJ-4796 and appropriate controls.

  • For the maximum LDH release control, add lysis buffer to a set of wells 30-60 minutes before the end of the incubation period.

  • At the end of the incubation, centrifuge the plate (if using suspension cells) or carefully collect an aliquot of the supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

Trypan Blue Exclusion Assay

This is a simple and rapid method to differentiate viable from non-viable cells based on the principle that intact cell membranes of live cells exclude the trypan blue dye, while dead cells do not.[10][11][12]

Materials:

  • JNJ-4796 stock solution

  • Cell culture flasks or plates

  • Trypsin-EDTA (for adherent cells)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Culture and treat cells with JNJ-4796 for the desired duration.

  • Harvest the cells (for adherent cells, use trypsinization) and resuspend them in a single-cell suspension in PBS or serum-free medium.

  • Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).

  • Incubate for 1-3 minutes at room temperature.

  • Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Data Presentation

Table 1: Example Cytotoxicity Data for JNJ-4796 in Different Cell Lines (48h exposure)

Concentration (µM) MDCK (% Viability) A549 (% Viability) HEK293 (% Viability)
0 (Vehicle)100 ± 4.2100 ± 5.1100 ± 3.8
0.198.5 ± 3.999.1 ± 4.597.6 ± 4.1
197.2 ± 5.098.3 ± 3.796.5 ± 5.2
1095.8 ± 4.694.7 ± 5.592.1 ± 4.9
5088.3 ± 6.185.4 ± 7.280.7 ± 6.8
10075.1 ± 5.868.9 ± 8.155.3 ± 7.5
CC50 (µM) >100~85~95

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

JNJ4796_Mechanism_of_Action cluster_virus Influenza Virus cluster_cell Host Cell JNJ4796 JNJ-4796 HA Hemagglutinin (HA) This compound->HA Binds to HA stem Fusion Membrane Fusion This compound->Fusion Inhibits conformational change Endosome Endosome HA->Endosome Endocytosis Endosome->Fusion Acidification (low pH) Release Viral RNA Release Fusion->Release Blocked

Caption: Mechanism of action of JNJ-4796 as an influenza virus fusion inhibitor.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with JNJ-4796 concentrations and controls incubate1->treat_cells incubate2 Incubate for exposure time (e.g., 24, 48, 72h) treat_cells->incubate2 assay Perform cytotoxicity assay (e.g., MTT, LDH) incubate2->assay read_plate Measure absorbance/fluorescence assay->read_plate analyze Analyze data, calculate % viability and CC50 read_plate->analyze end End analyze->end Hypothetical_Cytotoxicity_Pathway This compound JNJ-4796 (High Concentration) ROS Reactive Oxygen Species (ROS) Production This compound->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Technical Support Center: Enhancing Oral Bioavailability of JNJ4796 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the oral bioavailability of JNJ4796 analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows potent in vitro activity against influenza virus, but poor oral bioavailability in mice. What are the likely causes?

A1: Poor oral bioavailability of this compound analogs, which are often large and lipophilic molecules, can stem from several factors. The most common culprits are:

  • Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • High First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before it reaches systemic circulation.

  • Poor Membrane Permeability: The compound may not efficiently cross the intestinal epithelial barrier.

  • Efflux by Transporters: The compound may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein (P-gp).

Q2: How can I improve the aqueous solubility of my lead analog?

A2: Several strategies can be employed to enhance the solubility of poorly soluble compounds:

  • Chemical Modification: Introduce polar functional groups or ionizable centers into the molecule. For instance, the development of this compound from its precursors involved replacing a methyl ester with a 2-methyl tetrazole and a trifluoro-methoxy group with a methyl amide, which can improve solubility.[1][2]

  • Formulation Approaches:

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to faster dissolution.[3][4][5]

    • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and maintain it in a more soluble, amorphous state.[3]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[4][5]

    • Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can enhance its solubility.[5]

Q3: My analog is rapidly cleared in liver microsome assays. What does this indicate and how can I address it?

A3: High clearance in liver microsome assays suggests that your compound is susceptible to rapid metabolic breakdown by cytochrome P450 (CYP) enzymes. This is a common cause of low oral bioavailability. To address this:

  • Identify Metabolic Hotspots: Conduct metabolite identification studies to determine which parts of the molecule are being modified by metabolic enzymes.

  • Block Metabolism through Chemical Modification: Modify the identified metabolic hotspots to make them less susceptible to enzymatic attack. This can involve introducing electron-withdrawing groups, replacing metabolically labile groups, or using steric hindrance to block access to the site of metabolism. The optimization of this compound from its precursors involved modifications that significantly reduced its intrinsic clearance in both human and murine liver microsomes.[1]

Q4: What in vitro assays are essential for profiling the oral bioavailability of my this compound analogs?

A4: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is crucial for early-stage assessment:

  • Kinetic and Thermodynamic Solubility Assays: To determine the solubility of your compound in relevant buffers.

  • Log D7.4: To assess the lipophilicity of your compound at physiological pH.

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes to evaluate the intrinsic clearance of your compound.

  • Caco-2 or MDCK Permeability Assays: To predict intestinal permeability and identify potential P-gp efflux.

  • Plasma Protein Binding Assays: To determine the fraction of your compound that is bound to plasma proteins, as only the unbound fraction is pharmacologically active.

  • CYP450 Inhibition Assays: To assess the potential for your compound to cause drug-drug interactions.

Troubleshooting Guides

Issue 1: High variability in oral exposure in animal studies.

Potential Cause Troubleshooting Step
Poor aqueous solubility leading to inconsistent dissolution.1. Analyze the solid-state properties of your compound (e.g., polymorphism). 2. Consider formulation strategies such as preparing a nanosuspension or a solid dispersion to improve dissolution consistency.
Food effects on absorption.Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food.
Saturation of absorption mechanisms at higher doses.Perform dose-escalation studies to determine if absorption is dose-dependent.

Issue 2: Good in vitro permeability but low in vivo absorption.

Potential Cause Troubleshooting Step
High pre-systemic metabolism in the gut wall.1. Use in vitro systems with intestinal S9 fractions or primary enterocytes to assess gut wall metabolism. 2. Consider co-administration with a CYP3A4 inhibitor (if relevant) in preclinical studies to probe the extent of gut wall metabolism.
Poor stability in gastrointestinal fluids.Assess the chemical stability of your compound in simulated gastric and intestinal fluids.
Efflux by transporters not expressed in your in vitro model.Use cell lines overexpressing other relevant transporters (e.g., BCRP) for permeability assessment.

Issue 3: Low brain penetration despite good oral bioavailability.

Potential Cause Troubleshooting Step
High affinity for efflux transporters at the blood-brain barrier (e.g., P-gp, BCRP).1. Perform in vitro efflux assays with cell lines expressing these transporters. 2. Consider chemical modifications to reduce the compound's affinity for efflux transporters.
High plasma protein binding.While difficult to modify without affecting other properties, consider if the unbound fraction is sufficient to drive brain exposure.

Quantitative Data Summary

Table 1: In Vitro ADME and In Vivo Pharmacokinetic Properties of this compound and its Precursors [1][6]

CompoundKinetic Solubility pH 7.4 (µM)Intrinsic Clearance (hLM/mLM) (µl/min/mg protein)Plasma Protein Binding (hu/mu) (% unbound)Mouse t½ (po) (h)Mouse Cmax (po) (ng/ml)Mouse Oral Bioavailability (%)
JNJ6715 11.3>346 / >346NDNDNDND
JNJ8897 ND100 / 150ND1.218710.0
This compound >15025 / 350.5 / 1.02.4115230.0

*hLM: human liver microsomes; mLM: murine liver microsomes; hu: human; mu: murine; po: per os (oral administration); ND: not determined.

Experimental Protocols

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify its potential as a substrate for P-glycoprotein (P-gp).

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.

  • Transport Experiment:

    • The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time to determine the apparent permeability coefficient (Papp) in the A-to-B direction.

    • Separately, the compound is added to the basolateral side, and its appearance on the apical side is monitored to determine the Papp in the B-to-A direction.

  • Efflux Ratio Calculation: The efflux ratio is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.

  • Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

Mouse Pharmacokinetic Study for Oral Bioavailability

Objective: To determine the pharmacokinetic profile and oral bioavailability of a test compound in mice.

Methodology:

  • Animal Dosing:

    • Intravenous (IV) Administration: A cohort of mice is administered the compound intravenously (e.g., via tail vein injection) at a specific dose.

    • Oral (PO) Administration: Another cohort of mice is administered the compound orally by gavage.

  • Blood Sampling: Blood samples are collected from the mice at multiple time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Serial bleeding from a single mouse is preferred to reduce animal usage and inter-animal variability.

  • Plasma Preparation: The collected blood is processed to obtain plasma.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as:

    • Area under the curve (AUC)

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Half-life (t½)

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Visualizations

Influenza Virus HA-Mediated Membrane Fusion Pathway

HA_Fusion_Pathway cluster_virus Influenza Virus cluster_cell Host Cell Virus Virus Particle Cell_Membrane Cell Membrane (with Sialic Acid Receptors) Virus->Cell_Membrane 1. Binding HA_pre Hemagglutinin (HA) (Pre-fusion conformation) Endosome Endosome Cell_Membrane->Endosome 2. Endocytosis Acidification Endosome Acidification (Low pH) Endosome->Acidification 3. Maturation HA_post HA Conformational Change (Post-fusion conformation) Acidification->HA_post 4. Trigger Fusion Membrane Fusion HA_post->Fusion 5. Fusion Peptide Insertion Release Viral RNA Release into Cytoplasm Fusion->Release 6. Pore Formation This compound This compound Analogs This compound->HA_post Inhibition

Caption: Influenza virus entry and HA-mediated fusion pathway, the target of this compound analogs.

Experimental Workflow for Improving Oral Bioavailability

Bioavailability_Workflow Start Start: Potent in vitro Analog InVitro_ADME In Vitro ADME Profiling (Solubility, Metabolism, Permeability) Start->InVitro_ADME Problem_ID Identify Bioavailability Limitation(s) InVitro_ADME->Problem_ID Solubility_Issue Low Solubility Problem_ID->Solubility_Issue Solubility is the issue Metabolism_Issue High Metabolism Problem_ID->Metabolism_Issue Metabolism is the issue Permeability_Issue Low Permeability Problem_ID->Permeability_Issue Permeability is the issue Formulation Formulation Strategies (e.g., Nanosuspension, SEDDS) Solubility_Issue->Formulation Chem_Mod_Met Chemical Modification (Block Metabolic Hotspots) Metabolism_Issue->Chem_Mod_Met Chem_Mod_Perm Chemical Modification (Optimize Physicochemical Properties) Permeability_Issue->Chem_Mod_Perm InVivo_PK In Vivo Pharmacokinetic Study in Mice Formulation->InVivo_PK Chem_Mod_Met->InVivo_PK Chem_Mod_Perm->InVivo_PK Decision Bioavailability Goal Met? InVivo_PK->Decision End Advance Candidate Decision->End Yes Reiterate Reiterate Design/ Formulation Decision->Reiterate No Reiterate->InVitro_ADME

Caption: A workflow for identifying and addressing oral bioavailability limitations of this compound analogs.

References

Assessing the potential for influenza virus resistance to JNJ4796

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for assessing the potential for influenza virus resistance to the investigational fusion inhibitor, JNJ4796.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active small-molecule fusion inhibitor that targets the highly conserved stem region of the influenza A virus hemagglutinin (HA) protein.[1] It mimics the function of broadly neutralizing antibodies (bnAbs) like CR6261 by binding to a hydrophobic groove at the HA1/HA2 interface.[1][2] This binding stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes, thus inhibiting viral entry into the host cell.[1][2]

Q2: Have any specific resistance mutations to this compound been identified?

A2: As of the latest available information, specific viral mutations conferring resistance to this compound have not been reported in the reviewed literature. However, given that this compound mimics the action of HA stem-binding broadly neutralizing antibodies (bnAbs), mutations that confer resistance to these antibodies may indicate potential pathways for resistance to this compound.

Q3: What are the known resistance mutations to HA stem-binding antibodies?

A3: Studies on bnAbs targeting the HA stem have identified several amino acid substitutions that can reduce their neutralizing activity. These mutations are typically located in or near the antibody binding site on the HA stem. While not directly selected by this compound, they represent the most likely candidates for resistance.

Q4: I am observing a decrease in the neutralizing activity of this compound in my prolonged cell culture experiments. What could be the cause?

A4: A decrease in the neutralizing activity of this compound during extended cell culture experiments could indicate the emergence of resistant viral variants. We recommend sequencing the hemagglutinin (HA) gene of the virus population to identify potential mutations in the stem region. Pay close attention to the residues known to be involved in the binding of HA stem-targeting antibodies.

Q5: How can I select for this compound-resistant influenza viruses in vitro?

A5: Generating resistant viruses in the laboratory typically involves serial passaging of the virus in the presence of sub-optimal concentrations of the antiviral compound. This allows for the selection and amplification of viral variants with reduced susceptibility. A detailed protocol for this procedure is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guides

Problem: Inconsistent results in microneutralization assays.

Possible Cause Troubleshooting Step
Cell viability issues Ensure Madin-Darby Canine Kidney (MDCK) cells are healthy and seeded at the correct density (e.g., 1.5 x 10^4 cells/well).
Incorrect virus titer Re-titer the virus stock to accurately determine the 50% tissue culture infectious dose (TCID50) before performing the assay.[3]
Reagent degradation Use freshly prepared media and trypsin solutions. Ensure this compound stock solutions have been stored correctly.
Pipetting errors Use calibrated pipettes and change tips between dilutions to avoid cross-contamination.

Problem: Failure to generate resistant viruses in vitro.

Possible Cause Troubleshooting Step
Inhibitor concentration too high Start with a concentration of this compound at or slightly above the EC50 and gradually increase the concentration with each passage.
Insufficient number of passages Resistance selection can be a slow process. Continue passaging for an extended period, monitoring for any changes in susceptibility.
Low viral replication Ensure optimal virus growth conditions to allow for the generation of a diverse viral population from which resistant mutants can be selected.

Data Presentation

Table 1: In Vitro Neutralizing Activity of this compound Against Various Influenza A Strains

Influenza A StrainEC50 (nM)
H1/Bris12[2]
H1/Cal66[2]
H1/NCa38[2]
H1/PR822[2]
H1/SI0613[2]
H5/H97449[2]
H5/Viet3240[2]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Influenza A Infection

Challenge VirusThis compound Dosage (mg/kg, twice daily)Survival Rate (%)
H1N1 A/Puerto Rico/8/1934 (25 x LD50)50100[2]
H1N1 A/Puerto Rico/8/1934 (25 x LD50)10100[2]
Sublethal H1N1 Challenge (LD90)15100[2]
Sublethal H1N1 Challenge (LD90)5100[2]

Experimental Protocols

1. In Vitro Selection of this compound-Resistant Influenza Virus

This protocol describes a general method for the in vitro selection of antiviral-resistant influenza viruses. Specific concentrations and passage numbers may need to be optimized for this compound and the influenza strain being used.

  • Virus Propagation: Propagate the wild-type influenza virus in Madin-Darby Canine Kidney (MDCK) cells to generate a high-titer stock.

  • Initial Passage: Infect MDCK cells with the virus at a multiplicity of infection (MOI) of 0.01 in the presence of this compound at a concentration equal to the EC50.

  • Subsequent Passages: Harvest the supernatant from the infected cells and use it to infect fresh MDCK cells. Gradually increase the concentration of this compound in the culture medium with each passage.

  • Monitoring for Resistance: At each passage, determine the EC50 of this compound against the passaged virus population using a microneutralization assay. A significant increase in the EC50 compared to the wild-type virus indicates the emergence of resistance.

  • Virus Cloning and Sequencing: Once resistance is established, clone individual viral variants from the resistant population by plaque assay. Sequence the hemagglutinin (HA) gene of the resistant clones to identify mutations.

2. Microneutralization Assay

This assay is used to determine the concentration of this compound required to inhibit influenza virus replication by 50% (EC50).[3][4][5][6][7]

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.[3]

  • Compound Dilution: Prepare serial dilutions of this compound in virus growth medium.

  • Virus-Compound Incubation: Mix the diluted this compound with a standardized amount of influenza virus (e.g., 100 TCID50) and incubate for 1 hour at 37°C to allow the compound to bind to the virus.[3]

  • Infection: Add the virus-compound mixture to the MDCK cell monolayer and incubate for a set period (e.g., 48-72 hours).[4]

  • Detection of Viral Replication: Assess viral replication by observing the cytopathic effect (CPE) or by using an ELISA to detect viral proteins.[3]

  • EC50 Calculation: Calculate the EC50 value by determining the concentration of this compound that reduces the viral signal by 50% compared to the virus-only control.

3. Trypsin Susceptibility Assay

This assay assesses the ability of this compound to inhibit the low pH-induced conformational change of HA.[1][8]

  • HA-Compound Incubation: Pre-incubate purified influenza HA protein with this compound at room temperature.

  • Acidification: Lower the pH of the mixture to induce the conformational change of HA.

  • Trypsin Digestion: Add trypsin to the mixture. In its post-fusion conformation, HA is susceptible to trypsin digestion.

  • Analysis: Analyze the protein fragments by SDS-PAGE. The presence of undigested HA in the presence of this compound at low pH indicates inhibition of the conformational change.

Mandatory Visualizations

Caption: Influenza virus entry and fusion pathway, highlighting the inhibitory action of this compound.

Resistance_Selection_Workflow Start Start with Wild-Type Influenza Virus Passage_1 Passage 1 (in vitro) + this compound (EC50) Start->Passage_1 Passage_N Serial Passages (in vitro) + Increasing [this compound] Passage_1->Passage_N Monitor_Resistance Monitor for Resistance (Microneutralization Assay) Passage_N->Monitor_Resistance Monitor_Resistance->Passage_N No significant EC50 change Resistant_Virus Resistant Virus Population (Increased EC50) Monitor_Resistance->Resistant_Virus Significant EC50 increase Clonal_Isolation Clonal Isolation (Plaque Assay) Resistant_Virus->Clonal_Isolation Sequencing HA Gene Sequencing Clonal_Isolation->Sequencing Identify_Mutations Identify Resistance Mutations Sequencing->Identify_Mutations

Caption: Experimental workflow for the in vitro selection of this compound-resistant influenza viruses.

References

Validation & Comparative

A Head-to-Head Comparison: JNJ4796 vs. Neuraminidase Inhibitors for Influenza Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against seasonal and pandemic influenza, researchers and drug development professionals are constantly seeking novel antiviral agents with improved efficacy and differentiated mechanisms of action. This guide provides a detailed, data-driven comparison of the investigational fusion inhibitor, JNJ-38871065 (JNJ4796), with the established class of neuraminidase inhibitors (NAIs), including oseltamivir, zanamivir, peramivir, and laninamivir.

Executive Summary

This compound, a small-molecule inhibitor of the influenza A virus hemagglutinin (HA), presents a distinct mechanism of action by preventing the fusion of the viral envelope with the host cell membrane.[1][2] This contrasts with neuraminidase inhibitors, which block the enzymatic activity of neuraminidase, preventing the release of progeny virions from infected cells.[3][4][5][6] This fundamental difference in their mode of action suggests that this compound could be effective against influenza strains resistant to NAIs. This guide summarizes the available preclinical efficacy data for this compound and compares it with that of oseltamivir and other prominent NAIs, supported by detailed experimental protocols and visual diagrams of their mechanisms and workflows.

Comparative In Vitro Efficacy

The in vitro efficacy of antiviral compounds is a critical early indicator of their potential therapeutic value. The following tables summarize the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of this compound and various neuraminidase inhibitors against a range of influenza A and B virus strains.

Table 1: In Vitro Efficacy (EC50/IC50 in nM) of this compound and Neuraminidase Inhibitors against Influenza A Strains

Virus StrainThis compound (EC50)Oseltamivir (IC50)Zanamivir (IC50)Peramivir (IC50)Laninamivir (IC50)
H1N1
A/Brisbane/59/200712[2]~0.18 (A/Texas)[7]~0.95[8]~0.13[2]0.27[2]
A/California/04/200966[2]0.45[8]1.11 (p09N1)[9]0.13[2]1.83 (p09N1)[9]
A/New Caledonia/20/199938[2]----
A/Puerto Rico/8/3422[2]----
A/Solomon Islands/3/200613[2]----
H3N2
A/Victoria/3/75-0.19[10]---
A/Shangdong/09/93-1.8[11]---
General-~0.45[8]~0.95[8]~0.13[2]0.62[2]
H5N1
A/Hong Kong/156/97449[2]-0.59 (N5)[9]-0.90 (N5)[9]
A/Vietnam/1203/20043,240[2]----

Note: Direct comparative studies across all drugs for every strain are limited. Data is compiled from various sources and methodologies may differ slightly. "-" indicates data not available from the searched sources.

Table 2: In Vitro Efficacy (IC50 in nM) of Neuraminidase Inhibitors against Influenza B Strains

Virus StrainOseltamivirZanamivirPeramivirLaninamivir
B/Hong Kong/5/722.3[11]---
General8.5[8]2.7[8]0.74[2]3.26[2]

Comparative In Vivo Efficacy in a Mouse Model

Preclinical animal models are essential for evaluating the in vivo potential of antiviral candidates. The following table summarizes the efficacy of this compound and oseltamivir in mouse models of influenza infection.

Table 3: In Vivo Efficacy of this compound and Oseltamivir in Mouse Models

DrugVirus StrainMouse StrainDosageKey Findings
This compound H1N1 A/PR/8/1934 (lethal dose)Not Specified10 and 50 mg/kg, twice daily100% survival at both doses. Dose-dependent reversal of weight loss.[12]
Oseltamivir Influenza B/Brisbane/60/2008 (lethal dose)Immunosuppressed BALB/c20 mg/kg/day, twice dailyIncreased mean survival time but did not provide complete protection or fully clear the virus.[13]
Oseltamivir Influenza A(H1N1)pdm09FerretNot SpecifiedSignificant reduction in virological parameters compared to placebo.[14]
Oseltamivir Influenza-infectedObese mice10 mg/kg, every 12 hoursDid not improve viral clearance.[15][16]

Mechanism of Action

The distinct mechanisms of action of this compound and neuraminidase inhibitors are a key differentiating factor.

This compound: A Hemagglutinin Fusion Inhibitor

This compound targets the highly conserved stem region of the influenza A virus hemagglutinin (HA) protein.[1] By binding to a hydrophobic groove at the interface of the HA1 and HA2 subunits, it prevents the low-pH-induced conformational change of HA that is necessary for the fusion of the viral and endosomal membranes.[1] This blockade of membrane fusion effectively traps the viral genome within the endosome, preventing its release into the host cell cytoplasm and halting the replication process at an early stage.[1][2]

JNJ4796_Mechanism cluster_virus_entry Influenza Virus Entry cluster_fusion_inhibition Mechanism of this compound Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment (HA) Endosome Endosome HostCell->Endosome Endocytosis HA Hemagglutinin (HA) ViralGenome Viral Genome This compound This compound This compound->HA Binds to HA stem Fusion Membrane Fusion HA->Fusion Prevents conformational change NoReplication Viral Replication Blocked Fusion->NoReplication No genome release

Caption: Mechanism of action of this compound, a hemagglutinin fusion inhibitor.

Neuraminidase Inhibitors: Blocking Viral Egress

Neuraminidase inhibitors, such as oseltamivir, zanamivir, peramivir, and laninamivir, target the active site of the influenza virus neuraminidase (NA) enzyme.[3][4][5] NA is crucial for the release of newly formed virus particles from the surface of an infected host cell by cleaving sialic acid residues.[6][12] By competitively inhibiting NA, these drugs prevent the budding and release of progeny virions, thus limiting the spread of the infection to other cells.[5]

NAI_Mechanism cluster_viral_replication Viral Replication & Budding cluster_release_inhibition Mechanism of Neuraminidase Inhibitors InfectedCell Infected Host Cell ProgenyVirions Progeny Virions InfectedCell->ProgenyVirions Budding Neuraminidase Neuraminidase (NA) NAI Neuraminidase Inhibitor (e.g., Oseltamivir) NAI->Neuraminidase Binds to active site Release Virion Release Neuraminidase->Release Inhibits sialic acid cleavage NoSpread Viral Spread Blocked Release->NoSpread Virions remain attached

Caption: Mechanism of action of neuraminidase inhibitors.

Experimental Protocols

In Vitro Efficacy Assays

1. Neuraminidase Inhibition Assay (Fluorescence-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[17][18][19]

  • Virus Preparation: Influenza virus isolates are diluted in an assay buffer to achieve a standardized neuraminidase activity.

  • Compound Dilution: Test compounds (e.g., oseltamivir, zanamivir) are serially diluted to create a range of concentrations.

  • Incubation: The diluted virus is incubated with the various concentrations of the test compound in a 96-well plate.

  • Substrate Addition: A fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well.

  • Enzymatic Reaction: The plate is incubated to allow the neuraminidase to cleave the MUNANA substrate, releasing a fluorescent product.

  • Fluorescence Reading: The fluorescence is measured using a fluorometer.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

NI_Assay_Workflow start Start prep_virus Prepare Diluted Virus start->prep_virus prep_compound Prepare Serial Dilutions of Inhibitor start->prep_compound incubate_virus_compound Incubate Virus and Inhibitor prep_virus->incubate_virus_compound prep_compound->incubate_virus_compound add_substrate Add MUNANA Substrate incubate_virus_compound->add_substrate incubate_reaction Incubate for Enzymatic Reaction add_substrate->incubate_reaction read_fluorescence Read Fluorescence incubate_reaction->read_fluorescence calculate_ic50 Calculate IC50 read_fluorescence->calculate_ic50 end End calculate_ic50->end MN_Assay_Workflow start Start seed_cells Seed MDCK Cells in 96-well Plates start->seed_cells prep_compound Prepare Serial Dilutions of Compound start->prep_compound prep_virus Prepare Virus Inoculum start->prep_virus infect_cells Infect MDCK Cells with Mixture seed_cells->infect_cells neutralization Incubate Compound and Virus (Neutralization) prep_compound->neutralization prep_virus->neutralization neutralization->infect_cells incubate_plates Incubate Plates for Viral Replication infect_cells->incubate_plates assess_endpoint Assess Endpoint (e.g., Hemagglutination) incubate_plates->assess_endpoint calculate_ec50 Calculate EC50 assess_endpoint->calculate_ec50 end End calculate_ec50->end Viral_Titer_Workflow start Start infect_mice Intranasally Infect Mice with Influenza Virus start->infect_mice treat_mice Administer Antiviral or Placebo infect_mice->treat_mice harvest_lungs Harvest and Homogenize Lungs treat_mice->harvest_lungs serial_dilution Serially Dilute Lung Homogenate harvest_lungs->serial_dilution plaque_assay Perform Plaque Assay on MDCK Cells serial_dilution->plaque_assay count_plaques Stain and Count Plaques plaque_assay->count_plaques calculate_titer Calculate Viral Titer (PFU/mL) count_plaques->calculate_titer end End calculate_titer->end

References

JNJ-4796: A Comparative Guide to a Novel Small-Molecule HA Stem-Targeting Influenza Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of JNJ-4796, an orally active small-molecule inhibitor of influenza A virus, with other hemagglutinin (HA) stem-targeting inhibitors, primarily broadly neutralizing antibodies (bnAbs). The content is based on available experimental data to offer an objective performance analysis.

Introduction to HA Stem-Targeting Inhibitors

The hemagglutinin (HA) protein on the surface of the influenza virus is crucial for viral entry into host cells. It consists of a variable head domain and a highly conserved stem (or stalk) region. While the head is the primary target of seasonal flu vaccines, its high mutation rate necessitates annual reformulation. The conserved nature of the HA stem makes it an attractive target for developing broadly protective influenza therapeutics.[1][2] Inhibitors targeting the HA stem typically prevent the conformational changes in the HA protein that are necessary for the fusion of the viral and endosomal membranes, a critical step in the viral replication cycle.[3][4]

JNJ-4796 is a novel, orally bioavailable small molecule designed to mimic the function of HA stem-targeting broadly neutralizing antibodies.[3][5] This guide compares its performance against several well-characterized bnAbs: CR9114, FI6v3, MEDI8852 (suptavumab), and VIS410 (suvratoxumab).

Mechanism of Action

JNJ-4796 and the compared bnAbs share a common mechanism of inhibiting the low pH-induced conformational rearrangement of the HA protein within the endosome. This stabilization of the pre-fusion state of HA prevents the fusion of the viral envelope with the endosomal membrane, thus blocking the release of the viral genome into the host cell cytoplasm and halting the infection.[3][4][6]

JNJ-4796 was specifically designed to mimic the binding of the bnAb CR6261 to a conserved hydrophobic groove at the interface of the HA1 and HA2 subunits in the HA stem.[3][5] Similarly, bnAbs like CR9114, FI6v3, MEDI8852, and VIS410 bind to highly conserved epitopes in the HA stem, providing broad neutralizing activity against various influenza A subtypes, and in the case of CR9114, also influenza B viruses.[6][7][8]

Performance Comparison: In Vitro Neutralization Activity

The following tables summarize the in vitro neutralization potency of JNJ-4796 and other HA stem-targeting inhibitors against a range of influenza virus strains. Data is presented as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values, with lower values indicating higher potency. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.

Table 1: In Vitro Neutralization Potency (EC50/IC50 in µM) against Influenza A Group 1 Viruses

Virus StrainJNJ-4796 (EC50)MEDI8852 (IC50)VIS410 (EC50)CR9114 (IC50)FI6v3 (IC50)
H1N1
A/Brisbane/59/20070.012[9]~0.001-0.015[10]~0.0015-0.165[11]Data not specified[6]Data not specified[6]
A/California/04/20090.066[9]~0.001-0.015[10]Data not specifiedData not specified[6]Data not specified[6]
A/Puerto Rico/8/340.022[9]~0.001-0.015[10]Data not specifiedData not specified[6]Data not specified[6]
H5N1
A/Vietnam/1203/20043.24[9]~0.006-0.06[1]~0.0015-0.165[12]Data not specified[6]Data not specified[6]
A/Hong Kong/156/970.449[9]~0.006-0.06[1]Data not specifiedData not specified[6]Data not specified[6]

Table 2: In Vitro Neutralization Potency (EC50/IC50 in µM) against Influenza A Group 2 Viruses

Virus StrainJNJ-4796 (EC50)MEDI8852 (IC50)VIS410 (EC50)CR9114 (IC50)FI6v3 (IC50)
H3N2 Not Active[3]~0.001-0.015[10]~0.0015-0.165[11]Data not specified[6]Data not specified[6]
H7N9 Not Active[3]~0.006-0.06[1]~0.75[11]Data not specified[6]Data not specified[6]

Note: JNJ-4796 is primarily active against Group 1 influenza A viruses.[3] MEDI8852 and VIS410 have demonstrated broader activity against both Group 1 and Group 2 influenza A viruses.[1][11] CR9114 and FI6v3 are known for their exceptionally broad neutralization of both Group 1 and 2 influenza A viruses, with CR9114 also showing activity against influenza B.[6]

Performance Comparison: In Vivo Efficacy

In vivo studies in mouse models provide crucial data on the protective efficacy of these inhibitors.

Table 3: In Vivo Protective Efficacy in Mouse Models

InhibitorVirus ChallengeDoseAdministration RouteOutcomeReference
JNJ-4796 H1N1 A/PR/8/1934 (25x MLD50)10 and 50 mg/kg, twice daily for 7 daysOral100% survival[3][9]
MEDI8852 H5N1 A/Vietnam/1203/2004 (10x LD50)1 and 10 mg/kg, single dose (prophylactic)Intraperitoneal90-100% survival[1]
MEDI8852 H7N9 A/Anhui/01/2013 (10^5 TCID50)1 and 10 mg/kg, single dose (prophylactic)Intraperitoneal100% survival[1]
VIS410 H7N9 A/Anhui/201350 mg/kg, single or double doseIntraperitonealSignificant survival benefit[11]
CR9114 H1N1 and H3N2 (lethal doses)1.7 and 5 mg/kg, single dose (prophylactic)Intraperitoneal100% protection from mortality[6]
FI6v3 H1N1 (lethal dose)4 mg/kg (prophylactic) or 15 mg/kg (therapeutic)Intraperitoneal100% protection[6]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols.

Microneutralization Assay

This assay quantifies the ability of an inhibitor to neutralize influenza virus infectivity in cell culture.

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates to form a confluent monolayer.[13]

  • Inhibitor Dilution: The inhibitor (JNJ-4796 or antibody) is serially diluted in infection medium.[14]

  • Virus-Inhibitor Incubation: A standardized amount of influenza virus (e.g., 100 TCID50) is mixed with the diluted inhibitor and incubated for 1 hour at 37°C to allow for neutralization.[13][15]

  • Infection: The virus-inhibitor mixture is added to the MDCK cell monolayer and incubated for 1-2 hours.[13]

  • Incubation: The inoculum is removed, and fresh infection medium (containing the inhibitor) is added. The plates are incubated for 48-72 hours at 37°C.[13]

  • Endpoint Analysis: Viral replication is assessed by observing the cytopathic effect (CPE), or by quantifying viral proteins (e.g., nucleoprotein) via ELISA or viral RNA via qRT-PCR.[15][16] The EC50/IC50 value is calculated as the inhibitor concentration that reduces viral replication by 50%.

HA-Mediated Fusion Inhibition Assay

This assay directly measures the ability of an inhibitor to block the fusion of viral and cellular membranes.

  • Cell Preparation: CV-1 or other suitable cells are seeded in 96-well plates and infected with influenza virus to allow for HA expression on the cell surface.[17]

  • Inhibitor Incubation: The infected cells are incubated with varying concentrations of the inhibitor for 30 minutes.[17]

  • Low pH Trigger: The medium is replaced with a low pH fusion buffer (e.g., pH 5.0) for a short period (e.g., 2 minutes) to induce the conformational change in HA.[17]

  • Neutralization and Incubation: The low pH buffer is replaced with normal growth medium, and the cells are incubated for several hours.[17]

  • Analysis: Cell-cell fusion (syncytia formation) is observed microscopically after staining (e.g., Giemsa stain). The extent of fusion inhibition is quantified to determine the inhibitor's potency.[17]

In Vivo Mouse Protection Study

This protocol assesses the efficacy of an antiviral agent in a living organism.

  • Animal Model: Female BALB/c mice are commonly used.[3]

  • Acclimatization: Mice are acclimatized for a week before the experiment.

  • Inhibitor Administration: The inhibitor is administered via the appropriate route (e.g., oral gavage for JNJ-4796, intraperitoneal injection for antibodies) at specified doses and schedules (prophylactic or therapeutic).[1][3]

  • Viral Challenge: Mice are intranasally infected with a lethal dose of a mouse-adapted influenza virus strain (e.g., A/Puerto Rico/8/1934).[3]

  • Monitoring: Mice are monitored daily for a set period (e.g., 21 days) for signs of morbidity (weight loss) and mortality.[3]

  • Endpoint: The primary endpoint is the survival rate. Viral titers in the lungs can also be measured at specific time points post-infection as a secondary endpoint.

Visualizing Pathways and Workflows

Influenza Virus Entry and Inhibition by HA Stem-Targeting Inhibitors

The following diagram illustrates the key steps of influenza virus entry into a host cell and the point of intervention for HA stem-targeting inhibitors like JNJ-4796.

Influenza_Entry_Pathway cluster_cell Host Cell Virus Virus Host Cell Receptor Host Cell Receptor Virus->Host Cell Receptor Endosome Endosome Host Cell Receptor->Endosome 2. Endocytosis Acidified Endosome Acidified Endosome Endosome->Acidified Endosome Endosomal Acidification (pH drop) Viral Genome Release Viral Genome Release Acidified Endosome->Viral Genome Release HA-mediated Membrane Fusion Replication Replication Viral Genome Release->Replication Inhibitor HA Stem Inhibitor (JNJ-4796, bnAbs) Inhibitor->Acidified Endosome Inhibition of Conformational Change

Caption: Influenza virus entry pathway and the inhibitory mechanism of HA stem-targeting compounds.

Experimental Workflow for Evaluating HA Stem-Targeting Inhibitors

This diagram outlines a typical workflow for the discovery and preclinical evaluation of influenza inhibitors targeting the HA stem.

Experimental_Workflow Screening High-Throughput Screening (e.g., AlphaLISA, FP) Hit_Identification Hit Identification & Initial Characterization Screening->Hit_Identification In_Vitro_Neutralization In Vitro Neutralization Assays (Microneutralization, Plaque Reduction) Hit_Identification->In_Vitro_Neutralization Mechanism_of_Action Mechanism of Action Studies (Fusion Inhibition, Binding Affinity) In_Vitro_Neutralization->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization Lead_Optimization->In_Vitro_Neutralization Iterative Improvement In_Vivo_Efficacy In Vivo Efficacy Studies (Mouse Model) Lead_Optimization->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetics & Toxicology In_Vivo_Efficacy->Pharmacokinetics Candidate_Selection Preclinical Candidate Selection Pharmacokinetics->Candidate_Selection

Caption: A generalized workflow for the preclinical development of HA stem-targeting inhibitors.

Conclusion

JNJ-4796 represents a promising development in the field of influenza therapeutics, offering the advantages of a small molecule, such as oral bioavailability, with the broad-spectrum potential of HA stem-targeting antibodies. While broadly neutralizing antibodies like MEDI8852 and VIS410 exhibit a wider range of activity against both Group 1 and Group 2 influenza A viruses, and CR9114 and FI6v3 show even broader activity, JNJ-4796 demonstrates potent efficacy against clinically relevant Group 1 strains, both in vitro and in vivo. The development of orally active compounds like JNJ-4796 provides a valuable alternative to antibody-based therapies, which typically require intravenous administration. Further research, including direct comparative studies and clinical trials, will be crucial in fully elucidating the therapeutic potential of JNJ-4796 in the management of influenza.

References

A Head-to-Head Comparison: JNJ-4796 and Broadly Neutralizing Antibodies for Influenza A Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics with broad efficacy. This guide provides a head-to-head comparison of two promising strategies: the small-molecule fusion inhibitor, JNJ-63718678 (JNJ-4796), and broadly neutralizing antibodies (bNAbs). We will delve into their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies employed in their evaluation.

Executive Summary

JNJ-4796 is an orally bioavailable small molecule designed to mimic the function of a specific class of bNAbs.[1][2] Both JNJ-4796 and many potent bNAbs target the highly conserved stem region of the influenza A virus hemagglutinin (HA) protein, thereby inhibiting viral entry into host cells.[3][4] While bNAbs represent a powerful class of biologics with proven efficacy, JNJ-4796 offers the potential advantages of oral administration and lower production costs.[5] This guide will present a detailed analysis to inform research and development decisions in the pursuit of universal influenza therapeutics.

Mechanism of Action: A Tale of Mimicry

The primary target for both JNJ-4796 and a significant class of bNAbs is the stem region of the influenza hemagglutinin (HA) protein. This region is critical for the conformational changes required for the fusion of the viral and endosomal membranes, a crucial step in the viral replication cycle.

JNJ-4796: This small molecule acts as a fusion inhibitor. It binds to a conserved hydrophobic groove in the HA stem, stabilizing the pre-fusion conformation of the protein.[3] This stabilization prevents the low pH-induced conformational rearrangement of HA that is necessary for viral membrane fusion and the subsequent release of the viral genome into the host cell cytoplasm.[3][6] The development of JNJ-4796 was guided by the structural understanding of how the bNAb CR6261 binds to the HA stem, making it a functional mimic of this antibody.[3][5]

Broadly Neutralizing Antibodies (bNAbs): bNAbs are antibodies that can recognize and neutralize a wide range of influenza virus strains and subtypes.[4][7] They achieve this by targeting conserved epitopes on the virus, with the HA stem being a primary site of vulnerability.[8][9] Stem-directed bNAbs, such as CR6261 and MEDI8852, physically block the HA conformational changes required for fusion.[3][10] Other bNAbs can target the receptor-binding site (RBS) on the HA head, preventing the virus from attaching to host cells in the first place.[4]

Signaling Pathway and Experimental Workflow

G cluster_virus Influenza A Virus cluster_host Host Cell cluster_inhibitors Inhibitors V Virus HA Hemagglutinin (HA) V->HA possesses R Sialic Acid Receptor HA->R 1. Attachment Endosome Endosome R->Endosome 2. Endocytosis Fusion Membrane Fusion Endosome->Fusion 3. pH drop triggers conformational change Release Viral RNA Release Fusion->Release 4. Fusion Replication Viral Replication Release->Replication 5. Replication JNJ4796 JNJ-4796 This compound->HA Inhibits conformational change bNAb bNAbs (stem-binding) bNAb->HA Inhibits conformational change

Quantitative Data Presentation

The following tables summarize the available quantitative data for JNJ-4796 and representative broadly neutralizing antibodies. Direct head-to-head comparisons in the same study are limited; therefore, data has been compiled from various sources.

Table 1: In Vitro Efficacy (EC50/IC50)
Compound/AntibodyTargetVirus StrainAssay TypeEC50/IC50Reference
JNJ-4796 HA Stem (Group 1)H1N1 A/Brisbane/59/2007Neutralization12 nM[6]
H1N1 A/California/07/2009Neutralization66 nM[6]
H1N1 A/New Caledonia/20/1999Neutralization38 nM[6]
H1N1 A/Puerto Rico/8/1934Neutralization22 nM[6]
H5N1 A/Hong Kong/156/97Neutralization449 nM[6]
H5N1 A/Vietnam/1203/2004Neutralization3.24 µM[6]
CR6261 HA Stem (Group 1)H1N1 A/Puerto Rico/8/1934MicroneutralizationNot specified, but active[10]
H2N2 A/Ann Arbor/6/1960MicroneutralizationNeutralized[10]
H5N1NeutralizationNeutralized[11]
MEDI8852 HA Stem (Group 1 & 2)H5N1 A/Vietnam/1203/2004MicroneutralizationNeutralized[12]
H7N9 A/Anhui/01/2013MicroneutralizationNeutralized[12]
Table 2: In Vivo Efficacy in Mouse Models
Compound/AntibodyMouse StrainChallenge VirusDosing RegimenOutcomeReference
JNJ-4796 Not SpecifiedH1N1 A/Puerto Rico/8/1934 (25x LD50)10 or 50 mg/kg, twice daily (oral), started -1 day post-infection for 7 days100% survival[6][13]
Not SpecifiedH1N1 A/Puerto Rico/8/1934 (LD90)5 or 15 mg/kg, twice daily (oral)100% survival[6]
CR6261 BALB/cH1N1 A/WSN/3315 mg/kg (intravenous), 4 days post-infection37.5% survival[14]
BALB/cH5N1 A/HongKong/156/9715 mg/kg (intravenous), 4 days post-infection100% survival[14]
MEDI8852 BALB/cH5N1 A/Vietnam/1203/20041 or 10 mg/kg (intraperitoneal), 24, 48, or 72h post-infectionDose- and time-dependent survival[12]
BALB/cH7N9 A/Anhui/01/20131 or 10 mg/kg (intraperitoneal), 24, 48, or 72h post-infectionDose- and time-dependent survival[12]

Experimental Protocols

In Vitro Neutralization Assay (Microneutralization)

This assay is fundamental for determining the concentration of an antibody or compound required to inhibit viral infection in cell culture.

G A 1. Serial Dilution of JNJ-4796 or bNAb B 2. Incubate with Influenza Virus (e.g., 100 TCID50) A->B C 3. Add Mixture to MDCK Cells B->C D 4. Incubate for 48-72h C->D E 5. Assess Viral Cytopathic Effect (CPE) or Perform Hemagglutination Assay D->E F 6. Calculate EC50/IC50 E->F

Detailed Methodology:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured to confluence in 96-well plates.[1]

  • Compound/Antibody Dilution: The test compound (JNJ-4796) or bNAb is serially diluted in infection medium.

  • Virus Neutralization: A standardized amount of influenza virus (e.g., 100 times the 50% tissue culture infectious dose, TCID50) is added to each dilution of the compound/antibody and incubated for 1 hour at room temperature to allow for neutralization.[3]

  • Infection: The virus-compound/antibody mixture is then transferred to the MDCK cell monolayers and incubated for 1-2 hours.[3]

  • Incubation: The inoculum is removed, and fresh infection medium (sometimes containing the diluted compound/antibody) is added. The plates are incubated for 48-72 hours at 37°C.[3]

  • Readout: The presence of virus is detected by observing the cytopathic effect (CPE) under a microscope or by performing a hemagglutination assay on the cell culture supernatant.[3] The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is then calculated.

In Vivo Efficacy Studies in Mice

Animal models are crucial for evaluating the therapeutic potential of antiviral candidates in a living organism.

G A 1. Acclimatize Mice (e.g., BALB/c) B 2. Administer JNJ-4796 (oral) or bNAb (e.g., IP/IV) A->B C 3. Intranasal Challenge with Lethal Dose of Influenza Virus B->C D 4. Monitor Daily: - Survival - Body Weight - Clinical Scores C->D E 5. (Optional) Measure Viral Titers in Lungs at Specific Timepoints D->E F 6. Analyze Data and Determine Efficacy D->F E->F

Detailed Methodology:

  • Animal Model: Typically, 6- to 8-week-old BALB/c or C57BL/6 mice are used.[12][15]

  • Treatment: JNJ-4796 is administered orally, while bNAbs are typically given via intraperitoneal (IP) or intravenous (IV) injection.[6][12] Dosing can be prophylactic (before infection) or therapeutic (after infection).

  • Viral Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., 10x or 25x the 50% lethal dose, LD50) of a mouse-adapted influenza virus strain.[6][15]

  • Monitoring: Animals are monitored daily for a set period (e.g., 14-21 days) for survival, body weight changes, and clinical signs of illness.[15]

  • Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include reduction in weight loss and viral titers in the lungs at various time points post-infection.[15]

Conclusion

Both JNJ-4796 and broadly neutralizing antibodies represent highly promising avenues for the development of universal influenza A therapeutics. JNJ-4796, as a small molecule mimic of bNAbs, offers the significant advantage of oral bioavailability. The in vitro and in vivo data presented demonstrate the potent antiviral activity of both approaches, primarily targeting the conserved HA stem to inhibit viral fusion.

For drug development professionals, the choice between these strategies will depend on various factors, including the desired route of administration, cost of goods, and the specific target patient population. Further head-to-head clinical studies are warranted to definitively establish the comparative efficacy and safety of these two innovative approaches in humans. The experimental protocols and data provided in this guide serve as a foundational resource for researchers and scientists working to advance the field of influenza antiviral therapy.

References

Confirming the JNJ4796-Hemagglutinin Binding Interaction: A Mutagenesis-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data confirming the binding interaction of the influenza fusion inhibitor JNJ4796 with its target, hemagglutinin (HA). We delve into the specific molecular interactions validated through site-directed mutagenesis and compare the performance of this compound with alternative HA inhibitors, Arbidol and F0045(S). Detailed experimental protocols and visual workflows are provided to support the replication and extension of these findings.

Introduction to this compound and its Mechanism of Action

This compound is an orally active small molecule that potently neutralizes influenza A group 1 viruses by inhibiting the HA-mediated fusion of the viral and endosomal membranes.[1] This crucial step in the viral lifecycle is triggered by the low pH of the endosome, which induces a conformational change in HA. This compound stabilizes the pre-fusion conformation of HA by binding to a highly conserved hydrophobic groove in the HA stem, effectively preventing this structural rearrangement.[2] The binding site of this compound mimics that of broadly neutralizing antibodies (bnAbs) such as CR6261, highlighting a key vulnerability of the influenza virus.[1][2]

Co-crystal structures of this compound in complex with H1 and H5 HAs have provided a detailed map of the binding pocket.[2] The this compound binding site is located at the interface of the HA1 and HA2 subunits and comprises residues from a β-strand in HA1 (His38-Leu42), HA1 His18, and Thr318, as well as residues from helix-A of HA2 (Thr41-Ile56) and the N-terminal fusion peptide of HA2 (Gly20 and Trp21).[2]

Confirming the Binding Interaction through Mutagenesis

To experimentally validate the significance of the residues identified in crystallographic studies, site-directed mutagenesis is employed. This technique allows for the specific alteration of amino acids in the HA protein. The impact of these mutations on the efficacy of this compound is then quantified using neutralization assays, typically measuring the concentration of the inhibitor required to reduce viral activity by 50% (EC50). An increase in the EC50 value for a mutant virus compared to the wild-type indicates that the mutated residue is important for the binding or inhibitory action of the compound.

Target ProteinKey Residues in Binding PocketPredicted Impact of Mutation on this compound Efficacy
Hemagglutinin (HA)HA1: His18, His38, Val40, Leu42, Thr318Substitution of these residues, particularly with amino acids of different size or polarity, is predicted to significantly increase the EC50 value of this compound, indicating reduced binding and efficacy.
HA2: Gly20, Trp21, Thr41, Ile45, Ile48, Val52, Ile56Alteration of these hydrophobic and key interacting residues is expected to disrupt the binding of this compound and lead to a substantial increase in the EC50 value.

Comparison with Alternative Hemagglutinin Inhibitors

A comprehensive understanding of this compound's performance is best achieved through comparison with other small molecules that target HA. Here, we examine Arbidol and F0045(S).

Arbidol

Arbidol is a broad-spectrum antiviral that also inhibits influenza virus fusion.[3][4] Unlike this compound, Arbidol binds to a different site on the HA trimer, a hydrophobic cavity at the interface of the HA protomers in the upper region of the stem.[3][5] This interaction stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for membrane fusion.[3]

Mutations conferring resistance to Arbidol have been identified, providing insights into its mechanism of action. These mutations often destabilize the pre-fusion conformation of HA, thereby counteracting the stabilizing effect of the drug.

InhibitorTarget ProteinResistance MutationsFold-change in EC50 (if available)
ArbidolHemagglutinin (HA)S37A, T39A (in HA2)Data on the precise fold-change in EC50 for these specific mutations is not consistently reported in the literature. However, these mutations are known to confer resistance.
F0045(S)

F0045(S) is another small molecule inhibitor that, similar to this compound, targets the HA stem.[6] Its binding site largely overlaps with that of this compound, occupying the same hydrophobic cavity at the HA1-HA2 interface.[6] The interactions of F0045(S) are also analogous to those of the D ring of this compound.[6]

As a more recently identified compound, extensive mutagenesis and resistance data for F0045(S) are still emerging. However, given the overlap in binding sites, it is anticipated that mutations affecting this compound binding would have a similar impact on the efficacy of F0045(S).

InhibitorTarget ProteinKey Binding Residues (from co-crystal structure)Predicted Impact of Mutation on F0045(S) Efficacy
F0045(S)Hemagglutinin (HA)HA1: Thr318, Val40; HA2: Trp21, Thr41, Ile45, Ile48, Val52Similar to this compound, mutations in these residues are predicted to significantly reduce the binding affinity and neutralizing activity of F0045(S).

Experimental Protocols

Site-Directed Mutagenesis of Hemagglutinin

This protocol provides a general framework for introducing specific mutations into the HA gene.

1. Plasmid Preparation: A plasmid containing the full-length cDNA of the HA gene of interest is used as a template.

2. Primer Design: Mismatched oligonucleotide primers are designed to introduce the desired single-base change into the sequence encoding the target amino acid.

3. PCR Amplification: The plasmid is amplified by PCR using the mutagenic primers. The polymerase replicates the plasmid, incorporating the desired mutation.

4. Template Digestion: The parental, non-mutated plasmid is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated mutant plasmid.

5. Transformation: The mutated plasmid is transformed into competent E. coli cells for amplification.

6. Verification: The sequence of the mutated plasmid is verified by DNA sequencing to confirm the presence of the desired mutation and the absence of any off-target mutations.

7. Protein Expression: The mutated HA gene is then expressed in a suitable system (e.g., mammalian cells or baculovirus-infected insect cells) to produce the mutant HA protein for use in binding or neutralization assays.

Site_Directed_Mutagenesis cluster_plasmid Plasmid Manipulation cluster_protein Protein Production & Analysis Template_Plasmid HA cDNA in Plasmid Mutagenic_Primers Design Mismatched Primers PCR PCR Amplification Template_Plasmid->PCR Template Mutagenic_Primers->PCR Primers DpnI_Digestion DpnI Digestion of Parental DNA PCR->DpnI_Digestion Transformation Transformation into E. coli DpnI_Digestion->Transformation Sequencing Sequence Verification Transformation->Sequencing Expression Express Mutant HA Protein Sequencing->Expression Assay Binding/Neutralization Assay Expression->Assay Pseudovirus_Neutralization_Assay cluster_production Pseudovirus Production cluster_assay Neutralization Assay Plasmids Co-transfect Plasmids: - HA - NA - Reporter Backbone Producer_Cells Producer Cells (e.g., 293T) Plasmids->Producer_Cells Harvest Harvest Pseudovirus Producer_Cells->Harvest Incubation Incubate Pseudovirus with Inhibitor Harvest->Incubation Serial_Dilution Prepare Serial Dilutions of Inhibitor Serial_Dilution->Incubation Transduction Add Mixture to Target Cells Incubation->Transduction Measurement Measure Reporter Gene Expression Transduction->Measurement EC50_Calc Calculate EC50 Measurement->EC50_Calc AlphaLISA_Competition_Assay cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor (this compound) Acceptor_Bead_1 Acceptor Bead HA_1 HA Protein Acceptor_Bead_1->HA_1 binds Biotin_Competitor_1 Biotinylated Competitor HA_1->Biotin_Competitor_1 binds Donor_Bead_1 Donor Bead Biotin_Competitor_1->Donor_Bead_1 binds Signal_1 High Signal Donor_Bead_1->Signal_1 proximity leads to Acceptor_Bead_2 Acceptor Bead HA_2 HA Protein Acceptor_Bead_2->HA_2 binds Inhibitor This compound HA_2->Inhibitor binds Biotin_Competitor_2 Biotinylated Competitor (displaced) Inhibitor->Biotin_Competitor_2 competes with Donor_Bead_2 Donor Bead Signal_2 Low Signal Donor_Bead_2->Signal_2 no proximity leads to

References

Evaluating the Synergistic Potential of Novel Influenza Antivirals: A Comparative Guide to JNJ-63623872 (Pimodivir) and JNJ4796 in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antiviral resistance and the limitations of current influenza therapies necessitate the development of novel antiviral agents with distinct mechanisms of action. Combination therapy, a cornerstone of treatment for other viral infections such as HIV, presents a promising strategy to enhance efficacy, reduce the likelihood of resistance, and improve clinical outcomes in influenza. This guide provides a comparative analysis of two investigational influenza A virus inhibitors from Janssen, JNJ-63623872 (pimodivir) and JNJ4796, with a focus on their synergistic effects when combined with the neuraminidase inhibitor oseltamivir.

Executive Summary

This document details the mechanisms of action, preclinical and clinical data, and experimental methodologies related to the evaluation of synergistic effects of pimodivir and this compound with other influenza drugs. Both compounds have demonstrated potential for enhanced antiviral activity when used in combination, offering new avenues for the management of influenza A infections.

Introduction to Investigational Drugs

JNJ-63623872 (Pimodivir): Pimodivir is a first-in-class, orally bioavailable inhibitor of the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex.[1][2] By targeting the cap-binding domain of PB2, pimodivir prevents the "cap-snatching" process, a critical step where the virus hijacks host cell mRNA caps to initiate transcription of its own genome.[3][4] This mechanism effectively halts viral gene expression and replication.[3] Pimodivir is potent against a wide range of influenza A strains, including those resistant to neuraminidase inhibitors.[2]

This compound: this compound is an orally active small molecule that functions as a fusion inhibitor, targeting the highly conserved stem region of influenza A virus hemagglutinin (HA).[5][6] It mimics the action of broadly neutralizing antibodies by binding to the HA stem and preventing the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes.[6][7] This blockade of membrane fusion inhibits the release of the viral genome into the host cell cytoplasm, thus neutralizing the virus.[5]

Oseltamivir: Oseltamivir is a widely used neuraminidase inhibitor.[1][8] It blocks the active site of the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from the surface of infected cells.[8][9] By preventing viral egress, oseltamivir limits the spread of the infection within the respiratory tract.[10][11]

Synergistic Effects: Quantitative Data

The combination of antivirals with different mechanisms of action can lead to synergistic or additive effects, resulting in a greater reduction in viral replication than would be expected from the sum of their individual activities.

Pimodivir in Combination with Oseltamivir

Clinical trial data from the Phase 2b TOPAZ study demonstrated a significant reduction in viral load in patients with acute, uncomplicated influenza A when treated with a combination of pimodivir and oseltamivir.[12]

Treatment Group Change in Viral Load (AUC daylog10 copies/mL) vs. Placebo (95% CI) Change in Viral Load (AUC daylog10 copies/mL) vs. Pimodivir 600 mg alone (95% CI)
Pimodivir 300 mg-3.6 (-7.1; -0.1)N/A
Pimodivir 600 mg-4.5 (-8.0; -1.0)N/A
Pimodivir 600 mg + Oseltamivir 75 mg-8.6 (-12.0; -5.1)-4.1 (-7.4; -0.7)
Data from the Phase 2b TOPAZ Trial.[12] AUC: Area Under the Curve; CI: Confidence Interval.

The data clearly indicates that the combination of pimodivir and oseltamivir resulted in a significantly greater reduction in viral load compared to either pimodivir alone or placebo.[12] A subsequent Phase 2 study (OPAL) in hospitalized adults with influenza A also showed that the combination of pimodivir and oseltamivir was generally well-tolerated and led to a numerically shorter time to symptom resolution compared to placebo plus oseltamivir.[13][14]

This compound in Combination with Oseltamivir

In vitro studies have demonstrated the synergistic antiviral activity of this compound when combined with oseltamivir. The synergy is quantified using the Combination Index (CI), calculated using the Chou-Talalay method.[15][16] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Drug Combination Level of Viral Replication Inhibition Combination Index (CI) Value
This compound + Oseltamivir Carboxylate90%0.34
In vitro data against influenza A PR8-NS1-Gluc virus.[15]

A CI value of 0.34 at 90% inhibition indicates a strong synergistic interaction between this compound and oseltamivir in vitro.[15] This suggests that the combination can more effectively suppress viral replication than either agent alone.

Mechanisms of Action & The Influenza Virus Life Cycle

The synergistic effects of these drug combinations stem from their targeting of distinct and essential stages of the influenza virus replication cycle.

Influenza_Life_Cycle Influenza A Virus Life Cycle and Drug Targets cluster_cell Host Cell cluster_drugs Drug Intervention Points Entry 1. Attachment & Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Replication & Transcription (in Nucleus) Uncoating->Replication Translation 4. Protein Synthesis Replication->Translation Assembly 5. Assembly Translation->Assembly Budding 6. Budding & Release Assembly->Budding This compound This compound (HA Fusion Inhibitor) This compound->Entry Pimodivir Pimodivir (PB2 Inhibitor) Pimodivir->Replication Oseltamivir Oseltamivir (NA Inhibitor) Oseltamivir->Budding

Caption: Influenza A virus life cycle and points of intervention for this compound, pimodivir, and oseltamivir.

Experimental Protocols

The evaluation of synergistic effects of antiviral compounds relies on robust in vitro and in vivo experimental models.

In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.

Checkerboard_Assay Workflow for In Vitro Synergy Testing cluster_workflow Checkerboard Assay Workflow A Prepare serial dilutions of Drug A and Drug B in a 96-well plate. B Infect cell monolayers (e.g., MDCK cells) with a known titer of influenza virus. A->B C Add the drug dilutions to the infected cells. B->C D Incubate for a defined period (e.g., 48-72 hours). C->D E Assess viral replication inhibition. (e.g., CPE, plaque assay, reporter gene expression) D->E F Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy. E->F

References

Comparative Pharmacokinetic Profile of PARP-1 Selective Inhibitors in Non-Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of three prominent Poly (ADP-ribose) polymerase (PARP) inhibitors—Niraparib, Olaparib, and Talazoparib—in key non-murine models: the dog and the cynomolgus monkey. Due to the limited availability of public data on JNJ-7704796 (JNJ4796), this guide focuses on these well-characterized alternatives to inform preclinical research and development. The data presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, aiding in the selection of appropriate candidates and the design of further preclinical and clinical studies.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Niraparib, Olaparib, and Talazoparib in dogs and cynomolgus monkeys following oral (PO) and intravenous (IV) administration. These parameters are essential for evaluating the bioavailability, clearance, and exposure of each compound.

Table 1: Pharmacokinetic Parameters in Dogs

ParameterNiraparibOlaparibTalazoparib
Dose (mg/kg) 2 (PO)10 (PO)0.5 (PO)
Cmax (ng/mL) 7,500[1]2,570[2]Data not available
Tmax (hr) 0.33[1]3.00[2]Data not available
AUCinf (hr*µg/mL) 35.4[1]12.50[2]Data not available
Bioavailability (%) 57[3]Data not availableData not available
Clearance (mL/min/kg) Data higher than in monkeys[1]Data not availableData not available
Vss (L/kg) Data higher than in monkeys[1]Data not availableData not available

Table 2: Pharmacokinetic Parameters in Cynomolgus Monkeys

ParameterNiraparibOlaparibTalazoparib
Dose (mg/kg) 5 (PO)Data not availableData not available
Cmax (ng/mL) 31,500[4]Data not availableData not available
Tmax (hr) 1.67[4]Data not availableData not available
AUCinf (hr*µg/mL) 676.2[4]Data not availableData not available
Bioavailability (%) 84.3[4]Data not availableData not available
Clearance (mL/min/kg) Low[4]Data not availableData not available
Vss (L/kg) Low[4]Data not availableData not available
Half-life (hr) 17.8[4]Data not availableData not available

Experimental Protocols

The following is a generalized protocol for a single-dose, crossover in vivo pharmacokinetic study in dogs or monkeys, designed to assess the oral bioavailability of a test compound.

1. Animal Subjects and Housing:

  • Species: Beagle dogs or Cynomolgus monkeys.

  • Health Status: Healthy, adult animals, confirmed by veterinary examination.

  • Housing: Housed in accordance with AAALAC International guidelines, with controlled temperature, humidity, and light cycles.[5] Food and water are provided ad libitum, except for fasting periods as required by the study design.[6]

2. Dosing and Administration:

  • Formulation: The test compound is formulated in a suitable vehicle to ensure stability and solubility.

  • Intravenous (IV) Administration: A single bolus injection is administered via a catheterized vein (e.g., cephalic or saphenous vein in dogs, femoral vein in monkeys).[7][8] The dose is typically low to avoid saturation of metabolic pathways.

  • Oral (PO) Administration: The compound is administered via oral gavage. Animals are typically fasted overnight prior to dosing.[9][10]

3. Sample Collection:

  • Blood Sampling: Serial blood samples (approximately 1-2 mL) are collected from a peripheral vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[7][9][11]

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate plasma. Plasma samples are then stored frozen (e.g., at -80°C) until analysis.

4. Bioanalysis:

  • Method: Plasma concentrations of the parent drug and any major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.[12]

  • Parameters: Key parameters calculated include Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC extrapolated to infinity (AUC0-inf), half-life (t1/2), clearance (CL), and volume of distribution at steady state (Vss).

  • Bioavailability (F%): Absolute oral bioavailability is calculated using the following formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Visualizations

PARP-1 Signaling Pathway in DNA Repair

PARP1_Signaling cluster_0 Cellular Stress cluster_1 PARP-1 Activation and Signaling cluster_2 DNA Repair Cascade DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation Detection PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR_Synthesis->Repair_Complex PARylation PARP_Inhibitor PARP Inhibitor (e.g., Niraparib, Olaparib) PARP_Inhibitor->PAR_Synthesis Inhibition DNA_Repair DNA Repair Repair_Complex->DNA_Repair

Caption: PARP-1 signaling in response to DNA damage and inhibition.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_post_study Post-Study Phase Protocol_Design Study Protocol Design Animal_Acclimation Animal Acclimation & Health Screening Protocol_Design->Animal_Acclimation Dosing IV and PO Dosing Animal_Acclimation->Dosing Formulation_Prep Test Compound Formulation Formulation_Prep->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Reporting Final Study Report PK_Analysis->Reporting

Caption: Workflow of a typical in vivo pharmacokinetic study.

References

Preclinical Profile of JNJ-4796: An In-Depth Efficacy and Safety Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical data for JNJ-4796, a novel influenza virus fusion inhibitor. The performance of JNJ-4796 is evaluated against related compounds, JNJ8897 and F0045(S), with a focus on efficacy and in vitro safety data. This document synthesizes available preclinical findings to support the validation of JNJ-4796's long-term safety profile, while also highlighting areas where publicly accessible data is limited.

Executive Summary

JNJ-4796 is an orally active small-molecule inhibitor of influenza A group 1 viruses. Its mechanism of action is based on the inhibition of hemagglutinin (HA)-mediated viral fusion with host cell membranes, a process it achieves by mimicking the function of broadly neutralizing antibodies (bnAbs)[1]. Preclinical studies demonstrate the high potency of JNJ-4796 in protecting against lethal influenza challenge in animal models, where it outperforms its less potent analogue, JNJ8897. In terms of in vitro safety, while comprehensive long-term safety data for JNJ-4796 is not publicly available, existing cytotoxicity data is compared with that of another influenza fusion inhibitor, F0045(S).

Comparative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of JNJ-4796 and its comparators.

Compound Mechanism of Action In Vivo Efficacy (Mouse Model) In Vitro Cytotoxicity (CC50)
JNJ-4796 Influenza A group 1 hemagglutinin (HA) fusion inhibitor100% survival at 10 mg/kg and 50 mg/kg (twice daily) in a lethal H1N1 challenge[1][2]> 10 μM
JNJ8897 Influenza A group 1 hemagglutinin (HA) fusion inhibitor< 50% survival at 10 mg/kg and 50 mg/kg (twice daily) in a lethal H1N1 challenge[1][2]Not publicly available
F0045(S) Influenza A group 1 hemagglutinin (HA) fusion inhibitorNot publicly available> 130 μM

Signaling Pathway and Experimental Workflow

Signaling Pathway of JNJ-4796

JNJ-4796 targets the hemagglutinin (HA) protein on the surface of the influenza virus. By binding to a conserved region in the HA stem, it stabilizes the pre-fusion conformation of the protein. This prevents the pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes, thereby blocking the release of the viral genome into the host cell and halting the infection process.

G Mechanism of Action of JNJ-4796 cluster_virus Influenza Virus cluster_host Host Cell Virus Virus HA_pre-fusion Hemagglutinin (pre-fusion state) Virus->HA_pre-fusion possesses Endosome Endosome HA_pre-fusion->Endosome endocytosis pH_drop Endosomal pH drop Endosome->pH_drop Viral_RNA_release Viral RNA Release into Cytoplasm JNJ-4796 JNJ-4796 JNJ-4796->HA_pre-fusion binds to HA_JNJ4796_complex HA-JNJ-4796 Complex (stabilized pre-fusion state) Fusion_blocked Membrane Fusion Blocked HA_JNJ4796_complex->Fusion_blocked pH_drop->HA_pre-fusion triggers conformational change pH_drop->HA_JNJ4796_complex no conformational change Fusion_blocked->Viral_RNA_release prevents HA_pre-fusionJNJ-4796 HA_pre-fusionJNJ-4796 HA_pre-fusionJNJ-4796->HA_JNJ4796_complex G In Vivo Efficacy Study Workflow Start Start Animal_model Select Animal Model (Female BALB/c mice) Start->Animal_model Acclimatization Acclimatization Period Animal_model->Acclimatization Grouping Randomize into Treatment Groups (JNJ-4796, JNJ8897, Vehicle) Acclimatization->Grouping Dosing_pre-challenge Pre-challenge Dosing (Day -1) Grouping->Dosing_pre-challenge Challenge Intranasal Challenge (25x LD50 H1N1 virus) (Day 0) Dosing_pre-challenge->Challenge Dosing_post-challenge Post-challenge Dosing (Twice daily for 7 days) Challenge->Dosing_post-challenge Monitoring Monitor Survival and Body Weight (Daily for 21 days) Dosing_post-challenge->Monitoring Endpoint Primary Endpoint: Survival Rate at Day 21 Monitoring->Endpoint End End Endpoint->End

References

Safety Operating Guide

Navigating the Disposal of JNJ-64619178 (Onametostat): A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists utilizing the potent and selective PRMT5 inhibitor, JNJ-64619178 (also known as Onametostat), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While the Safety Data Sheet (SDS) for Onametostat indicates it is not classified as a hazardous substance, it is imperative to adhere to established protocols for chemical waste to mitigate any potential risks. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of JNJ-64619178.

It is important to note that the identifier "JNJ4796" may be an internal or abbreviated reference. Based on available chemical and research data, this guide pertains to the widely recognized compound JNJ-64619178 .

Summary of Key Chemical Data

To facilitate safe handling and storage, the following quantitative data for JNJ-64619178 has been compiled.

ParameterValueSource
Chemical Name (1S,2R,3S,5R)-3-[2-(2-amino-3-bromo-7-quinolinyl)ethyl]-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-1,2-cyclopentanediolCayman Chemical
CAS Number 2086772-26-9Cayman Chemical
Molecular Formula C22H23BrN6O2Cayman Chemical
Molecular Weight 483.4 g/mol Cayman Chemical
Storage Temperature -20°CCayman Chemical
Purity ≥98%Cayman Chemical
Solubility Soluble in DMSOCayman Chemical
Stability ≥ 4 years (at -20°C)Cayman Chemical

Experimental Protocols: Disposal Procedure for JNJ-64619178

The following protocol is a synthesis of best practices for laboratory chemical disposal and information derived from the Safety Data Sheet for JNJ-64619178.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling JNJ-64619178.

  • Conduct all handling and disposal preparations in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • In case of skin or eye contact, rinse thoroughly with water and seek medical attention if irritation persists.[1]

2. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired JNJ-64619178 solid powder in a clearly labeled, sealed container. Do not mix with other chemical waste unless compatibility has been confirmed.

  • Solutions: Collect solutions of JNJ-64619178 in a designated, leak-proof, and compatible waste container. Given its solubility in DMSO, ensure the waste container is suitable for organic solvents.

  • Contaminated Materials: Any materials used in the handling of JNJ-64619178 (e.g., pipette tips, vials, absorbent paper) should be considered contaminated and collected in a separate, sealed container for hazardous waste.

3. Disposal Pathway:

  • Primary Recommendation: The primary and recommended method of disposal is to engage a licensed professional waste disposal service.[2] This ensures compliance with all federal, state, and local regulations.

  • Avoid Environmental Release: Do not dispose of JNJ-64619178 down the drain or in the regular trash.[1][2] The SDS advises against environmental release.[1]

  • Labeling: Ensure all waste containers are accurately and clearly labeled with the chemical name ("JNJ-64619178" or "Onametostat"), CAS number, and any relevant hazard information.

4. Decontamination:

  • Decontaminate any surfaces or equipment that may have come into contact with JNJ-64619178 using an appropriate solvent (e.g., ethanol or a suitable laboratory detergent) followed by a thorough rinse.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of JNJ-64619178.

G start Start: Disposal of JNJ-64619178 assess_waste Assess Waste Type start->assess_waste solid_waste Solid (Unused/Expired Powder) assess_waste->solid_waste Solid liquid_waste Liquid (Solutions in Solvents) assess_waste->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, Vials, etc.) assess_waste->contaminated_materials Contaminated collect_waste Collect in Labeled, Sealed, Compatible Container solid_waste->collect_waste liquid_waste->collect_waste contaminated_materials->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service collect_waste->contact_ehs no_drain Do NOT Dispose Down Drain collect_waste->no_drain no_trash Do NOT Dispose in Regular Trash collect_waste->no_trash final_disposal Professional Disposal contact_ehs->final_disposal

Caption: Disposal workflow for JNJ-64619178.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of JNJ-64619178, fostering a secure laboratory environment and upholding environmental stewardship. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for any additional requirements.

References

Essential Safety and Operational Protocols for Handling JNJ-7706621

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Application, and Disposal of the dual Cyclin-Dependent Kinase (CDK) and Aurora Kinase Inhibitor, JNJ-7706621.

This document provides critical safety and logistical information for the handling and use of JNJ-7706621, a potent inhibitor of CDK and Aurora kinases. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.

I. Personal Protective Equipment (PPE) and Safety Precautions

All personnel handling JNJ-7706621 must use the following personal protective equipment and adhere to standard laboratory safety protocols.

PPE / Safety Measure Specification Rationale
Eye Protection ANSI-approved safety glasses with side shields or goggles.Protects eyes from accidental splashes of solutions containing JNJ-7706621.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the compound.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating aerosols or handling large quantities.Minimizes inhalation risk.
General Hygiene Avoid breathing dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.Standard good laboratory practice to minimize exposure.

II. Chemical and Physical Properties

A summary of the key physical and chemical properties of JNJ-7706621 is provided below.

Property Value
Molecular Formula C₁₅H₁₂F₂N₆O₃S
Molecular Weight 394.4 g/mol [1]
CAS Number 443797-96-4[1]
Appearance Crystalline solid
Solubility DMSO: >10 mM.[2] Please warm the tube at 37°C for 10 minutes and/or sonicate to aid dissolution.[2] DMF: 30 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml; Ethanol: 20 mg/ml.[1]

III. Storage and Stability

Proper storage is crucial for maintaining the stability and activity of JNJ-7706621.

Condition Duration
Stock Solution (-20°C) Up to several months[2]
Stock Solution (-80°C) Up to 6 months[3]

IV. Biological Activity and Target Inhibition

JNJ-7706621 is a potent, dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.[1] Its primary mechanism of action involves the inhibition of cell cycle progression and the induction of apoptosis.[4][5]

Target Inhibition Profile

The following table summarizes the in vitro inhibitory activity of JNJ-7706621 against a panel of kinases.

Target Kinase IC₅₀ (nM)
CDK1/cyclin B9[1][4]
CDK2/cyclin A4[1][4]
CDK2/cyclin E3[4]
CDK3/cyclin E58[1][4]
CDK4/cyclin D1253[1][4]
CDK6/cyclin D1175[4]
Aurora A11[1][4]
Aurora B15[1][4]
VEGFR2154[4]
FGFR2226[4]
GSK3β254[4]
Cellular Activity

JNJ-7706621 demonstrates broad anti-proliferative activity against a variety of human cancer cell lines.

Cell Line Tumor Type IC₅₀ (nM)
HeLaCervical Cancer112 - 514[4]
HCT-116Colon Carcinoma112 - 514[4]
SK-OV-3Ovarian Cancer112 - 514[4]
PC3Prostate Adenocarcinoma112 - 514[4]
DU145Prostate Carcinoma112 - 514[4]
A375Melanoma112 - 514[4]
MDA-MB-231Breast Adenocarcinoma112 - 514[4]
MES-SAUterine Sarcoma112 - 514[4]
MES-SA/Dx5Uterine Sarcoma (Drug-resistant)112 - 514[4]

Note: The IC₅₀ values for cell proliferation are generally higher than for purified kinase inhibition due to factors such as cell permeability and metabolism.[4]

V. Experimental Protocols

The following are detailed methodologies for common in vitro experiments involving JNJ-7706621.

In Vitro Kinase Assay (CDK1)

This protocol outlines the procedure for measuring the inhibitory activity of JNJ-7706621 against CDK1 kinase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Dilute CDK1 enzyme in assay buffer D Add CDK1 enzyme to streptavidin-coated 96-well plate A->D B Prepare JNJ-7706621 serial dilutions E Add JNJ-7706621 dilutions B->E C Prepare substrate mix (biotinylated peptide, ATP, 33P-γ-ATP) F Add substrate mix to initiate reaction C->F D->E E->F G Incubate at 30°C for 1 hour F->G H Terminate reaction by washing with PBS + EDTA G->H I Quantify 33P incorporation using a scintillation counter H->I J Calculate IC50 values from dose-response curve I->J

In Vitro CDK1 Kinase Assay Workflow

Materials:

  • CDK1/cyclin B complex

  • Biotinylated histone H1 peptide substrate

  • Streptavidin-coated 96-well scintillating microplates

  • ³³P-γ-ATP

  • Assay Buffer: 50 mM Tris-HCl (pH 8), 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT

  • JNJ-7706621

  • PBS with 100 mM EDTA

  • Scintillation counter

Procedure:

  • Dilute the CDK1 enzyme in the assay buffer.

  • Prepare serial dilutions of JNJ-7706621 in 1% DMSO.

  • Add the diluted CDK1 enzyme to the wells of a streptavidin-coated 96-well plate.

  • Add the various concentrations of JNJ-7706621 to the wells.

  • Initiate the kinase reaction by adding a substrate mix containing the biotinylated peptide, 5 µM ATP, and 0.1 µCi per well of ³³P-γ-ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Terminate the reaction by washing the wells with PBS containing 100 mM EDTA.

  • Measure the incorporation of ³³P into the peptide substrate using a scintillation counter.

  • Calculate the IC₅₀ values by performing a linear regression analysis of the percent inhibition at each JNJ-7706621 concentration.[2]

Cell Proliferation Assay (¹⁴C-Thymidine Incorporation)

This protocol describes a method to assess the effect of JNJ-7706621 on cancer cell proliferation.

G cluster_setup Cell Seeding & Treatment cluster_incubation Incubation cluster_measurement Measurement A Seed cells in a CytoStar 96-well plate B Add serial dilutions of JNJ-7706621 A->B C Add 14C-thymidine to each well B->C D Incubate at 37°C for 24 hours C->D E Discard plate contents and wash with PBS D->E F Add PBS to each well E->F G Seal the plate F->G H Quantify 14C incorporation on a Packard Top Count G->H

Cell Proliferation Assay Workflow

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • CytoStar 96-well plate

  • Methyl ¹⁴C-thymidine

  • JNJ-7706621

  • PBS

  • Packard Top Count or similar scintillation counter

Procedure:

  • Seed the desired cancer cells in a CytoStar 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of JNJ-7706621.

  • Add 0.2 µCi/well of methyl ¹⁴C-thymidine diluted in complete medium.

  • Incubate the plate for 24 hours at 37°C.

  • Discard the contents of the plate and wash the wells twice with 200 µL of PBS.

  • Add 200 µL of PBS to each well.

  • Seal the top of the plate with a transparent sealer and the bottom with a white backing sealer.

  • Quantify the amount of incorporated ¹⁴C-thymidine using a Packard Top Count.[5]

VI. Signaling Pathway

JNJ-7706621 exerts its anti-cancer effects by targeting key regulators of the cell cycle.

G cluster_cdk CDK Inhibition cluster_aurora Aurora Kinase Inhibition JNJ JNJ-7706621 CDK1_2 CDK1/2 JNJ->CDK1_2 Aurora_AB Aurora A/B JNJ->Aurora_AB G2M G2/M Arrest CDK1_2->G2M Blocks progression Apoptosis Apoptosis G2M->Apoptosis Mitotic_Defects Mitotic Defects Aurora_AB->Mitotic_Defects Induces Mitotic_Defects->Apoptosis

JNJ-7706621 Mechanism of Action

VII. Disposal Plan

All waste materials contaminated with JNJ-7706621, including unused compound, solutions, and contaminated labware, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment. All laboratory personnel should be trained in safe chemical handling procedures and have access to the Safety Data Sheet (SDS) for JNJ-7706621 before commencing any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.